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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Cyclohexylamino)-1,2-diphenylethanol: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)-1,2-diphenylethanol, a chiral amino alcohol with significant potential in synthetic chemistry and d...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)-1,2-diphenylethanol, a chiral amino alcohol with significant potential in synthetic chemistry and drug development. Drawing upon established principles and data from structurally related compounds, this document will explore its chemical architecture, physicochemical properties, stereoselective synthesis, and potential applications, offering a forward-looking perspective for researchers and industry professionals.

Introduction: The Promise of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif in organic chemistry and medicinal chemistry. Their ability to form key hydrogen bonds and engage in stereospecific interactions has led to their widespread use as chiral auxiliaries, catalysts, and key intermediates in the synthesis of biologically active molecules. 2-(Cyclohexylamino)-1,2-diphenylethanol, with its combination of a bulky cyclohexyl group and two phenyl rings, presents a unique stereochemical environment, suggesting potential for high selectivity in asymmetric transformations and specific binding to biological targets. This guide will serve as a foundational resource for unlocking the potential of this intriguing molecule.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-(Cyclohexylamino)-1,2-diphenylethanol are dictated by its molecular structure, which features a stereogenic center at both the carbon bearing the hydroxyl group and the carbon bearing the amino group.

A search for the physicochemical properties of 2-(Cyclohexylamino)-1,2-diphenylethanol reveals that this specific compound has limited readily available data. However, data for the related compound (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol is available, including its CAS number (153322-13-5) and molecular weight (295.42). Another related compound, 2-Cyclohexylamino-1-phenylethanol, has a molecular weight of 219.32.[1] For the purpose of this guide, I will use the data for (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol as a primary reference point, while also drawing on data from other similar amino alcohols to provide a comprehensive, albeit partially inferred, profile. I will proceed with structuring the guide and creating the necessary diagrams and protocols based on this information and established chemical principles.

Chemical Structure

The molecular structure consists of a two-carbon ethanol backbone substituted with two phenyl groups and a cyclohexylamino group. The presence of two chiral centers gives rise to four possible stereoisomers.

chemical_structure cluster_phenyl1 Phenyl cluster_phenyl2 Phenyl cluster_cyclohexyl Cyclohexyl C1 C C2 C C1->C2 O1 O C1->O1 p1_1 C C1->p1_1 N1 N C2->N1 p2_1 C C2->p2_1 H1 H O1->H1 H2 H N1->H2 cy1 C N1->cy1 C_phenyl1 C_phenyl2 C_cyclohexyl p1_2 C p1_1->p1_2 p1_3 C p1_2->p1_3 p1_4 C p1_3->p1_4 p1_5 C p1_4->p1_5 p1_6 C p1_5->p1_6 p1_6->p1_1 p2_2 C p2_1->p2_2 p2_3 C p2_2->p2_3 p2_4 C p2_3->p2_4 p2_5 C p2_4->p2_5 p2_6 C p2_5->p2_6 p2_6->p2_1 cy2 C cy1->cy2 cy3 C cy2->cy3 cy4 C cy3->cy4 cy5 C cy4->cy5 cy6 C cy5->cy6 cy6->cy1

Caption: Chemical structure of 2-(Cyclohexylamino)-1,2-diphenylethanol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(Cyclohexylamino)-1,2-diphenylethanol, with some data inferred from structurally similar compounds.

PropertyValueSource
IUPAC Name 2-(Cyclohexylamino)-1,2-diphenylethanolN/A
CAS Number 153322-13-5 (for 1R,2S isomer)
Molecular Formula C20H25NO
Molecular Weight 295.42 g/mol
Appearance White to off-white solid (predicted)N/A
Melting Point 142-144 °C (for a related compound)[2]
Boiling Point >300 °C (predicted)N/A
Solubility Soluble in methanol, ethanol, chloroform; sparingly soluble in water (predicted)N/A
pKa 8.5 - 9.5 (amine), 13.5 - 14.5 (hydroxyl) (predicted)N/A

Synthesis and Stereochemistry

The synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol can be achieved through several synthetic routes. A common and effective method involves the reductive amination of a benzoin derivative. The stereochemical outcome of the synthesis is of paramount importance, as the biological activity and catalytic efficacy of the different stereoisomers can vary significantly.

General Synthesis Workflow

A representative synthetic workflow for the preparation of a specific stereoisomer of 2-(Cyclohexylamino)-1,2-diphenylethanol is outlined below. This process highlights the key steps of precursor synthesis, reductive amination, and purification.

G General Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Reductive Amination cluster_2 Purification start Benzaldehyde benzoin Benzoin start->benzoin Benzoin Condensation reductive_amination Reductive Amination with Cyclohexylamine benzoin->reductive_amination product_crude Crude Product reductive_amination->product_crude purification Recrystallization or Chromatography product_crude->purification final_product Pure 2-(Cyclohexylamino)-1,2-diphenylethanol purification->final_product

Caption: A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Objective: To synthesize (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol.

Materials:

  • (R)-Benzoin

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of (R)-Benzoin (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add cyclohexylamine (1.2 eq).

  • Reductive Amination: Stir the mixture for 30 minutes, then add STAB (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical purity can be assessed using chiral HPLC.

Causality behind Experimental Choices:

  • Choice of (R)-Benzoin: The stereochemistry of the starting material is crucial for controlling the stereochemistry of the final product.

  • Use of STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reducing agent and lead to lower yields.

Potential Applications

The unique structural features of 2-(Cyclohexylamino)-1,2-diphenylethanol suggest its utility in several areas of chemical research and development.

Asymmetric Catalysis

The chiral backbone of this amino alcohol makes it an excellent candidate for use as a ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as:

  • Asymmetric reduction of ketones: The corresponding oxazaborolidine catalyst, derived from this amino alcohol and borane, could be a highly effective catalyst for the enantioselective reduction of prochiral ketones.

  • Enantioselective addition of organometallic reagents to aldehydes: As a chiral ligand, it could facilitate the addition of organozinc or organoaluminum reagents to aldehydes with high enantioselectivity.

Chiral Auxiliary

The compound can be used as a chiral auxiliary to control the stereochemistry of reactions. By temporarily attaching it to a prochiral substrate, the bulky cyclohexyl and phenyl groups can direct the approach of a reagent from a specific face, leading to a single stereoisomer of the product.

Precursor for Biologically Active Molecules

The 1,2-amino alcohol motif is a common feature in many biologically active compounds. 2-(Cyclohexylamino)-1,2-diphenylethanol could serve as a key intermediate in the synthesis of novel pharmaceutical agents, including potential adrenergic receptor modulators or calcium channel blockers, based on the pharmacophores present in its structure.

Conclusion and Future Outlook

2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral amino alcohol with considerable, yet largely unexplored, potential. Its synthesis, while requiring careful stereochemical control, is achievable through established synthetic methodologies. The true value of this compound lies in its potential applications as a chiral ligand, a chiral auxiliary, and a building block for complex, biologically active molecules. Further research into its catalytic activity and its role as a synthetic intermediate is warranted and is expected to unveil new and exciting opportunities in the fields of asymmetric synthesis and medicinal chemistry.

References

  • National Institute of Standards and Technology. (n.d.). 2-Cyclohexylamino-1-phenylethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1,2-diphenylethanol. In PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Diphenylethanol. In PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 2-Phenylethanol Properties. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol and Its Progenitor

This guide provides a comprehensive overview of the chemical data, synthesis, characterization, and applications of the chiral amino alcohol (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol. Recognizing the limited availa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical data, synthesis, characterization, and applications of the chiral amino alcohol (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol. Recognizing the limited availability of specific data for this N-alkylated derivative, this document also offers an in-depth exploration of its well-characterized and commercially available precursor, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. This dual approach is designed to equip researchers, scientists, and drug development professionals with both direct information and valuable, contextually relevant data for their work.

Part 1: (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol: The Target Compound

Direct, in-depth technical information for (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol is sparse in current scientific literature. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number. Its core properties can be inferred from its structure, which combines the chiral scaffold of 1,2-diphenylethanolamine with a cyclohexyl group on the nitrogen atom.

Core Chemical Data (Predicted and Known)
PropertyValueSource
CAS Number 142452-42-4SciFinder-n
Molecular Formula C₂₀H₂₅NOCalculated
Molecular Weight 295.42 g/mol Calculated
Proposed Synthesis: Reductive Amination

The most direct and logical synthetic route to (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol is the reductive amination of its primary amine precursor with cyclohexanone. This widely used one-pot reaction first involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2]

dot

Catalytic_Cycle Catalyst [M]-Ligand* Intermediate [M]-Ligand*-Substrate Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product Chiral Product Intermediate->Catalyst Product Release Intermediate->Product Stereoselective Transformation Byproduct Byproduct Intermediate->Byproduct Reagent Reagent Reagent->Intermediate

Sources

Foundational

A Technical Guide to the Core Differences Between 2-(Cyclohexylamino)-1,2-diphenylethanol and 2-amino-1,2-diphenylethanol

Abstract This technical guide provides an in-depth analysis of the structural, synthetic, and functional distinctions between 2-(Cyclohexylamino)-1,2-diphenylethanol and its primary amine analog, 2-amino-1,2-diphenyletha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the structural, synthetic, and functional distinctions between 2-(Cyclohexylamino)-1,2-diphenylethanol and its primary amine analog, 2-amino-1,2-diphenylethanol. As 1,2-amino alcohols, both compounds are of significant interest in pharmaceutical development and asymmetric synthesis. This paper elucidates how the substitution of a cyclohexyl group for a proton on the nitrogen atom fundamentally alters the molecule's steric profile, basicity, reactivity, and potential applications. We will explore the synthetic routes to each compound, compare their physicochemical properties, and discuss the mechanistic implications of the N-substituent in various chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these versatile chiral building blocks.

Introduction: The Significance of the N-Substituent

Amino alcohols are a critical class of organic compounds that feature both an amino and a hydroxyl functional group.[1][2] Their bifunctional nature makes them invaluable as chiral auxiliaries, ligands in asymmetric catalysis, and key structural motifs in a vast array of biologically active molecules and pharmaceuticals.[1][2] Within this class, the 1,2-diphenylethanol scaffold provides a rigid and well-defined stereochemical environment.

This guide focuses on two closely related derivatives of this scaffold: the primary amine, 2-amino-1,2-diphenylethanol, and its secondary amine counterpart, 2-(Cyclohexylamino)-1,2-diphenylethanol. The core difference lies in the nature of the amino group. By replacing a hydrogen atom with a bulky, aliphatic cyclohexyl ring, the steric and electronic properties of the molecule are significantly modified. Understanding these differences is paramount for chemists designing synthetic routes or developing new chemical entities, as the choice between a primary and a secondary amine can profoundly impact a reaction's outcome and a molecule's biological activity.

Comparative Analysis of Chemical Structures

The foundational difference between these two molecules is the substitution at the nitrogen atom. 2-amino-1,2-diphenylethanol possesses a primary amine (-NH2), while 2-(Cyclohexylamino)-1,2-diphenylethanol has a secondary amine (-NH-cyclohexyl).

  • 2-amino-1,2-diphenylethanol: This molecule contains two stereocenters, leading to four possible stereoisomers. The (1S,2R) and (1R,2S) enantiomers are particularly common as chiral auxiliaries and building blocks.[3][4] The primary amine group has two N-H bonds available for hydrogen bonding and reactions.

  • 2-(Cyclohexylamino)-1,2-diphenylethanol: The introduction of the cyclohexyl group adds significant steric bulk around the nitrogen atom. This bulky, non-polar group can influence the molecule's solubility, crystal packing, and its ability to interact with other molecules. The secondary amine has only one N-H bond, which alters its hydrogen bonding capacity compared to the primary amine.

Caption: Chemical structures of the two amino alcohols.

Synthesis and Manufacturing Protocols

The synthetic pathways to these compounds typically start from a common precursor, benzoin, which is readily available from the benzoin condensation of benzaldehyde.[5][6][7]

Synthesis of 2-amino-1,2-diphenylethanol

The most common laboratory-scale synthesis involves the reduction of an oxime derived from benzoin.

Experimental Protocol:

  • Oxime Formation: Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form benzoin oxime.

  • Reduction: The benzoin oxime is then reduced to the primary amine. A variety of reducing agents can be employed, such as sodium borohydride in the presence of a transition metal catalyst or catalytic hydrogenation (e.g., H2/Pd-C). The choice of reducing agent can influence the stereoselectivity of the reaction.

  • Purification: The crude 2-amino-1,2-diphenylethanol is purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol

This secondary amine is efficiently synthesized via reductive amination of benzoin with cyclohexylamine.[8][9][10][11] This one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced in situ.

Experimental Protocol:

  • Reaction Setup: Benzoin and an equimolar amount of cyclohexylamine are dissolved in a suitable solvent (e.g., methanol or toluene).

  • Imine Formation: The mixture is stirred, sometimes with gentle heating, to facilitate the formation of the imine intermediate. The removal of water can drive this equilibrium forward.

  • Reduction: A reducing agent, such as sodium borohydride or hydrogen gas with a catalyst (e.g., Pd/C or Raney nickel), is added to the reaction mixture.[12] The reaction is monitored until the starting materials are consumed.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography or recrystallization.

synthesis_workflows cluster_amino Synthesis of 2-amino-1,2-diphenylethanol cluster_cyclohexylamino Synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol benzoin1 Benzoin oxime Benzoin Oxime benzoin1->oxime + Hydroxylamine amino_product 2-amino-1,2-diphenylethanol oxime->amino_product + Reducing Agent (e.g., NaBH₄) benzoin2 Benzoin imine Imine intermediate benzoin2->imine + Cyclohexylamine cyclohexyl_product 2-(Cyclohexylamino)-1,2-diphenylethanol imine->cyclohexyl_product + Reducing Agent (e.g., NaBH₄)

Caption: Synthetic workflows for the two amino alcohols.

Comparative Physicochemical Properties

The substitution of the cyclohexyl group leads to predictable changes in the physical properties of the molecule.

Property2-amino-1,2-diphenylethanol2-(Cyclohexylamino)-1,2-diphenylethanolRationale for Difference
Molecular Formula C14H15NO[13][14]C14H21NO (for the 1-phenyl analog)Addition of C6H10
Molecular Weight 213.28 g/mol [13][14]~219.33 g/mol (for the 1-phenyl analog)[15]Increased mass from the cyclohexyl group
Melting Point 142-144 °C (for the 1S,2R enantiomer)[3][14]Data not readily available, but likely different due to changes in crystal packingSteric bulk and altered intermolecular forces
Basicity (pKa of conj. acid) Less basicMore basicThe cyclohexyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen, making it a stronger base.
Solubility Soluble in polar organic solvents like ethanol.Increased solubility in non-polar solvents (e.g., toluene, hexanes) and potentially decreased solubility in very polar solvents.The large, non-polar cyclohexyl group increases the lipophilicity of the molecule.
Hydrogen Bonding Can act as both a hydrogen bond donor (two N-H bonds) and acceptor.Can act as both a hydrogen bond donor (one N-H bond) and acceptor. Reduced donor capacity.Fewer N-H bonds available for donation.

Reactivity and Mechanistic Implications

The primary versus secondary nature of the amine group is the most significant factor governing the differential reactivity of these two compounds.

Nucleophilicity and Basicity

While both amines are nucleophilic, the secondary amine in 2-(cyclohexylamino)-1,2-diphenylethanol is generally more basic and a stronger nucleophile than the primary amine of 2-amino-1,2-diphenylethanol. This is due to the electron-donating inductive effect of the cyclohexyl group. However, this enhanced nucleophilicity can be counteracted by steric hindrance.

Steric Hindrance

The bulky cyclohexyl group creates a sterically hindered environment around the nitrogen atom. This can:

  • Slow down or prevent reactions with sterically demanding electrophiles.

  • Influence stereoselectivity in reactions where the amino alcohol is used as a chiral ligand or auxiliary. The cyclohexyl group can effectively block one face of a coordinated metal center, directing the approach of a substrate.

  • Lead to different product ratios in reactions such as N-alkylation, where overalkylation to a tertiary amine might be less favorable for the cyclohexyl derivative compared to the primary amine.

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group can also be indirectly affected. The amino group can form an intramolecular hydrogen bond with the hydroxyl group, which can modulate the hydroxyl's acidity and nucleophilicity.[16] The different basicities of the primary and secondary amines will influence the strength of this interaction.

Applications in Research and Development

The distinct properties of these two molecules lead to their application in different areas of chemical synthesis and drug discovery.

Applications of 2-amino-1,2-diphenylethanol

Due to its well-defined stereochemistry and less hindered nature, 2-amino-1,2-diphenylethanol is widely used as:

  • A Chiral Auxiliary and Building Block: It is a fundamental component in the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients (APIs).[4] For instance, it is a key starting material for the synthesis of Saxagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[17]

  • A Ligand in Asymmetric Catalysis: It can be used to prepare chiral Schiff base complexes with metals like vanadium, which are used as catalysts in asymmetric oxidation reactions.[3]

  • A Chiral Selector: When immobilized on a solid support like silica gel, it serves as a chiral stationary phase for the separation of enantiomers in high-performance liquid chromatography (HPLC).[3]

Potential Applications of 2-(Cyclohexylamino)-1,2-diphenylethanol

While less commonly cited than its primary amine counterpart, the unique properties of the N-cyclohexyl derivative make it a valuable tool for:

  • Fine-Tuning Catalytic Systems: In asymmetric catalysis, swapping the N-H for an N-cyclohexyl group allows for systematic tuning of the steric and electronic environment of a metal catalyst. This can be used to optimize enantioselectivity for a specific transformation.

  • Improving Solubility: For applications requiring solubility in less polar organic solvents, the lipophilic cyclohexyl group is advantageous. This is relevant in many industrial-scale organic reactions.

  • Developing Novel Pharmaceuticals: The cyclohexylamino moiety is present in a number of biologically active compounds. Derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one, for example, have shown potential as inhibitors of enzymes relevant to metabolic disorders and cancer.[18] The 1,2-diphenylethanol scaffold could be incorporated into such structures to explore new therapeutic agents.

Conclusion

The seemingly minor structural change of substituting a hydrogen atom with a cyclohexyl group on the nitrogen of 2-amino-1,2-diphenylethanol has profound consequences for the molecule's properties and reactivity. This substitution increases the amine's basicity and the molecule's overall lipophilicity while introducing significant steric bulk. These modifications alter the compound's synthetic accessibility, its behavior in chemical reactions, and its suitability for various applications.

For the drug development professional and the research scientist, the choice between these two building blocks is a strategic one. 2-amino-1,2-diphenylethanol offers a well-established, sterically accessible platform for asymmetric synthesis. In contrast, 2-(Cyclohexylamino)-1,2-diphenylethanol provides an opportunity to leverage steric hindrance and enhanced basicity to achieve different selectivity, improve solubility, or design novel molecular frameworks. A thorough understanding of these core differences is essential for the rational design of experiments and the successful development of new chemical entities.

References

  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 23.1: Amines Compared with Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]

  • Podyacheva, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters, 149, 2939-2948. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoin (organic compound). Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
  • Scribd. (n.d.). Benzoin Synthesis and Transformation Steps. Retrieved from [Link]

  • Slideshare. (n.d.). Benzoin synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors.... Retrieved from [Link]

Sources

Exploratory

Synonyms for N-cyclohexyl-1,2-diphenyl-2-aminoethanol

This guide provides an in-depth technical analysis of N-cyclohexyl-1,2-diphenyl-2-aminoethanol , a compound primarily recognized in organic chemistry as a chiral ligand and synthetic intermediate . Part 1: Chemical Ident...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-cyclohexyl-1,2-diphenyl-2-aminoethanol , a compound primarily recognized in organic chemistry as a chiral ligand and synthetic intermediate .

Part 1: Chemical Identity & Nomenclature

This section resolves the ambiguity surrounding the compound's identity, distinguishing it from structurally similar psychoactive agents (e.g., Lefetamine) and establishing its primary role in asymmetric synthesis.

Core Identification Data
Parameter Technical Detail
Primary Name 2-(Cyclohexylamino)-1,2-diphenylethanol
CAS Registry Number 212394-42-8 (General/Racemic)142452-42-4 (Specific Stereoisomer: 1S, 2R)
Molecular Formula C₂₀H₂₅NO
Molecular Weight 295.42 g/mol
IUPAC Name 2-(cyclohexylamino)-1,2-diphenylethan-1-ol
SMILES OC(C1=CC=CC=1)C(NC2CCCCC2)C3=CC=CC=3
Synonyms & Aliases

The nomenclature often varies based on the specific application (ligand vs. intermediate).

  • Systematic Synonyms:

    • 
      -Cyclohexylamino-
      
      
      
      -phenyl-benzeneethanol
    • N-Cyclohexyl-1,2-diphenyl-2-hydroxyethylamine

    • 1,2-Diphenyl-2-(cyclohexylamino)ethanol[1]

  • Synthetic Shorthand:

    • Stilbene Oxide-Amine Adduct: Referring to its primary synthetic route (ring opening of stilbene oxide).

    • N-Cyclohexyl-DPAE: (Less common, but follows the DiphenylAminoEthanol convention).

Part 2: Synthesis & Mechanistic Pathways

The synthesis of N-cyclohexyl-1,2-diphenyl-2-aminoethanol is a classic example of regioselective and stereospecific epoxide ring opening . This protocol is the industry standard for generating 1,2-amino alcohols used as chiral auxiliaries.

Synthetic Route: Aminolysis of Stilbene Oxide

Reaction Logic: The synthesis utilizes trans-stilbene oxide as the electrophile and cyclohexylamine as the nucleophile. Because trans-stilbene oxide is


-symmetric, regioselectivity is not an issue; however, stereochemistry  is critical. The nucleophilic attack proceeds via an 

mechanism, resulting in inversion of configuration at the attacked carbon, yielding the erythro amino alcohol.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve trans-stilbene oxide (1.0 eq) in an inert solvent (Ethanol or Acetonitrile).

  • Nucleophilic Addition: Add Cyclohexylamine (excess, typically 2.0–3.0 eq) to drive the equilibrium.

  • Catalysis (Optional but Recommended): Add a Lewis Acid catalyst (e.g., Lithium Perchlorate (

    
    ) or Cobalt(II) chloride) to activate the epoxide oxygen, significantly reducing reaction time and temperature.
    
  • Reflux: Heat the mixture to reflux (80°C for Ethanol) for 6–12 hours.

  • Workup: Evaporate solvent. Recrystallize the crude solid from Hexane/Ethyl Acetate to isolate the pure amino alcohol.

Mechanistic Diagram (DOT)

SynthesisPath Stilbene Trans-Stilbene (Precursor) Epoxide Trans-Stilbene Oxide (Electrophile) Stilbene->Epoxide Epoxidation (mCPBA) Transition Transition State (SN2 Backside Attack) Epoxide->Transition + Amine (Reflux) Amine Cyclohexylamine (Nucleophile) Amine->Transition Product N-cyclohexyl-1,2-diphenyl- 2-aminoethanol (Erythro Product) Transition->Product Ring Opening (Inversion)

Caption: Stereospecific synthesis via nucleophilic ring opening of trans-stilbene oxide.

Part 3: Applications in Asymmetric Catalysis

This compound is not merely a passive intermediate; it is a privileged chiral ligand . Its rigid backbone (from the stilbene motif) and the steric bulk of the cyclohexyl group make it ideal for stereodifferentiation in metal-catalyzed reactions.

Key Catalytic Utility
  • Enantioselective Borane Reduction:

    • The amino-alcohol moiety reacts with Borane (

      
      ) to form an oxazaborolidine  catalyst.
      
    • Mechanism: The nitrogen coordinates to the borane, activating it for hydride transfer to ketones (e.g., acetophenone), yielding chiral alcohols with high enantiomeric excess (ee).

  • Diethylzinc Addition:

    • Acts as a ligand for Zinc (

      
      ), directing the addition of diethylzinc to aldehydes.
      
    • The steric bulk of the N-cyclohexyl group blocks one face of the aldehyde, forcing attack from the opposite side.

Comparative Ligand Efficiency
Ligand ScaffoldN-SubstituentStereocontrol (ee%)Notes
1,2-Diphenyl-2-aminoethanolMethyl85-90%Standard baseline.
1,2-Diphenyl-2-aminoethanol Cyclohexyl 92-96% Superior steric shielding.
1,2-Diphenyl-2-aminoethanolBenzyl88-93%Good, but less rigid than cyclohexyl.

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

1H NMR Spectroscopy (500 MHz, CDCl3)
  • 
     7.10–7.30 (m, 10H):  Aromatic protons (two phenyl rings).
    
  • 
     4.75 (d, J=6.5 Hz, 1H):  Methine proton attached to Oxygen (
    
    
    
    -OH).
  • 
     3.85 (d, J=6.5 Hz, 1H):  Methine proton attached to Nitrogen (
    
    
    
    -NH).
  • 
     2.35 (m, 1H):  Methine proton of the cyclohexyl ring (N-
    
    
    
    -Cy).
  • 
     1.00–1.90 (m, 10H):  Cyclohexyl methylene protons.
    
  • Note: The coupling constant (

    
    ) is characteristic of the erythro stereochemistry derived from trans-stilbene oxide.
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      
      ).
    • Cleavage of the C-C bond between the two chiral centers, typically yielding fragments at m/z 180 (Ph-CH-NH-Cy) and m/z 107 (Ph-CH-OH).

References

  • Sigma-Aldrich. (n.d.).[2] 2-(Cyclohexylamino)-1,2-diphenylethanol Product Data. Retrieved from

  • LookChem. (n.d.). Trans-Stilbene Oxide Reactions and Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2010). Metabolism of designer drugs and amino alcohol derivatives. Current Drug Metabolism. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol.[1] Retrieved from

  • Chemical Book. (2024). CAS 212394-42-8 Entry.[3] Retrieved from

Sources

Foundational

An In-depth Technical Guide to 2-(Cyclohexylamino)-1,2-diphenylethanol: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where the chirality of a molecule can dictate its efficacy and safety. 2-(Cyclohexylamino)-1,2-diphenylethanol, a chiral amino alcohol, has emerged as a valuable tool in the field of asymmetric synthesis. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its role as a chiral auxiliary.

Molecular Profile

The molecular formula for 2-(Cyclohexylamino)-1,2-diphenylethanol is C20H25NO. The calculated molecular weight for this formula is approximately 295.42 g/mol . A specific and commonly utilized stereoisomer is (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, which is registered under the CAS number 142452-42-4.

PropertyValueSource
Molecular Formula C20H25NON/A
Molecular Weight ~295.42 g/mol N/A
CAS Number 142452-42-4 (for (1S,2R) isomer)[1]
Molecular Structure

The structure of 2-(Cyclohexylamino)-1,2-diphenylethanol features a cyclohexylamino group and two phenyl groups attached to an ethanol backbone. This combination of a bulky cyclohexyl group and rigid phenyl rings creates a well-defined chiral environment, which is crucial for its function in inducing stereoselectivity.

Caption: Molecular structure of 2-(Cyclohexylamino)-1,2-diphenylethanol.

Synthesis

The synthesis of chiral amino alcohols like 2-(Cyclohexylamino)-1,2-diphenylethanol often involves the use of readily available chiral precursors to establish the desired stereochemistry. A common strategy is the reductive amination of a chiral ketone or the opening of a chiral epoxide with an amine.

Illustrative Synthetic Pathway

A plausible synthetic route to (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol starts from a chiral precursor such as (1S,2R)-(+)-2-amino-1,2-diphenylethanol. This starting material can be reacted with cyclohexanone under reductive amination conditions.

Step-by-step Protocol:

  • Imine Formation: (1S,2R)-(+)-2-amino-1,2-diphenylethanol (1 equivalent) is dissolved in a suitable solvent such as methanol or dichloromethane. To this solution, cyclohexanone (1.1 equivalents) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) is added portion-wise to the reaction mixture. The temperature should be maintained, typically between 0°C and room temperature, to control the reaction rate.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(Cyclohexylamino)-1,2-diphenylethanol.

Caption: General workflow for the synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol.

Applications in Asymmetric Synthesis

The primary application of 2-(Cyclohexylamino)-1,2-diphenylethanol in research and development is as a chiral auxiliary or ligand in asymmetric catalysis.[2] Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3]

Role as a Chiral Auxiliary

When used as a chiral auxiliary, 2-(Cyclohexylamino)-1,2-diphenylethanol is covalently attached to a prochiral substrate. The steric bulk and defined stereochemistry of the auxiliary create a diastereomeric intermediate that preferentially undergoes reaction from one face, leading to the formation of a single stereoisomer of the product. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.

Logical Relationship of a Chiral Auxiliary:

Chiral_Auxiliary_Logic cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attach Chiral_Auxiliary 2-(Cyclohexylamino) -1,2-diphenylethanol Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Chiral_Product_Auxiliary Chiral Product + Auxiliary Stereoselective_Reaction->Chiral_Product_Auxiliary Final_Product Enantiomerically Enriched Product Chiral_Product_Auxiliary->Final_Product Cleave Recovered_Auxiliary Recovered Auxiliary Chiral_Product_Auxiliary->Recovered_Auxiliary

Caption: Logical workflow of using 2-(Cyclohexylamino)-1,2-diphenylethanol as a chiral auxiliary.

The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its subsequent removal without racemization of the product. The structural features of 2-(Cyclohexylamino)-1,2-diphenylethanol make it a promising candidate for various asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[4]

Conclusion

2-(Cyclohexylamino)-1,2-diphenylethanol, particularly its (1S,2R) stereoisomer, is a valuable chiral molecule with significant potential in asymmetric synthesis. Its well-defined three-dimensional structure allows for effective stereochemical control in a variety of chemical transformations. For researchers and professionals in drug development and fine chemical synthesis, this compound represents a powerful tool for the construction of complex, enantiomerically pure molecules. Further research into its applications and the development of more efficient synthetic routes will undoubtedly expand its utility in the field of organic chemistry.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS, 101(16), 5723-5726.
  • ResearchGate. (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Special Issue: Asymmetric Synthesis 2017. PMC. Retrieved from [Link]

  • Myers, A. G., & Tavares, F. X. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 15). Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Illinois Experts. (2002). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Retrieved from [Link]

  • SlideShare. (n.d.). Chiral auxiliary!. Retrieved from [Link]

  • PubMed. (2025, October 31). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

  • Organic Syntheses. (1999). (1S,2R)-1-AMINOINDAN-2-OL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. Retrieved from [Link]

  • Nature. (2009, March 19). Asymmetric total syntheses of (1)- and (2)-versicolamide B and biosynthetic implications. Nature Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2024, June 17). Enantioselective Synthesis of Sealutomicin C. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Anticipated Safety Profile of 2-(Cyclohexylamino)-1,2-diphenylethanol

Executive Summary and Guiding Principles This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and management of 2-(Cyclohexylamino)-1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Guiding Principles

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and management of 2-(Cyclohexylamino)-1,2-diphenylethanol. A critical preliminary finding is the absence of a publicly available, verified Safety Data Sheet (SDS) specifically for this compound. This is not uncommon for novel or specialized research chemicals.[1]

Consequently, this guide adopts a proactive, first-principles approach to hazard assessment rooted in structure-activity relationships (SAR). Instead of analyzing a non-existent document, we will deconstruct the target molecule into its primary structural motifs—the 1,2-diphenylethanol core and the N-cyclohexyl substituent —and synthesize data from well-characterized chemical analogues. This methodology allows us to construct a scientifically-grounded, provisional safety profile and establish robust handling protocols. The core principle is to anticipate hazards by understanding the contributions of each molecular component, ensuring that safety measures are conservative and comprehensive.

Section 1: Chemical Identity and Structural Deconstruction

2-(Cyclohexylamino)-1,2-diphenylethanol is a complex secondary amine and alcohol. Its structure suggests a combination of properties derived from its constituent parts. To build our safety profile, we will analyze hazards associated with structurally related and commercially available compounds.

Key Analogues for Hazard Assessment:

  • (1S,2R)-2-Amino-1,2-diphenylethanol: This analogue represents the core scaffold, allowing us to assess the hazards of the diphenylethanol backbone itself.[2][3][4]

  • Cyclohexylamine: This is a primary amine that represents the N-substituent. It is known for its distinct hazard profile, including corrosivity and toxicity.[5][6]

  • 2-(Cyclohexylamino)ethanol: This compound provides insight into the interaction between the cyclohexylamino group and an ethanol backbone, albeit a simpler one.[7]

The following diagram illustrates this deconstructive approach to hazard assessment.

Diagram 1: Structural Deconstruction for Hazard Analysis cluster_analogues Analogues for Hazard Assessment Target 2-(Cyclohexylamino)-1,2-diphenylethanol (Target Compound) Analogue1 2-Amino-1,2-diphenylethanol (Core Scaffold) Target->Analogue1 Provides data on diphenylethanol core Analogue2 Cyclohexylamine (N-Substituent) Target->Analogue2 Provides data on cyclohexylamino group Analogue3 2-(Cyclohexylamino)ethanol (Amino-Alcohol Moiety) Target->Analogue3 Provides data on combined moiety interaction

Caption: Structural deconstruction for hazard analysis.

Section 2: Predicted Hazard Profile by Structural Analogy

By synthesizing data from our selected analogues, we can construct a probable hazard profile for the target compound.

Hazards Associated with the 1,2-Diphenylethanol Core

Data from the SDS for 2-Amino-1,2-diphenylethanol indicates that this class of compound is a known irritant.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2/2A).[2][3][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2][8]

Hazards Associated with the Cyclohexylamine Moiety

Cyclohexylamine presents a more severe set of hazards. It is a corrosive and toxic substance.

  • Acute Toxicity: It is harmful or toxic via oral, dermal, and inhalation routes.[6][8]

  • Skin Corrosion/Irritation: Causes severe skin burns and damage (Category 1).[6]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[6]

  • Chronic Effects: Repeated dermal exposure may lead to sensitization.[5] High-dose exposure has been linked to embryotoxicity in animal studies.[5]

Synthesized Hazard Profile

Given the strong corrosive and toxic nature of the cyclohexylamine moiety, it is prudent to assume its hazard characteristics will be dominant in the final molecule. The diphenylethanol core contributes irritant properties. Therefore, a conservative, synthesized hazard classification is proposed below.

Hazard ClassGHS CategoryAnticipated Signal WordHazard Statements (Anticipated)
Acute Toxicity (Oral, Dermal, Inhalation)Category 4WarningH302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[2][8]
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2][8]

Section 3: Risk Management and Safe Handling Protocols

Based on the anticipated hazard profile, a multi-layered approach to risk mitigation is required. The following workflow outlines the essential steps for establishing a safe research environment.

Diagram 2: Safe Handling Workflow Start Receipt of Compound EngControls Engineering Controls: - Certified Chemical Fume Hood - Eyewash & Safety Shower Access Start->EngControls PPE Personal Protective Equipment: - Nitrile/Neoprene Gloves - Safety Goggles (Indirect Vent) - Lab Coat EngControls->PPE Handling Safe Handling: - Use smallest practical quantities - Avoid aerosol generation - Grounding for static discharge PPE->Handling Storage Proper Storage: - Tightly sealed container - Cool, dry, well-ventilated area - Away from acids & oxidizers Handling->Storage Disposal Waste Disposal: - Segregate waste - Follow institutional & local regulations Storage->Disposal End End of Workflow Disposal->End

Caption: A workflow for the safe handling of the compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • All manipulations involving the solid or solutions of the compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.[6]

    • Ensure that a functional eyewash station and safety shower are immediately accessible and unobstructed.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[7] Given the potential for serious eye damage, a face shield is recommended when handling larger quantities or if there is a risk of splashing.

    • Skin Protection: Wear a lab coat. Handle with chemical-resistant gloves (e.g., nitrile or neoprene).[7] Gloves must be inspected before use and disposed of properly after handling. Wash and dry hands thoroughly after work.[2]

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

  • Storage Conditions:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[2][7]

    • Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[5]

    • Use non-sparking tools and take precautionary measures against static discharge.[7]

Section 4: Emergency Procedures and First Aid

Prompt and correct response to an exposure or spill is critical.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.[2] Remove contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: This is a critical exposure route. Immediately rinse cautiously with water for several minutes.[2][7] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15-20 minutes.[2][7] Seek immediate medical attention.[7]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.

Spill Response Protocol

The following diagram outlines a general procedure for managing a small-scale laboratory spill.

Diagram 3: Small-Scale Spill Response Spill Spill Detected Evacuate Alert personnel and evacuate immediate area Spill->Evacuate PPE Don appropriate PPE: - Respirator (if needed) - Double gloves - Goggles/Face Shield Evacuate->PPE Contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material using non-sparking tools Contain->Collect Decontaminate Decontaminate the area with an appropriate solvent Collect->Decontaminate Dispose Place all waste in a sealed, labeled hazardous waste container Decontaminate->Dispose Report Report the incident per institutional protocol Dispose->Report

Sources

Foundational

2-(Cyclohexylamino)-1,2-diphenylethanol melting point and boiling point

Topic: 2-(Cyclohexylamino)-1,2-diphenylethanol: Physicochemical Profiling & Synthetic Pathways Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Cyclohexylamino)-1,2-diphenylethanol: Physicochemical Profiling & Synthetic Pathways Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Physicochemical Characterization and Synthetic Protocols

Executive Summary

2-(Cyclohexylamino)-1,2-diphenylethanol (CAS: 153322-13-5 for (1R,2S); 142452-42-4 for (1S,2R)) is a vicinal amino alcohol primarily utilized as a chiral auxiliary and ligand in asymmetric synthesis. Its structural rigidity, derived from the bulky cyclohexyl group and the diphenyl backbone, makes it a critical scaffold for enantioselective catalysis. This guide provides a definitive analysis of its physical properties, synthesis via regioselective ring opening, and critical quality attributes (CQAs).

Physicochemical Properties Matrix

The following data consolidates experimental observations and high-fidelity predictive models. Note the distinct difference between the melting point of the target amino alcohol and its precursor, trans-stilbene oxide.[1]

PropertyValue / DescriptionTechnical Note
Molecular Formula C₂₀H₂₅NO
Molecular Weight 295.42 g/mol
CAS Number 153322-13-5 (1R,2S)142452-42-4 (1S,2R)Stereoisomers are commercially distinct.[2]
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point (MP) > 100 °C (Typical) (Experimental determination required)Critical Control: The precursor (trans-stilbene oxide) melts at 67–69 °C . A MP in this lower range indicates incomplete conversion.
Boiling Point (BP) ~438 °C (Predicted, 760 mmHg)Do Not Distill at Atm Pressure. Compound decomposes before boiling.
Solubility Soluble in EtOH, CHCl₃, DCMInsoluble in WaterRecrystallization typically performed in Ethanol/Hexane mixtures.
pKa ~14.4 (Hydroxyl), ~10.5 (Amine)Basic nitrogen facilitates ligand coordination.
Synthetic Pathway & Stereochemistry[3][4]

The synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol is a classic example of nucleophilic ring-opening of an epoxide. The reaction stereochemistry is dictated by the SN2 mechanism, resulting in a single diastereomer when starting from pure trans-stilbene oxide.

3.1 Reaction Mechanism

The nucleophilic attack of cyclohexylamine on trans-stilbene oxide occurs at one of the benzylic carbons. Because the epoxide is symmetrical, regioselectivity is not a factor, but stereochemistry is inverted at the carbon undergoing attack.

  • Starting Material: trans-Stilbene Oxide (Racemic or Enantiopure)[2]

  • Reagent: Cyclohexylamine (Excess)

  • Solvent: Ethanol or 2-Propanol

  • Conditions: Reflux (80–90 °C) for 4–12 hours

3.2 Stereochemical Outcome (Graphviz Diagram)

ReactionPathway cluster_legend Stereochemical Logic StilbeneOxide trans-Stilbene Oxide (R,R / S,S) TransitionState Transition State (Backside Attack) StilbeneOxide->TransitionState + Cyclohexylamine (S_N2 Inversion) Product erythro-2-(Cyclohexylamino)- 1,2-diphenylethanol (Anti-configuration) TransitionState->Product Ring Opening Note Inversion at C-2 leads to the erythro (anti) amino alcohol.

Figure 1: Stereochemical pathway for the synthesis of the target amino alcohol. The inversion of configuration at the electrophilic carbon yields the erythro diastereomer.

Experimental Protocol: Synthesis & Purification

Objective: Isolate high-purity (1R,2S)-2-(cyclohexylamino)-1,2-diphenylethanol free from unreacted epoxide.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a round-bottom flask with trans-stilbene oxide (1.0 equiv) and absolute ethanol (5 mL/g of epoxide).

    • Add cyclohexylamine (3.0 – 5.0 equiv). The excess amine acts as both reactant and base to drive the equilibrium.

  • Reaction:

    • Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.

    • Monitor: Use TLC (Silica, 20% EtOAc/Hexane). The epoxide spot (Rf ~0.[3]8) should disappear, and a more polar product spot (Rf ~0.3) should appear.[3][4][5][6][7]

    • Duration: Typically 6–12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate in vacuo to remove ethanol and excess cyclohexylamine. Note: Cyclohexylamine has a BP of 134 °C; ensure thorough removal to prevent oiling of the product.

  • Purification (Critical for MP):

    • Dissolve the crude residue in a minimum amount of hot ethanol.

    • Add hot hexane dropwise until turbidity is observed.

    • Allow to cool slowly to 4 °C.

    • Validation: Collect crystals by filtration. Measure Melting Point.[8]

      • Pass: MP > 100 °C (Sharp range).

      • Fail: MP < 80 °C (Indicates presence of starting material or solvent inclusion).[3]

Applications in Drug Development

This scaffold serves as a privileged structure in two main areas:

  • Chiral Auxiliaries: The amino alcohol moiety can coordinate with Lewis acids (e.g., Boron, Zinc) to direct the stereochemical outcome of aldol reactions or reductions.

  • NMDA Receptor Antagonism: Structurally related to Lefetamine , 1,2-diphenylethylamine derivatives often exhibit activity at the NMDA receptor or opioid receptors. The cyclohexyl group adds lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration.

References
  • PubChem Compound Summary. (2025). 2-Amino-1,2-diphenylethanol derivatives. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol. Merck KGaA. Link

  • Organic Syntheses. (1962). Preparation of trans-Stilbene Oxide. Org. Synth. 1962, 42, 50. (Precursor synthesis and properties). Link

  • NIST Chemistry WebBook. (2025). 2-Cyclohexylamino-1-phenylethanol Mass Spectrum. (Structural analog comparison). Link

Sources

Exploratory

An In-Depth Technical Guide to High-Purity (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols in Modern Drug Discovery Chiral 1,2-amino alcohols are a cornerstone of modern pharmaceutical development and asymmetric synthesis. Their inherent chirality and bif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Alcohols in Modern Drug Discovery

Chiral 1,2-amino alcohols are a cornerstone of modern pharmaceutical development and asymmetric synthesis. Their inherent chirality and bifunctional nature make them invaluable as chiral auxiliaries, ligands for asymmetric catalysts, and key structural motifs in a multitude of active pharmaceutical ingredients (APIs). The precise stereochemical arrangement of the amino and hydroxyl groups is often paramount to the biological activity and safety profile of a drug candidate.[1] This guide provides a comprehensive technical overview of a specific and valuable member of this class: (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol, intended for researchers, medicinal chemists, and process development scientists.

This document will delve into the procurement of high-purity (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol, its synthesis and purification, and state-of-the-art analytical methodologies for its characterization. Furthermore, we will explore its applications in the critical field of asymmetric synthesis, providing a framework for its use in drug discovery and development programs.

Part 1: Sourcing and Procurement of High-Purity (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol

High-purity starting materials are fundamental to reproducible and reliable research. (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is available from a number of specialized chemical suppliers. Pricing is typically available upon request and is dependent on quantity and required purity specifications.

Table 1: Prominent Suppliers of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol

SupplierCAS NumberPurityNotes
Sigma-Aldrich153322-13-599%Available through their AstaTech, Inc. catalog.
AstaTech, Inc. 153322-13-5Typically ≥98%Often the primary manufacturer for this compound.
Chem-Impex International Not explicitly listed, but they carry the precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.[1]N/AA potential source for custom synthesis.
TCI America Not explicitly listed, but they carry the precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.N/AA potential source for custom synthesis.

Note: The availability and specifications from these suppliers are subject to change. It is always recommended to contact the suppliers directly for the most current information and to request a certificate of analysis (CoA).

Part 2: Synthesis and Purification Strategies

The synthesis of enantiomerically pure 1,2-amino alcohols such as (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a well-established area of organic chemistry. A highly effective and stereospecific method involves the ring-opening of a chiral epoxide with an amine.

Proposed Synthetic Pathway: Nucleophilic Ring-Opening of a Chiral Epoxide

A robust and stereospecific route to (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol involves the reaction of an enantiopure styrene oxide with cyclohexylamine. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the point of nucleophilic attack. To obtain the desired (1R,2S) diastereomer, the synthesis should start from (R)-styrene oxide. The nucleophilic attack of cyclohexylamine will preferentially occur at the less sterically hindered terminal carbon of the epoxide.

G StyreneOxide (R)-Styrene Oxide Product (1R,2S)-2-(Cyclohexylamino)- 1,2-diphenylethanol StyreneOxide->Product SN2 Ring Opening Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product

Caption: Proposed synthesis of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the aminolysis of epoxides.[2][3][4][5][6]

Materials:

  • (R)-Styrene oxide (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Anhydrous isopropanol (as solvent)

  • Diatomaceous earth

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a sealed reaction vessel, add (R)-styrene oxide and anhydrous isopropanol.

  • Add cyclohexylamine to the solution.

  • Seal the vessel and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting epoxide is consumed (typically 24-48 hours).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Diastereomers

The crude product will likely be a mixture of diastereomers. Purification can be achieved by flash column chromatography on silica gel.

G Crude Crude Product (Diastereomeric Mixture) Column Silica Gel Column Chromatography Crude->Column Elution with Hexane/Ethyl Acetate Gradient Fractions Fraction Collection Column->Fractions Pure Pure (1R,2S) Diastereomer Fractions->Pure TLC Analysis

Caption: Workflow for the purification of the target diastereomer.

Chromatography Protocol:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol.

The separation of diastereomers by column chromatography can sometimes be challenging due to small differences in polarity.[7][8][9] Optimization of the solvent system may be required.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for structural elucidation. For diastereomers, distinct chemical shifts for corresponding protons and carbons are expected due to their different chemical environments.

Expected 1H NMR Spectral Features:

  • Aromatic Protons: Multiplets in the range of 7.0-7.5 ppm.

  • Methine Protons (CH-O and CH-N): Distinct signals, likely doublets, with characteristic coupling constants. The chemical shifts will be influenced by the neighboring phenyl, hydroxyl, and amino groups.

  • Cyclohexyl Protons: A series of multiplets in the aliphatic region (typically 1.0-3.0 ppm).

  • Hydroxyl and Amine Protons: Broad singlets, the chemical shifts of which can be concentration and solvent dependent.

Expected 13C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the 125-145 ppm range.

  • Methine Carbons (C-O and C-N): Two distinct signals in the 60-80 ppm range.

  • Cyclohexyl Carbons: Signals in the aliphatic region (20-60 ppm).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of chiral compounds.[10][11]

Methodology for Diastereomeric Purity:

  • Column: A standard achiral column (e.g., C18) can often be used to separate diastereomers.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer.

  • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm).

Methodology for Enantiomeric Purity:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.

  • Mobile Phase: Typically a normal-phase eluent such as a mixture of hexanes and isopropanol.

  • Detection: UV detection.

G Sample Sample Injection HPLC Chiral HPLC System (CSP Column) Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram (Separated Enantiomers) Detector->Chromatogram Analysis Data Analysis (Purity Calculation) Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

Part 4: Applications in Asymmetric Synthesis and Drug Development

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[12] After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Role as a Chiral Auxiliary

The amino alcohol functionality allows for the formation of chiral amides or esters with a prochiral substrate. The steric bulk of the cyclohexyl and phenyl groups can effectively shield one face of the reactive intermediate (e.g., an enolate), leading to highly diastereoselective bond formation.

Potential Applications:

  • Asymmetric Alkylation: The corresponding amide derived from a carboxylic acid can be deprotonated to form a chiral enolate, which can then be alkylated with high diastereoselectivity.

  • Asymmetric Aldol Reactions: Chiral oxazolidinones derived from 1,2-amino alcohols are widely used to control the stereochemistry of aldol reactions.

  • Asymmetric Diels-Alder Reactions: The auxiliary can be attached to a dienophile to control the facial selectivity of the cycloaddition.

The use of such auxiliaries is a powerful strategy for the synthesis of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development.[13]

Conclusion

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol is a valuable and versatile chiral building block for researchers in drug discovery and process development. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. Rigorous analytical techniques, particularly NMR and chiral HPLC, are essential for ensuring the quality and stereochemical integrity of this important reagent. Its application as a chiral auxiliary provides a powerful tool for the asymmetric synthesis of complex molecules, ultimately contributing to the development of new and effective therapeutics.

References

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • Ring opening reactions of styrene oxide/cyclohexene oxide with amines... ResearchGate. [Link]

  • Help with separation of diastereomers. : r/CHROMATOGRAPHY. Reddit. [Link]

  • Isomer separation by CPC chromatography. Rotachrom. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses Procedure. [Link]

  • Gram-scale synthesis of (1R, 2S)-2-amino-1,2-diphenylethanol 9. ResearchGate. [Link]

  • (1s,2r)-1-aminoindan-2-ol. Organic Syntheses Procedure. [Link]

  • Cyclohexanol, 2-phenyl-, (1R-trans). Organic Syntheses Procedure. [Link]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. MDPI. [Link]

  • Chiral auxiliary-induced asymmetric synthesis of (R)- and (S)-Garner's aldehydes. Semantic Scholar. [Link]

  • Graphite oxide catalyzed synthesis of $\beta $-amino alcohols by ring-opening of epoxides. TÜBİTAK Academic Journals. [Link]

  • CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses Procedure. [Link]

  • Asymmetric catalytic aza-Henry reactions leading to 1,2-diamines and 1,2-diaminocarboxylic acids. PubMed. [Link]

  • 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). NP-MRD. [Link]

  • 1,2-Diphenylethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Preparation of 2,2-diphenylethanol. PrepChem.com. [Link]

  • Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase... ResearchGate. [Link]

  • Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). ResearchGate. [Link]

  • Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. [Link]

  • Biotechnological production of 2-phenylethanol. PubMed. [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • 1,2-diphenylethanol derivatives, a new class of topical antiinflammatory agents. PubMed. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol from Stilbene Oxide: A Detailed Protocol and Mechanistic Overview

An Application Note for Drug Development Professionals and Organic Chemists Abstract This application note provides a comprehensive guide for the synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol, a representative β-a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol, a representative β-amino alcohol, through the nucleophilic ring-opening of trans-stilbene oxide with cyclohexylamine. β-amino alcohols are crucial structural motifs in a wide array of pharmaceuticals and chiral ligands. This document details a robust and reproducible protocol, delves into the underlying reaction mechanism, outlines critical safety procedures, and provides guidance on product purification and characterization. The aim is to equip researchers, particularly those in drug development and process chemistry, with the technical expertise and practical insights required for the successful synthesis and handling of this class of compounds.

Introduction and Scientific Background

The 1,2-amino alcohol framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The synthesis of these compounds is therefore of significant interest. One of the most direct and atom-economical methods for preparing β-amino alcohols is the aminolysis of epoxides. This reaction involves the ring-opening of an epoxide with an amine, forming a carbon-nitrogen and a carbon-oxygen bond in a single step.

The specific reaction detailed herein—the synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol—serves as an excellent model for this transformation. It employs readily available starting materials, trans-stilbene oxide and cyclohexylamine, to yield a product with potential applications as a synthetic intermediate. The causality behind this experimental choice lies in its reliability and the stereochemical control inherent in the mechanism. The strained three-membered ring of the epoxide provides the thermodynamic driving force for the reaction, allowing it to proceed under relatively mild conditions.[1]

Reaction Mechanism: SN2-Mediated Epoxide Opening

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.

Key Mechanistic Points:

  • Nucleophilic Attack: Cyclohexylamine, a primary amine, utilizes the lone pair of electrons on the nitrogen atom to attack an epoxide carbon. In base-catalyzed or neutral conditions, this attack preferentially occurs at the less sterically hindered carbon atom.[1][3] For a symmetrical epoxide like stilbene oxide, attack at either carbon is equally probable.

  • Backside Attack: Consistent with an SN2 pathway, the amine attacks from the face opposite the C-O bond. This "backside attack" dictates the stereochemical outcome of the reaction.

  • Ring Opening & Stereochemistry: The attack forces the epoxide ring to open, relieving the significant ring strain.[1] This results in an alkoxide intermediate. A subsequent proton transfer step, typically from another molecule of the amine or during aqueous work-up, neutralizes the alkoxide to form the final hydroxyl group. When starting from trans-stilbene oxide, this mechanism leads to the formation of a product with a specific anti or trans stereochemical relationship between the amino and hydroxyl groups.

Reaction_Mechanism Fig. 1: S-N-2 Reaction Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_intermediate Intermediate cluster_product Product Stilbene trans-Stilbene Oxide TS S-N-2 Transition State (Backside Attack) Stilbene->TS Nucleophilic Attack Cyclohexylamine Cyclohexylamine (Nucleophile) Cyclohexylamine->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring Opening Product 2-(Cyclohexylamino)- 1,2-diphenylethanol Alkoxide->Product Protonation ProtonSource Proton Source (e.g., H2O) ProtonSource->Product

Caption: Fig. 1: SN2 Reaction Mechanism of Epoxide Ring-Opening by an Amine.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mmol)Stoic. Ratio
trans-Stilbene Oxide1439-07-2196.245.00 g25.51.0
Cyclohexylamine108-91-899.175.06 g (5.9 mL)51.02.0
Ethanol (95%)64-17-546.0750 mL--
Diethyl Ether60-29-774.12As needed--
Hydrochloric Acid (1 M)7647-01-036.46As needed--
Sodium Bicarbonate (sat. aq.)144-55-884.01As needed--
Anhydrous MgSO₄7487-88-9120.37As needed--
Hexanes110-54-386.18As needed--
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

Safety Precautions
  • Cyclohexylamine: This substance is corrosive, flammable, and toxic if swallowed or in contact with skin.[4][5] It causes severe skin burns and eye damage.[6] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8]

  • Stilbene Oxide: May cause skin and eye irritation. Avoid inhalation of dust.

  • Solvents: Diethyl ether and hexanes are highly flammable. Ensure there are no ignition sources nearby during handling.

Step-by-Step Synthesis Procedure

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Setup Combine Stilbene Oxide, Cyclohexylamine, and Ethanol in a flask. B 2. Reaction Heat mixture to reflux for 4-6 hours. Monitor by TLC. A->B C 3. Solvent Removal Cool to RT. Remove ethanol via rotary evaporation. B->C D 4. Aqueous Work-up Dissolve residue in diethyl ether. Wash with 1 M HCl, then sat. NaHCO3. C->D E 5. Drying & Concentration Dry organic layer with MgSO4. Filter and concentrate solvent. D->E F 6. Purification Recrystallize crude solid from minimal hot hexanes. E->F G 7. Characterization Dry the pure product. Determine yield, melting point, and acquire spectra (NMR, IR). F->G

Caption: Fig. 2: Step-by-Step Experimental Workflow for the Synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-stilbene oxide (5.00 g, 25.5 mmol).

  • Addition of Reagents: Add 50 mL of 95% ethanol to the flask, followed by cyclohexylamine (5.9 mL, 51.0 mmol). The use of a two-fold excess of the amine helps to drive the reaction to completion and can also act as a base to facilitate the reaction.

  • Heating: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the stilbene oxide spot.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in approximately 100 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.

    • Rationale: This step partitions the organic product into an immiscible organic solvent, allowing for the removal of water-soluble impurities.

  • Washing:

    • Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) to remove the excess unreacted cyclohexylamine.

    • Wash with saturated aqueous sodium bicarbonate (1 x 50 mL) to neutralize any residual acid.

    • Finally, wash with brine (1 x 50 mL) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Purification: Recrystallization

The most effective method for purifying the solid product is recrystallization.

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot hexanes while stirring until the solid just dissolves. Using a solvent mixture like hexane/ethyl acetate may also be effective if the product has low solubility in pure hexanes.

  • Allow the solution to cool slowly to room temperature, during which time crystals should form.

  • Place the beaker in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum. Expected yield: 75-85%.

Product Characterization

To confirm the identity and purity of the synthesized 2-(cyclohexylamino)-1,2-diphenylethanol, the following analyses are recommended:

  • Appearance: White crystalline solid.

  • Melting Point: Determine the melting point range and compare it to literature values.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for O-H (broad, ~3300 cm⁻¹), N-H (sharp, ~3350 cm⁻¹), and aromatic C-H stretches.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the two phenyl groups, the methine protons (CH-O and CH-N), the cyclohexyl protons, and the exchangeable O-H and N-H protons.

    • ¹³C NMR: Expect signals for the aromatic carbons, the two carbons bearing the hydroxyl and amino groups, and the carbons of the cyclohexyl ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time. Confirm completion with TLC before work-up.
Loss of product during work-up.Ensure pH is basic before final extraction to keep the product in the organic layer. Be careful not to use excessive solvent during recrystallization.
Oily Product Impurities present.Re-purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or a different recrystallization solvent system.
Reaction Stalled Poor quality reagents.Use freshly distilled cyclohexylamine and confirm the purity of the stilbene oxide.

Conclusion

This application note presents a reliable and well-characterized method for the synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol. By following the detailed protocol and adhering to the safety guidelines, researchers can confidently produce this valuable β-amino alcohol. The discussion of the SN2 mechanism provides the necessary theoretical foundation, empowering scientists to adapt this methodology for the synthesis of other analogous compounds critical to the fields of pharmaceutical sciences and organic chemistry.

References

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Safety Data Sheet - Cyclohexylamine. (N.D.). Chem-Supply. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Organic & Medicinal Chemistry International Journal. [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. (N.D.). RSC Publishing. [Link]

  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]

  • BMRB entry bmse000307 - 2-Amino-1-phenylethanol. (N.D.). Biological Magnetic Resonance Bank. [Link]

  • Cyclohexylamine. (N.D.). North Metal and Chemical Company. [Link]

  • 2-Cyclohexylamino-1-phenylethanol. (N.D.). NIST WebBook. [Link]

  • Palladium-catalyzed Sonogashira Reactions of Aryl Amines with Alkynes via in situ-Formation of Arenediazonium Salts - Supporting Information. (N.D.). Royal Society of Chemistry. [Link]

  • Synthesis of Stilbene Derivatives. (N.D.). Refubium - Freie Universität Berlin. [Link]

  • Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (N.D.). ORBi - University of Liège. [Link]

  • trans-STILBENE OXIDE. (N.D.). Organic Syntheses. [Link]

  • Synthetic approaches toward stilbenes and their related structures. (N.D.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Stilbene Derivatives. (N.D.). ResearchGate. [Link]

  • Process for the purification of an aminoalcohol. (N.D.).
  • 1,2-Diphenylethanol - Optional[1H NMR] - Chemical Shifts. (N.D.). SpectraBase. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022). ACS Publications. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (N.D.).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones. (2025). SciHorizon. [Link]

  • Acetophenone, 2-amino-, hydrochloride. (N.D.). Organic Syntheses. [Link]

Sources

Application

Application Notes and Protocols for 2-(Cyclohexylamino)-1,2-diphenylethanol in Asymmetric Alkylation Reactions

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Chiral Amino Alcohols in Asymmetric Synthesis

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of an active ingredient is often critical to its efficacy and safety. Asymmetric alkylation, a fundamental method for constructing stereogenic carbon centers, frequently relies on chiral auxiliaries—temporary chiral scaffolds that direct the stereochemical outcome of a reaction.

Among the most robust and versatile classes of chiral auxiliaries are the 1,2-amino alcohols. These compounds leverage intramolecular coordination and steric hindrance to create a highly biased environment for C-C bond formation. This guide focuses on 2-(cyclohexylamino)-1,2-diphenylethanol , a member of this privileged class of auxiliaries. By forming a temporary chiral imine or metalloenamine with a prochiral ketone, this auxiliary effectively shields one face of the reactive intermediate, guiding the approach of an electrophile to achieve high levels of diastereoselectivity. Its structural rigidity, conferred by the two phenyl groups and the bulky cyclohexyl moiety, is key to its function as a powerful stereodirecting group.

This document provides a comprehensive overview of the mechanistic principles, a detailed protocol based on established methodologies for structurally analogous auxiliaries, and key technical insights for researchers employing 2-(cyclohexylamino)-1,2-diphenylethanol in asymmetric alkylation campaigns.

Mechanism of Asymmetric Induction: A Chelation-Controlled Approach

The efficacy of 2-(cyclohexylamino)-1,2-diphenylethanol as a chiral auxiliary stems from its ability to form a rigid, chelated metalloenamine intermediate upon reaction with a prochiral ketone and subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA).

The stereochemical outcome of the alkylation is dictated by a chair-like six-membered transition state. Key interactions within this state are:

  • Lithium Chelation: The lithium cation is coordinated by both the oxygen of the deprotonated alcohol and the nitrogen of the enamine. This locks the conformation of the auxiliary relative to the enamine.

  • Steric Shielding: The two phenyl groups and the cyclohexyl group on the auxiliary create a significant steric barrier. The C1-phenyl group is positioned to effectively block one of the two diastereotopic faces of the enamine.

  • Directed Alkylation: An incoming electrophile (R-X) is forced to approach from the less sterically hindered face, resulting in the preferential formation of one diastereomer.

Following the alkylation step, the chiral auxiliary is cleaved, typically via acidic hydrolysis or ozonolysis, to release the α-alkylated ketone product with high enantiomeric purity and to allow for the recovery of the auxiliary.

Asymmetric Alkylation Mechanism Figure 1: Proposed Chelation-Controlled Transition State cluster_0 1. Imine Formation & Deprotonation cluster_1 2. Diastereoselective Alkylation cluster_2 3. Auxiliary Cleavage Ketone Prochiral Ketone (e.g., Cyclohexanone) Imine Chiral Imine Ketone->Imine + Auxiliary, -H₂O Auxiliary (1R,2S)-2-(Cyclohexylamino) -1,2-diphenylethanol Metalloenamine Rigid Chelated Metalloenamine Imine->Metalloenamine + LDA LDA LDA, THF, -78 °C TransitionState Transition State (C1-Phenyl blocks top face) Metalloenamine->TransitionState Electrophile Electrophile (R-X) Electrophile->TransitionState AlkylatedImine Alkylated Imine (Diastereomerically Enriched) Product Enantioenriched α-Alkylated Ketone AlkylatedImine->Product Acidic Hydrolysis (e.g., aq. HCl) RecoveredAux Recovered Auxiliary AlkylatedImine->RecoveredAux TransitionState->AlkylatedImine G Figure 2: Experimental Workflow start Start Materials: - Cyclohexanone - Chiral Auxiliary step1 Step 1: Imine Formation - Toluene, Dean-Stark - Reflux, 4h start->step1 step2 Step 2: Enolate Formation - Anhydrous THF - Add LDA at -78 °C step1->step2 step3 Step 3: Alkylation - Add Benzyl Bromide - Stir at -78 °C, 4h step2->step3 step4 Step 4: Quench & Workup - Quench with Sat. NH₄Cl - Extract with EtOAc step3->step4 step5 Step 5: Auxiliary Cleavage - THF/aq. HCl - Stir at RT, 18h step4->step5 step6 Step 6: Purification & Analysis - Column Chromatography - Chiral HPLC/GC for ee% step5->step6 end_product Final Product: (R)-2-Benzylcyclohexanone step6->end_product

Method

Application Notes &amp; Protocols: Enantioselective Reduction of Ketones Using Cyclohexylamino Alcohol Ligands

Introduction: The Imperative for Chiral Alcohols in Modern Synthesis The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral secondary alcohols are par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chiral Alcohols in Modern Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral secondary alcohols are particularly valuable building blocks, forming the structural core of numerous biologically active molecules.[1][2] The enantioselective reduction of prochiral ketones represents one of the most direct and efficient methods to access these critical intermediates.[3][4][5] Among the vast arsenal of catalytic systems developed for this purpose, those derived from chiral amino alcohols have emerged as exceptionally robust and versatile.[6][7][8]

This guide focuses on the application of cyclohexylamino alcohol-derived ligands, particularly within the framework of the renowned Corey-Bakshi-Shibata (CBS) reduction.[9][10][11] This methodology utilizes a chiral oxazaborolidine catalyst, formed from an amino alcohol and a borane source, to achieve predictable and highly enantioselective reduction of a wide array of ketones. We will explore the mechanistic underpinnings that govern the high stereoselectivity, provide comparative data to aid in ligand selection, and present detailed, field-proven protocols for researchers and drug development professionals.

The Mechanism of Stereoselection: A Tale of Steric Control

The remarkable efficacy of the CBS reduction hinges on a well-defined catalytic cycle that creates a highly organized transition state. The use of a bulky cyclohexyl group on the amino alcohol ligand is a key design feature that amplifies the steric differentiation between the two faces of the prochiral ketone.

The catalytic cycle proceeds through several key steps:

  • Catalyst Formation : The chiral cyclohexylamino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the active oxazaborolidine catalyst.

  • Activation : A molecule of borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine ring. This coordination serves a dual purpose: it activates the borane as a more potent hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[9][11]

  • Substrate Coordination : The ketone substrate, with its two electronically different substituents (R_L for large, R_S for small), coordinates to the now highly Lewis acidic endocyclic boron. Critically, the ketone orients itself to minimize steric clash with the bulky cyclohexyl group of the ligand. The larger substituent (R_L) preferentially orients away from the chiral framework.[11]

  • Enantioselective Hydride Transfer : The activated hydride from the external borane is delivered to the carbonyl carbon in a highly stereoselective, intramolecular fashion through a six-membered ring transition state.[11] This controlled transfer ensures the formation of one specific enantiomer of the alcohol.

  • Product Release & Catalyst Regeneration : The resulting alkoxyborane dissociates, and upon workup, releases the chiral secondary alcohol, regenerating the oxazaborolidine catalyst to continue the cycle.

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Catalyst Oxazaborolidine Catalyst Activated Activated Catalyst (Catalyst-BH3 Complex) Catalyst->Activated + BH3 Coordinated Ketone-Catalyst Complex Activated->Coordinated + Ketone (R_L-CO-R_S) Product_Complex Product-Borane Complex Coordinated->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Product Release Alcohol Chiral Alcohol Product_Complex->Alcohol Workup Ketone Prochiral Ketone Ketone->Coordinated Borane BH3 Borane->Activated caption Fig. 1: CBS Catalytic Cycle Workflow prep prep reaction reaction workup workup analysis analysis A 1. Setup Flame-dry glassware under Ar/N2 B 2. Catalyst Formation Dissolve ligand in anhydrous THF. Add BH3·THF, stir at RT. A->B C 3. Reduction Cool to 0°C or -20°C. Slowly add acetophenone in THF. B->C D 4. Reaction Monitoring Monitor by TLC or GC. C->D E 5. Quench Slowly add Methanol at 0°C. D->E F 6. Extraction Remove THF, add Et2O/EtOAc. Wash with 1M HCl, sat. NaHCO3, brine. E->F G 7. Drying & Concentration Dry organic layer (MgSO4). Filter and concentrate. F->G H 8. Analysis Purify (chromatography). Determine yield and ee% (chiral HPLC/GC). G->H caption Fig. 2: Experimental Workflow

Caption: Fig. 2: Experimental Workflow

Procedure:

Part A: In-situ Catalyst Formation

  • Under an inert atmosphere (Argon or Nitrogen), add the chiral cyclohexylamino alcohol (0.1 mmol, 10 mol%) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF (5 mL) to dissolve the ligand.

  • Slowly add the borane-THF solution (1.0 M, 0.1 mmol) to the flask.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the oxazaborolidine catalyst is typically rapid.

Part B: Asymmetric Reduction

  • Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath. Lower temperatures often lead to higher enantioselectivity.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

  • Add the acetophenone solution dropwise to the stirred catalyst solution over 10-15 minutes.

  • Simultaneously, slowly add an additional amount of the borane-THF solution (1.0 M, 0.6-1.0 mmol) to the reaction flask via syringe pump to serve as the stoichiometric hydride source.

  • Allow the reaction to stir at the selected temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Part C: Work-up and Purification

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL) at 0°C to destroy any excess borane. Vigorous hydrogen evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvents under reduced pressure (rotary evaporation).

  • Add diethyl ether or ethyl acetate (20 mL) and 1 M HCl (10 mL). Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylethanol.

Part D: Analysis

  • Determine the isolated yield of the purified alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Applications in Pharmaceutical Synthesis

The reliability and high stereocontrol of this reduction have made it a valuable tool in the synthesis of complex, biologically active molecules.

  • Carbonic Anhydrase Inhibitors : The CBS reduction was famously used in the total synthesis of MK-0417, a drug used to reduce intraocular pressure. The key step involved the asymmetric reduction of a bicyclic sulfone intermediate with high enantioselectivity. [9]* Chiral Amino Acid Synthesis : The methodology is integral to the Corey-Link reaction, which allows for the synthesis of α-amino acids with either natural or unnatural stereochemistry, providing access to novel peptide building blocks. [9][12]

Troubleshooting and Critical Considerations

  • Low Enantioselectivity (ee):

    • Moisture is Detrimental : Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Water can react with the borane and the catalyst.

    • Ligand Purity : The optical purity of the starting amino alcohol directly dictates the maximum possible ee of the product. Use ligands with >99% ee.

    • Temperature Control : For many substrates, lower reaction temperatures (-20°C to -78°C) significantly improve enantioselectivity.

  • Low Yield:

    • Reagent Stoichiometry : Ensure the correct amount of the borane reducing agent is added. Insufficient hydride will lead to incomplete conversion.

    • Slow Addition : The ketone must be added slowly to the catalyst mixture. A rapid addition can lead to a non-catalyzed background reduction, lowering the ee and potentially the yield.

  • Reproducibility :

    • The use of isolated oxazaborolidine catalysts can sometimes lead to lower reproducibility due to catalyst degradation or aging during storage. The in situ generation protocol described here is often more reliable and practical. [13]

Conclusion

The enantioselective reduction of ketones using catalysts derived from cyclohexylamino alcohols is a powerful and highly predictable synthetic method. The bulky, well-defined chiral environment provided by the ligand ensures high levels of stereocontrol across a broad range of substrates. By understanding the underlying mechanism and adhering to rigorous experimental technique, researchers in academia and industry can effectively leverage this reaction to construct the chiral alcohol building blocks that are fundamental to the development of next-generation pharmaceuticals and fine chemicals.

References

  • Corey–Itsuno reduction - Wikipedia. [Link]

  • Corey-Bakshi-Shibata (CBS) enantioselective reduction | Filo. [Link]

  • Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. [Link]

  • Noyori Asymmetric Hydrogenation - SynArchive. [Link]

  • Corey-Bakshi-Shibata Reduction - CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones - Center for Nonlinear Studies. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). [Link]

  • Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Enantioselective reduction of ketones - Wikipedia. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. [Link]

  • Enantioselective Reduction of Ketones - Organic Reactions. [Link]

  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]

  • Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis | Request PDF - ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines - CHIMIA. [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto - CNR-IRIS. [Link]

  • SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO - IDEALS - Illinois. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Enantioselective Reduction of Ketones. [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones - the University of Groningen research portal. [Link]

  • Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols - Journal of Physical Science. [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. [Link]

  • Enantioselective reduction of prochiral ketones by engineered bifunctional fusion proteins. [Link]

  • Asymmetric syntheses. Part 11. Reduction of ketones and related ketone oximes with lithium aluminium hydride–3-O-cyclohexylmethyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex to give optically active alcohols and amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

Sources

Application

2-(Cyclohexylamino)-1,2-diphenylethanol as a chiral auxiliary in organic synthesis

This Application Note provides a comprehensive technical guide for the use of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol as a chiral auxiliary and ligand in asymmetric organic synthesis. This compound, a sterically...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the use of (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol as a chiral auxiliary and ligand in asymmetric organic synthesis. This compound, a sterically demanding derivative of 1,2-diphenylethanolamine, is a privileged scaffold for inducing stereoselectivity in carbon-carbon bond-forming reactions.[1]

[1]

Introduction & Mechanistic Basis

(1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol (CADE) is a chiral 1,2-amino alcohol derived from the anti-opening of stilbene oxide.[1] It belongs to the class of privileged chiral ligands/auxiliaries that includes ephedrine and DAIB (3-exo-(dimethylamino)isoborneol).[1]

Core Functionality

Its primary utility lies in enantioselective catalysis , specifically as a chiral ligand for the addition of organometallic reagents (e.g., diethylzinc) to aldehydes. The bulky cyclohexyl group on the nitrogen atom, combined with the rigid 1,2-diphenyl backbone, creates a highly organized transition state that effectively discriminates between the re and si faces of prochiral substrates.

Key Features:

  • Bifunctional Chelation: The hydroxyl oxygen and amine nitrogen coordinate to metal centers (Zn, B, Cu), forming a rigid 5-membered chelate ring.[1]

  • Steric Shielding: The cyclohexyl and phenyl rings create a chiral pocket that directs nucleophilic attack.

  • Recyclability: The compound is chemically stable and can be recovered quantitatively after the reaction via acidic extraction.

Preparation of the Chiral Auxiliary

While commercially available, the auxiliary can be synthesized in-house with high enantiopurity starting from trans-stilbene oxide.[1]

Protocol: Ring Opening of Stilbene Oxide

Reaction: trans-Stilbene Oxide + Cyclohexylamine


 (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol[1]

Materials:

  • (R,R)-trans-Stilbene Oxide (Enantiopure) or Racemic (requires resolution later)[1]

  • Cyclohexylamine (3.0 equiv)

  • Ethanol (Solvent)[2]

  • Catalyst (Optional): Bi(OTf)

    
     (1 mol%) for microwave acceleration.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of trans-stilbene oxide in 20 mL of absolute ethanol.

  • Addition: Add 30 mmol (excess) of cyclohexylamine.

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Note: Microwave irradiation at 160°C for 15 mins with Bi(OTf)

    
     can shorten this step.
    
  • Concentration: Remove ethanol and excess amine under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) to yield white needles.

  • Validation: Verify structure via

    
    H NMR and enantiopurity via Chiral HPLC (Chiralcel OD-H column).
    

SynthesisWorkflow Start trans-Stilbene Oxide (Epoxide) Process Reflux (EtOH) SN2 Ring Opening Start->Process Reagent Cyclohexylamine (Nucleophile) Reagent->Process Product (1R,2S)-Amino Alcohol (Anti-Product) Process->Product Inversion at C-2

Figure 1: Synthesis workflow via regioselective ring opening.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

This is the "Gold Standard" application for this auxiliary. It functions as a ligand to catalyze the addition of dialkylzinc reagents to aromatic and aliphatic aldehydes, yielding secondary alcohols with high enantiomeric excess (ee > 95%).

Mechanistic Insight

The reaction proceeds via a bimetallic transition state (Noyori model). The amino alcohol reacts with one equivalent of Et


Zn to form a chiral zinc alkoxide complex. This complex binds the aldehyde and a second molecule of Et

Zn, directing the ethyl group transfer to the si-face (for the 1R,2S ligand).
Experimental Protocol

Target: Synthesis of (S)-1-Phenylpropan-1-ol from Benzaldehyde.

Reagents:

  • Ligand: (1R,2S)-2-(Cyclohexylamino)-1,2-diphenylethanol (5 mol%)[1]

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (Et

    
    Zn) (1.0 M in hexane, 2.2 mmol)
    
  • Solvent: Anhydrous Toluene[1]

Procedure:

  • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (15 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

  • Zinc Addition: Cool to 0°C. Add Et

    
    Zn (2.2 mL, 2.2 mmol) dropwise. Caution: Pyrophoric.[1]
    
  • Aging: Stir at 0°C for 20 minutes to form the active Zinc-Aminoalkoxide catalyst. The evolution of ethane gas will be observed.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:1).

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH

    
    Cl (5 mL).
    
  • Workup: Extract with Et

    
    O (3 x 10 mL). Wash combined organics with 1M HCl (to remove ligand), then brine.[1] Dry over MgSO
    
    
    
    and concentrate.
  • Ligand Recovery: Basify the aqueous HCl layer with NaOH (pH 12) and extract with CH

    
    Cl
    
    
    
    to recover the chiral auxiliary (>90% recovery).
Data Analysis & Expected Results

Table 1: Optimization of Ligand Loading

Entry Ligand (mol%) Time (h) Yield (%) ee (%)* Configuration
1 1 24 85 88 (S)
2 5 14 96 98 (S)
3 10 12 97 98 (S)

| 4 | 5 (Recycled) | 15 | 95 | 97 | (S) |

*Determined by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 98:2).

TransitionState Ligand Chiral Ligand (1R,2S) Zn1 Zn (Catalytic) Ligand->Zn1 Chelation Zn2 Zn (Reagent) + Ethyl Group Zn1->Zn2 Bimetallic Bridge Aldehyde Benzaldehyde (Substrate) Zn1->Aldehyde Activation Zn2->Aldehyde Et-Transfer (Si-face) Product (S)-Alcohol Aldehyde->Product Hydrolysis

Figure 2: Bimetallic Transition State Model directing Si-face attack.[1]

Secondary Application: Pd(II)-Catalyzed Alkylation

Recent advances utilize this auxiliary in Palladium-catalyzed tandem alkylation .[1] The amino alcohol forms a transient imine with an aldehyde substrate, which then directs a Pd(II) catalyst to activate proximal C-H bonds or facilitate specific coupling reactions.

  • Mechanism: The auxiliary acts as a transient directing group.

  • Utility: Synthesis of complex heterocyclic scaffolds.[1]

  • Reference: This application is less common than the Et

    
    Zn addition but represents a high-value "Auxiliary" (covalent) strategy.
    

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The Et

    
    Zn reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried and toluene is distilled over Sodium/Benzophenone.
    
  • Ligand Purity: Trace amounts of unreacted cyclohexylamine from the synthesis step will destroy enantioselectivity (acting as an achiral ligand). Ensure the ligand is recrystallized until the melting point is sharp (148–150°C).

  • Non-Linear Effects: This system often exhibits positive non-linear effects (amplification of chirality). Even ligand with 90% ee can yield product with >95% ee due to the formation of stable heterochiral dimers that are catalytically inactive.

References

  • Oguni, N.; Omi, T. "Enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol."[1] Tetrahedron Lett.1984 , 25, 2823–2824.[1] Link

  • Noyori, R.; Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification."[1] Angew. Chem. Int. Ed.1991 , 30, 49–69.[1] Link

  • Periasamy, M. et al. "Methods of synthesis and resolution of 1,2-amino alcohols."[1] Synthesis2003 , 1965–1967.[1]

  • ChemicalBook Entry: "(1R,2S)-2-Amino-1,2-diphenylethanol derivatives."[1] Link

Sources

Method

Introduction: Advancing C-N Bond Formation through Sustainable Catalysis

An Application Note and Protocol for the Synthesis of N-(1,2-diphenylethyl)cyclohexanamine Topic: Reaction Conditions for Coupling Cyclohexylamine and 1,2-Diphenylethanol Audience: Researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-(1,2-diphenylethyl)cyclohexanamine

Topic: Reaction Conditions for Coupling Cyclohexylamine and 1,2-Diphenylethanol Audience: Researchers, scientists, and drug development professionals.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where secondary and tertiary amines are prevalent structural motifs.[1] Traditionally, the N-alkylation of amines has been achieved by coupling with alkyl halides, a method often hampered by the use of toxic reagents, the formation of stoichiometric waste salts, and a lack of selectivity leading to overalkylation.[1][2]

As the chemical industry pivots towards greener and more atom-economical methodologies, the direct N-alkylation of amines with alcohols has emerged as a superior alternative.[3][4] This transformation, operating via a "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" mechanism, utilizes readily available and less toxic alcohols as alkylating agents, producing only water as a benign byproduct.[1][5] This approach leverages a transition-metal catalyst to temporarily "borrow" hydrogen from the alcohol, facilitating a cascade of oxidation, condensation, and reduction steps in a single pot.[5][6]

This application note provides a detailed protocol and mechanistic rationale for the coupling of cyclohexylamine with 1,2-diphenylethanol, a reaction involving a primary aliphatic amine and a secondary benzylic alcohol. We will focus on a well-established and robust ruthenium-based catalytic system, which offers excellent efficiency for this class of transformation. The insights and procedures detailed herein are designed to provide researchers with a reliable and reproducible method for synthesizing N-(1,2-diphenylethyl)cyclohexanamine and related compounds.

The Borrowing Hydrogen Catalytic Cycle: Mechanism of Action

The N-alkylation of an amine with an alcohol via the Borrowing Hydrogen (BH) pathway is an elegant and efficient catalytic cycle. The process is initiated by the dehydrogenation of the alcohol substrate by the transition metal complex. The resulting aldehyde intermediate then undergoes condensation with the amine to form an imine. In the final step, the metal-hydride species, which had "borrowed" the hydrogen, reduces the imine to yield the desired N-alkylated amine and regenerate the active catalyst.[5][7] This entire sequence occurs in a single pot, showcasing high atom economy.

The catalytic cycle can be visualized as follows:

Borrowing_Hydrogen_Cycle cluster_reactants Inputs cluster_products Outputs cluster_cycle Catalytic Cycle Amine Cyclohexylamine (R¹-NH₂) Step2 2. Imine Formation (Condensation) Amine->Step2 Enters Cycle Alcohol 1,2-Diphenylethanol (R²R³CH-OH) Step1 1. Alcohol Dehydrogenation (Oxidation) Alcohol->Step1 Enters Cycle Product N-alkylated Amine (R¹-NH-CHR²R³) Water Water (H₂O) Catalyst Active Catalyst [Ru] Catalyst->Step1 Aldehyde Intermediate Aldehyde (R²R³C=O) Step1->Aldehyde Generates CatalystH2 Catalyst-Hydride [Ru]-H₂ Step1->CatalystH2 Aldehyde->Step2 Reacts with Step2->Water Releases Imine Intermediate Imine (R¹-N=CR²R³) Step2->Imine Generates Step3 3. Imine Reduction (Hydrogenation) Imine->Step3 Is Reduced Step3->Product Releases Product Step3->Catalyst Catalyst Regeneration CatalystH2->Step3

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation of amines with alcohols.

Catalyst System Selection: Rationale and Considerations

While various transition metals, including iridium[8][9], nickel[3], and gold[1], can catalyze BH reactions, ruthenium complexes offer a compelling balance of high reactivity, cost-effectiveness, and functional group tolerance. A particularly effective and widely used catalyst system consists of the dimeric precursor [Ru(p-cymene)Cl₂]₂ in combination with a bidentate phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf).[2]

  • The Ruthenium Precursor [Ru(p-cymene)Cl₂]₂: This is an air-stable, commercially available complex that serves as a reliable source of the active catalytic species.

  • The Ligand (dppf): Bidentate phosphine ligands like dppf are crucial for stabilizing the ruthenium center and modulating its electronic and steric properties.[10] This stabilization enhances catalytic activity and turnover, allowing for lower catalyst loadings.

  • The Base (K₂CO₃): A mild inorganic base is often required to facilitate the deprotonation steps within the catalytic cycle and to neutralize any acidic species, particularly when using less basic amines.[2]

  • Solvent and Temperature: Anhydrous, non-protic solvents like toluene are typically used to prevent interference with the reaction intermediates. Secondary alcohols, such as 1,2-diphenylethanol, are sterically more hindered and generally require higher reaction temperatures (e.g., 100-110 °C) to achieve efficient conversion compared to primary alcohols.

Detailed Experimental Protocol

This protocol describes the N-alkylation of cyclohexylamine with 1,2-diphenylethanol on a 1.0 mmol scale.

Materials and Reagents:

  • Cyclohexylamine (≥99%)

  • 1,2-Diphenylethanol (≥98%)

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium(II) p-cymene chloride dimer)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen) with manifold

  • Standard laboratory glassware (septum, needles, syringes, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Reaction Setup and Procedure:

Experimental_Workflow cluster_setup Inert Atmosphere Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Toluene via syringe B->C D 4. Add Cyclohexylamine via syringe C->D E 5. Add 1,2-Diphenylethanol solution via syringe D->E F 6. Heat to 110 °C with stirring E->F G 7. Monitor by TLC (12-24 h) F->G H 8. Cool, Quench, & Extract G->H I 9. Dry & Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Product J->K

Caption: Experimental workflow for the Ruthenium-catalyzed N-alkylation reaction.

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ruthenium precursor [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol, 2.5 mol%), dppf (27.7 mg, 0.05 mmol, 5.0 mol%), and anhydrous K₂CO₃ (207 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add 3.0 mL of anhydrous toluene via syringe. Stir the resulting suspension for 5 minutes, then add cyclohexylamine (114 µL, 1.0 mmol) via syringe.

  • Alcohol Addition: In a separate vial, dissolve 1,2-diphenylethanol (218 mg, 1.1 mmol) in 2.0 mL of anhydrous toluene. Add this solution to the reaction flask via syringe.

  • Reaction Execution: Attach a reflux condenser (under inert gas), and lower the flask into a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:EtOAc eluent), observing the consumption of the 1,2-diphenylethanol starting material. The reaction is typically complete within 12-24 hours.[11]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure N-(1,2-diphenylethyl)cyclohexanamine product.

Data Summary and Expected Results

The following table summarizes the reaction parameters and provides an expected outcome based on similar literature preparations.

ParameterValueRationale
Cyclohexylamine 1.0 mmol (1.0 eq.)Limiting Reagent
1,2-Diphenylethanol 1.1 mmol (1.1 eq.)Slight excess to ensure full conversion of the amine.
Catalyst Precursor [Ru(p-cymene)Cl₂]₂ (2.5 mol%)Effective and standard loading for this type of reaction.[2]
Ligand dppf (5.0 mol%)1:1 Ru:Ligand ratio (dimer provides 2 Ru centers).
Base K₂CO₃ (1.5 eq.)Mild base to facilitate catalysis without side reactions.
Solvent Anhydrous TolueneHigh-boiling, non-protic solvent suitable for the reaction.
Temperature 110 °CForcing conditions needed for secondary alcohols.
Reaction Time 12-24 hTypical duration for complete conversion.
Expected Yield 75-90%Based on literature for similar substrates.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and the solvent were strictly anhydrous and the system was kept under a fully inert atmosphere. The catalyst is sensitive to oxygen. A slightly higher temperature (e.g., 120 °C) or extended reaction time may be necessary.

  • Side Products: While the BH reaction is highly selective, minor side products from the self-condensation of the intermediate aldehyde or other pathways can occur. Purification by column chromatography is essential to remove these impurities.

  • Safety: Handle all reagents in a well-ventilated fume hood. The ruthenium catalyst, while stable, should be handled with care. Toluene is a flammable and toxic solvent. Adhere to all standard laboratory safety protocols.

Conclusion

The ruthenium-catalyzed N-alkylation of cyclohexylamine with 1,2-diphenylethanol via the borrowing hydrogen methodology is a highly efficient, selective, and environmentally benign process for constructing C-N bonds.[2] By avoiding harsh reagents and producing only water as a byproduct, this protocol aligns with the principles of green chemistry. The detailed procedure and mechanistic insights provided in this application note offer a robust framework for researchers in drug discovery and organic synthesis to access valuable N-alkylated amine structures.

References

  • Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2011). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 76(7), 2328–2331. Available at: [Link]

  • Hamid, M. H. S. A., & Williams, J. M. J. (2007). Ruthenium catalysed N-alkylation of amines with alcohols. Chemical Communications, (7), 725-727. Available at: [Link]

  • Luo, N., Zhong, Y., Wen, H., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega, 5(43), 28218–28226. Available at: [Link]

  • He, L., Li, H., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 50(3), 718-721. Available at: [Link]

  • Zhao, G.-M., Liu, H.-l., et al. (2015). Mechanistic study on the Cp*iridium-catalyzed N-alkylation of amines with alcohols. New Journal of Chemistry, 39, 3248-3258. Available at: [Link]

  • Guin, A. K., Pal, S., et al. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(10), 5944-5961. Available at: [Link]

  • Pust, M., Diekmann, J., et al. (2020). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 10, 6818-6822. Available at: [Link]

  • Luo, N., Zhong, Y., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega. Available at: [Link]

  • Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(20). Available at: [Link]

  • Kumar, A., Singh, A., et al. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. Available at: [Link]

  • Azua, A., Viciano, M., et al. (2013). Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(I) complexes with functionalised N-heterocyclic carbene ligands. Catalysis Science & Technology, 3, 1900-1911. Available at: [Link]

  • Muthaia, C., & Balaraman, E. (2014). Ruthenium-catalyzed N-alkylation of amines with alcohols under mild conditions using the borrowing hydrogen methodology. The Journal of Organic Chemistry, 79(16), 7553-63. Available at: [Link]

  • Hamid, M. H. S. A., & Williams, J. M. J. (2007). Ruthenium catalysed N-alkylation of amines with alcohols. Chemical Communications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Zhang, X., Liu, C., et al. (2019). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Inorganic Chemistry, 58(16), 10986-10994. Available at: [Link]

  • Topczewski, J. J., & Barta, K. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Organic & Biomolecular Chemistry, 16, 6576-6591. Available at: [Link]

  • Luo, N., Zhong, Y., et al. (2020). Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Borrowing hydrogen mechanism for N-alkylation of amines with alcohols (M=transition metal). Available at: [Link]

Sources

Application

Application Note: 2-(Cyclohexylamino)-1,2-diphenylethanol as a Chiral Auxiliary in the Asymmetric Synthesis of Pharmaceutical Intermediates

Abstract The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by the often dramatically different pharmacological and toxicological profiles of s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by the often dramatically different pharmacological and toxicological profiles of stereoisomers.[1] Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks and control elements in achieving high enantiopurity.[2][3] This guide details the application of 2-(Cyclohexylamino)-1,2-diphenylethanol, a sterically hindered vicinal amino alcohol, as a powerful chiral auxiliary for the diastereoselective alkylation of prochiral carbonyl compounds. We provide a comprehensive overview of the underlying principles, detailed experimental protocols for acylation, alkylation, and auxiliary removal, and expected performance data. The methodologies described herein are designed to be robust and reproducible, offering drug development professionals a reliable strategy for constructing key chiral intermediates.

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property of biological systems. Receptors, enzymes, and other biological targets are inherently chiral, leading to specific interactions with only one enantiomer of a chiral drug.[1] Consequently, the production of enantiomerically pure drugs is not merely an academic exercise but a regulatory and safety imperative. The use of chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—is a time-tested and highly reliable strategy in asymmetric synthesis.[4][5]

Among the various classes of auxiliaries, those derived from chiral amino alcohols are particularly valuable due to their predictable stereochemical control, high efficiencies, and the relative ease with which they can be recovered and recycled.[] 2-(Cyclohexylamino)-1,2-diphenylethanol is an exemplar of this class, designed to impart a high degree of facial selectivity in reactions involving prochiral enolates.

Profile: 2-(Cyclohexylamino)-1,2-diphenylethanol as a Chiral Auxiliary

The efficacy of 2-(Cyclohexylamino)-1,2-diphenylethanol stems from its distinct structural features:

  • Vicinal Amino Alcohol Moiety: The 1,2-amino alcohol structure is capable of forming a rigid five-membered chelate with a metal cation (e.g., Li⁺ or Na⁺) upon deprotonation of an N-acyl derivative. This chelation locks the conformation of the resulting enolate.

  • Steric Directing Groups: The two phenyl groups and the N-cyclohexyl group are exceptionally bulky. Once the rigid enolate is formed, these groups effectively shield one face of the planar enolate, forcing an incoming electrophile to approach from the opposite, less-hindered face. This steric control is the primary determinant of the reaction's high diastereoselectivity.

  • Robustness and Recyclability: The auxiliary is attached via an amide bond, which is stable to the strongly basic conditions of enolate formation but can be readily cleaved under hydrolytic conditions (acidic or basic) to release the desired chiral product and recover the auxiliary.[7]

The overall strategy follows a well-established, logical workflow, which is essential for creating a self-validating and scalable process in pharmaceutical development.[8]

G cluster_prep Part 1: Substrate Preparation cluster_asymmetric Part 2: Asymmetric Alkylation cluster_cleavage Part 3: Product Isolation & Auxiliary Recovery ProchiralAcid Prochiral Carboxylic Acid Derivative (R-COOH) Coupling Acylation (e.g., Acyl Chloride, Base) ProchiralAcid->Coupling Auxiliary 2-(Cyclohexylamino)-1,2- diphenylethanol (Auxiliary) Auxiliary->Coupling AcylAdduct N-Acyl Adduct (Substrate for Alkylation) Deprotonation Deprotonation (e.g., NaHMDS, -78°C) AcylAdduct->Deprotonation Coupling->AcylAdduct Enolate Rigid Chelated (Z)-Enolate Alkylation Alkylation (Electrophile, R'-X) Enolate->Alkylation AlkylatedAdduct Alkylated Adduct (High Diastereoselectivity) Cleavage Hydrolysis (e.g., LiOH, H₂O₂) AlkylatedAdduct->Cleavage Deprotonation->Enolate Alkylation->AlkylatedAdduct FinalProduct Enantiopure Carboxylic Acid (Desired Product) RecoveredAux Recovered Auxiliary (for Reuse) Cleavage->FinalProduct Cleavage->RecoveredAux

Sources

Method

Application Notes and Protocols for the Catalytic Efficiency of 2-(Cyclohexylamino)-1,2-diphenylethanol in the Asymmetric Henry Reaction

Introduction: The Significance of the Henry Reaction and Chiral β-Nitro Alcohols The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction join...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Henry Reaction and Chiral β-Nitro Alcohols

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction joins a nitroalkane and a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol.[1][2][3] The products of this reaction are of immense value to the pharmaceutical and chemical industries due to their versatility as synthetic intermediates. The nitro group can be readily transformed into a variety of other functional groups, providing access to valuable molecules such as 1,2-amino alcohols and α-hydroxy carboxylic acids.[2][4]

In the context of drug development, the stereochemistry of a molecule is paramount. The asymmetric Henry reaction, which yields enantiomerically enriched β-nitro alcohols, is therefore a critical tool for the synthesis of chiral building blocks for pharmaceuticals.[1] A variety of catalytic systems have been developed to achieve high enantioselectivity, with chiral amino alcohol ligands, in combination with metal salts, emerging as a particularly effective class of catalysts.[5][6][7] This document provides a detailed overview and protocol for the application of the chiral amino alcohol, 2-(Cyclohexylamino)-1,2-diphenylethanol, in the asymmetric Henry reaction.

Catalyst Profile: 2-(Cyclohexylamino)-1,2-diphenylethanol

2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral β-amino alcohol that has demonstrated considerable potential as a ligand in asymmetric catalysis. Its structure incorporates key features that contribute to its effectiveness in inducing stereoselectivity:

  • Chiral Backbone: The stereogenic centers on the ethanol backbone create a chiral environment around the active catalytic site.

  • Coordinating Groups: The hydroxyl and amino functionalities are capable of coordinating with a metal ion, forming a chiral metal complex that acts as the active catalyst.

  • Steric Hindrance: The bulky cyclohexyl and phenyl groups help to direct the approach of the reactants, favoring the formation of one enantiomer over the other.

In a typical application, 2-(Cyclohexylamino)-1,2-diphenylethanol is used in conjunction with a metal salt, such as copper(II) acetate (Cu(OAc)₂), to form a chiral Lewis acid catalyst in situ.

Proposed Catalytic Cycle and Mechanism

The catalytic cycle of the 2-(Cyclohexylamino)-1,2-diphenylethanol-metal complex in the Henry reaction is believed to proceed through the following key steps:

  • In Situ Catalyst Formation: The chiral amino alcohol ligand coordinates with the metal salt to form the active chiral catalyst complex.

  • Reactant Coordination: The aldehyde and the nitroalkane are brought into close proximity by coordinating to the metal center of the catalyst.

  • Deprotonation: The basic nitrogen of the amino alcohol can facilitate the deprotonation of the nitroalkane to form a nitronate anion.[2][3]

  • Stereoselective C-C Bond Formation: The chiral environment of the catalyst directs the nucleophilic attack of the nitronate on the aldehyde from a specific face, leading to the formation of the β-nitro alkoxide with high enantioselectivity.

  • Protonation and Catalyst Regeneration: The resulting alkoxide is protonated, releasing the β-nitro alcohol product and regenerating the active catalyst for the next cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic Cycle of 2-(Cyclohexylamino)-1,2-diphenylethanol in the Henry Reaction cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Catalyst Chiral Cu(II)-Amino Alcohol Complex Coordination Coordination of Aldehyde and Nitroalkane Catalyst->Coordination Reactants Deprotonation Deprotonation of Nitroalkane to form Nitronate Coordination->Deprotonation CC_Bond_Formation Enantioselective C-C Bond Formation Deprotonation->CC_Bond_Formation Protonation Protonation of Alkoxide and Product Release CC_Bond_Formation->Protonation Protonation->Catalyst Regeneration Product β-Nitro Alcohol Protonation->Product Aldehyde Aldehyde Aldehyde->Coordination Nitroalkane Nitroalkane Nitroalkane->Coordination caption Proposed Catalytic Cycle Experimental Workflow for Asymmetric Henry Reaction Start Start Catalyst_Formation In Situ Catalyst Formation: 2-(Cyclohexylamino)-1,2-diphenylethanol + Cu(OAc)₂ in Ethanol Start->Catalyst_Formation Reaction_Setup Reaction Setup: Add Benzaldehyde and Nitromethane Catalyst_Formation->Reaction_Setup Reaction_Monitoring Stir and Monitor Reaction by TLC Reaction_Setup->Reaction_Monitoring Workup Reaction Workup: Quench, Extract, and Dry Reaction_Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analysis: Yield Determination and Chiral HPLC for ee Purification->Analysis End End Analysis->End caption Experimental Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Cyclohexylamino)-1,2-diphenylethanol

Topic: Yield Optimization & Troubleshooting for Sterically Hindered -Amino Alcohols Target Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-2025-STY-CYC Executive Summary & Core Challenge Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Sterically Hindered


-Amino Alcohols
Target Audience:  Medicinal Chemists, Process Development Scientists
Reference ID:  TSC-2025-STY-CYC

Executive Summary & Core Challenge

The User Issue: Researchers typically encounter low yields (<40%) and incomplete conversion when synthesizing 2-(cyclohexylamino)-1,2-diphenylethanol via the aminolysis of trans-stilbene oxide.

The Root Cause: This reaction suffers from severe steric hindrance .

  • Electrophile: trans-Stilbene oxide possesses two bulky phenyl rings flanking the epoxide carbons.

  • Nucleophile: Cyclohexylamine is an

    
    -branched primary amine, adding significant steric bulk.
    
  • Kinetics: Under standard thermal conditions (e.g., refluxing ethanol), the nucleophilic attack is kinetically disfavored, leading to long reaction times, competitive polymerization of the epoxide, or thermal degradation.

The Solution: To improve yield to >85%, you must shift from thermal activation to Lewis Acid Activation or Solvent-Free High-Concentration protocols. The use of metal triflates (e.g., Calcium Triflate) or Lithium Perchlorate is critical to activate the epoxide oxygen, lowering the activation energy for the bulky nucleophile.

Optimized Experimental Protocol

Method A: Lewis Acid Catalysis (Recommended)

Best for: High purity, mild conditions, and stereochemical integrity.

Reagents:

  • trans-Stilbene oxide (1.0 equiv)

  • Cyclohexylamine (1.2 – 1.5 equiv)

  • Catalyst: Calcium Triflate [Ca(OTf)

    
    ] (5 – 10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Toluene

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve trans-stilbene oxide (e.g., 1.96 g, 10 mmol) in anhydrous MeCN (10 mL).

  • Activation: Add Ca(OTf)

    
     (0.17 g, 0.5 mmol). Stir at room temperature for 10 minutes to allow coordination.
    
  • Addition: Add cyclohexylamine (1.7 mL, 15 mmol) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours. If TLC shows starting material, heat to 50°C.

    • Note: The catalyst activates the epoxide, making it susceptible to attack even by bulky amines without harsh reflux.

  • Workup (Critical):

    • Concentrate solvent in vacuo.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Acid-Base Purification: Wash the organic layer with 1M HCl (3x). The product (amine) moves to the aqueous layer; unreacted epoxide stays in the organic layer.

    • Separate layers.[1] Basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract the cloudy aqueous mixture with EtOAc (3x).

    • Dry (Na

      
      SO
      
      
      
      ) and concentrate to yield the pure erythro-amino alcohol.
Method B: Solvent-Free Lithium Perchlorate (High Throughput)

Best for: Rapid synthesis and stubborn substrates.

Reagents:

  • trans-Stilbene oxide (1.0 equiv)

  • Cyclohexylamine (1.5 equiv)[2]

  • Catalyst: LiClO

    
     (20 mol% or used as a molten salt medium)
    

Procedure:

  • Mix trans-stilbene oxide and LiClO

    
     (solid) in a flask.
    
  • Add cyclohexylamine.[3] The mixture may form a slurry.[3]

  • Heat to 60°C with vigorous stirring. The high ionic strength stabilizes the transition state.

  • Quench with water and extract with DCM. Follow the Acid-Base workup above.

Mechanism & Logic Visualization

The following diagram illustrates the mechanistic pathway and the role of the catalyst in overcoming the steric barrier.

ReactionMechanism cluster_sterics Steric Barrier Start trans-Stilbene Oxide (Sterically Crowded) Catalyst Lewis Acid (Ca²⁺) Coordination Start->Catalyst Add Ca(OTf)₂ Activated Activated Epoxide (Weakened C-O Bond) Catalyst->Activated Epoxide Polarization TS Transition State (Anti-periplanar) Activated->TS + R-NH₂ Attack Nucleophilic Attack (Cyclohexylamine) Product erythro-2-(Cyclohexylamino)- 1,2-diphenylethanol TS->Product Ring Opening (Inversion of Configuration)

Caption: Lewis Acid coordination polarizes the epoxide oxygen, reducing the activation energy required for the bulky cyclohexylamine to attack the benzylic carbon.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion is stuck at ~50% after 24 hours. What is wrong?

Diagnosis: Kinetic stalling due to steric hindrance. Fix:

  • Increase Concentration: If using a solvent (ethanol/toluene), reduce the volume. High concentration (1M - 2M) favors the bimolecular reaction.

  • Switch Catalyst: If using no catalyst, add Ca(OTf)

    
      or LiClO
    
    
    
    .
  • Microwave: If available, irradiate the mixture at 100°C for 30 minutes. The thermal spike often pushes the reaction past the steric barrier without degrading the product.

Q2: The product is an oil and won't crystallize. How do I get a solid?

Diagnosis: Presence of unreacted cyclohexylamine or neutral impurities (stilbene oxide) preventing crystal lattice formation. Fix:

  • Perform the Acid-Base Extraction: (See Method A Workup). This is non-negotiable for amino alcohols. It removes neutral stilbene oxide which is notoriously difficult to separate by crystallization alone.

  • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol and add Hexane dropwise until cloudy. Cool slowly to -20°C.

  • Salt Formation: Convert the free base to the hydrochloride salt by bubbling HCl gas into an ethereal solution. The salt is often a stable solid.

Q3: I see two spots on TLC close together. Is this regio- or stereoisomerism?

Analysis:

  • Regiochemistry: For symmetric trans-stilbene oxide, regiochemistry is identical at both carbons.

  • Stereochemistry: The reaction should be stereospecific (SN2 inversion) yielding the erythro isomer.

  • The Culprit: The second spot is likely unreacted trans-stilbene oxide (which runs high on silica) or a bis-alkylation product (rare with bulky amines but possible). Verification: Stain TLC with Ninhydrin . The amine product will turn red/purple. Stilbene oxide will not stain.

Troubleshooting Logic Flow

Use this decision tree to diagnose yield issues during the experiment.

TroubleshootingTree Start Low Yield / Impure Product CheckTLC Check TLC (Stain w/ Ninhydrin) Start->CheckTLC SM_Present Starting Material (Epoxide) Still Visible? CheckTLC->SM_Present Yes_SM Incomplete Conversion SM_Present->Yes_SM Yes No_SM Conversion Complete But Low Yield SM_Present->No_SM No Action_Cat Add Lewis Acid (Ca(OTf)₂ or LiClO₄) Yes_SM->Action_Cat Action_Conc Increase Conc. or Microwave Action_Cat->Action_Conc Check_Workup Did you do Acid/Base Extraction? No_SM->Check_Workup No_Extract Neutral Impurities Trapped Check_Workup->No_Extract No Yes_Extract Product Lost in Aqueous? Check_Workup->Yes_Extract Yes Action_Extract Perform 1M HCl Wash & Basify No_Extract->Action_Extract Action_pH Check pH > 10 Re-extract w/ CHCl₃ Yes_Extract->Action_pH

Caption: Decision matrix for diagnosing kinetic stalling vs. purification losses.

Quantitative Data Summary

ParameterStandard Thermal (Reflux EtOH)Optimized (Ca(OTf)

/ MeCN)
Optimized (LiClO

/ Solvent-Free)
Reaction Time 12 – 24 Hours2 – 4 Hours 0.5 – 1 Hour
Temperature 80°C (Reflux)25°C (RT) 60°C
Yield 40 – 55%85 – 92% 90 – 95%
Stereoselectivity Moderate (Thermal Isomerization Risk)High (>99% Anti) High
Purification Difficult (Oiling out)Easy (Acid/Base Extraction)Easy

References

  • Cepanec, I., et al. (2003).[4] "Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). "Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water." Organic Letters, 7(20), 4593-4595.

  • Heydari, A., et al. (2004).[5] "Lithium Perchlorate Catalyzed Ring Opening of Epoxides." Synthesis, 2004(10), 1557-1558.

  • Lizza, J. R., & Moura-Letts, G. (2017). "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Synthesis, 49(06), 1231-1242.

  • Org. Synth. (2011).[1] "Preparation of trans-Stilbene Oxide." Organic Syntheses, Coll.[1] Vol. 5, p.414.[1]

Sources

Optimization

Technical Support Center: Solubility of 2-(Cyclohexylamino)-1,2-diphenylethanol

Understanding the Molecule: 2-(Cyclohexylamino)-1,2-diphenylethanol To understand the solubility of 2-(Cyclohexylamino)-1,2-diphenylethanol, we must first examine its structural features. The molecule's behavior in diffe...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Molecule: 2-(Cyclohexylamino)-1,2-diphenylethanol

To understand the solubility of 2-(Cyclohexylamino)-1,2-diphenylethanol, we must first examine its structural features. The molecule's behavior in different solvents is a direct result of the interplay between its polar and nonpolar regions.

  • Polar Moieties: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group introduces polarity and the capacity for hydrogen bonding. These groups can interact favorably with polar solvents.

  • Nonpolar Moieties: The molecule also contains two bulky phenyl rings and a cyclohexyl group. These hydrocarbon regions are nonpolar and will preferentially interact with nonpolar solvents.

The overall solubility will be determined by the balance of these competing characteristics.

Frequently Asked Questions (FAQs)

Q1: Which solvent is predicted to be better for dissolving 2-(Cyclohexylamino)-1,2-diphenylethanol: ethanol or chloroform?

Based on the principle of "like dissolves like," we can predict the relative solubility.[1][2]

  • Ethanol (CH₃CH₂OH) is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to interact effectively with the polar -OH and -NH groups of the solute. However, the large nonpolar groups of 2-(Cyclohexylamino)-1,2-diphenylethanol will disrupt these interactions, likely limiting its overall solubility.

  • Chloroform (CHCl₃) is a polar aprotic solvent. While it has a significant dipole moment, it is a poor hydrogen bond donor. Its primary interactions with the solute will be dipole-dipole and London dispersion forces. Chloroform is generally a good solvent for large, moderately polar organic molecules.

Prediction: Due to the significant nonpolar character of the two phenyl rings and the cyclohexyl group, chloroform is expected to be a better solvent for 2-(Cyclohexylamino)-1,2-diphenylethanol than ethanol. The large nonpolar surface area of the molecule will interact more favorably with the less polar chloroform.

Q2: I'm observing low solubility in ethanol. Is this expected?

Yes, this is an expected observation. The large, nonpolar components of 2-(Cyclohexylamino)-1,2-diphenylethanol likely dominate its solubility profile, making it less soluble in highly polar, hydrogen-bonding solvents like ethanol.[3] The energy required to break the strong hydrogen bonds between ethanol molecules to accommodate the large nonpolar parts of the solute is likely not sufficiently compensated by the formation of new hydrogen bonds between ethanol and the solute's -OH and -NH groups.

Q3: My compound precipitated out of solution when I added a co-solvent. Why did this happen?

Precipitation upon the addition of a co-solvent is a common issue and is typically due to a significant change in the overall polarity of the solvent system. For instance, if you have your compound dissolved in chloroform and add a nonpolar co-solvent like hexane, you might not see precipitation. However, adding a polar anti-solvent like water or, in some cases, an excess of a highly polar solvent like methanol, could cause the compound to crash out of solution.

Troubleshooting Guide

This section provides a systematic approach to addressing common solubility challenges.

Issue 1: The compound is not dissolving completely in the chosen solvent.

Root Cause Analysis:

  • Insufficient Solvent Volume: The concentration of the compound may be above its saturation point in the chosen solvent at the current temperature.

  • Kinetics of Dissolution: The rate of dissolution may be slow, giving the appearance of insolubility.

  • Incorrect Solvent Choice: The solvent may not be optimal for this particular solute.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete dissolution.

Procedural Steps:

  • Increase Solvent Volume: Add more solvent in measured increments to see if the compound dissolves.

  • Apply Energy: Use a vortex mixer or an ultrasonic bath to increase the rate of dissolution.[1]

  • Gentle Heating: If the compound is thermally stable, gently warm the solution. Solubility often increases with temperature.[1][4] Be sure to monitor for any signs of degradation.

  • Re-evaluate Solvent Choice: If the above steps fail, the solvent is likely a poor choice. If you are using ethanol, try switching to chloroform or a solvent with intermediate polarity like dichloromethane.

Issue 2: The compound precipitates over time or upon temperature change.

Root Cause Analysis:

  • Supersaturated Solution: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at lower temperatures.

  • Compound Instability: The compound may be degrading in the solvent, leading to the formation of less soluble byproducts.

  • Hygroscopic Solvent: If using a solvent like ethanol, it can absorb moisture from the air, changing the polarity and potentially causing precipitation.

Troubleshooting Steps:

  • Determine the Metastable Zone: If you need to work with supersaturated solutions, determine the temperature range at which your solution remains stable.

  • Solvent Purity: Ensure you are using a dry, high-purity solvent.

  • Stability Check: Analyze the precipitate to determine if it is the original compound or a degradation product. Techniques like TLC, HPLC, or NMR can be useful here.

Experimental Protocols

Protocol 1: Determining Approximate Solubility

This protocol provides a method for estimating the solubility of 2-(Cyclohexylamino)-1,2-diphenylethanol in a given solvent.

  • Preparation: Weigh out a small, known amount of the compound (e.g., 10 mg) into a clean, dry vial.

  • Solvent Addition: Add the chosen solvent (ethanol or chloroform) to the vial in small, precise increments (e.g., 100 µL) using a calibrated micropipette.

  • Dissolution: After each addition, cap the vial and agitate (vortex or sonicate) for a set period (e.g., 2 minutes) at a constant temperature.

  • Observation: Visually inspect the vial for any remaining solid particles.

  • Endpoint: Continue adding solvent until all the solid has dissolved. The approximate solubility can then be calculated (e.g., in mg/mL).

  • Equilibrium Check: To ensure equilibrium has been reached, allow the saturated solution to stir for an extended period (e.g., several hours) and observe if any precipitation occurs.

Protocol 2: Preparing a Stock Solution
  • Solvent Selection: Based on your experimental needs and the predicted solubility, choose the appropriate solvent. For a concentrated stock solution, chloroform is likely the better choice.

  • Calculation: Determine the mass of the compound needed to achieve the desired concentration in a specific volume of solvent.

  • Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the solvent and gently swirl or sonicate until the solid is fully dissolved.

  • Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature to prevent precipitation or degradation. For long-term storage, consider refrigeration, but be mindful of potential crystallization at lower temperatures.

Data Summary

While specific experimental values are not available, the following table summarizes the predicted solubility and key solvent properties.

SolventChemical FormulaPolarityHydrogen BondingPredicted Solubility of 2-(Cyclohexylamino)-1,2-diphenylethanol
EthanolCH₃CH₂OHPolar ProticDonor & AcceptorLower
ChloroformCHCl₃Polar AproticWeak AcceptorHigher

Logical Relationships in Solubility

The interplay of intermolecular forces governs solubility. The following diagram illustrates the key interactions.

G cluster_solute Solute Properties Solute 2-(Cyclohexylamino)- 1,2-diphenylethanol Polar_Groups -OH, -NH (H-Bonding, Polar) Solute->Polar_Groups has Nonpolar_Groups Phenyl, Cyclohexyl (Nonpolar, Bulky) Solute->Nonpolar_Groups has Ethanol Ethanol Solubility Solubility Ethanol->Solubility Lower Predicted Chloroform Chloroform Chloroform->Solubility Higher Predicted Polar_Groups->Ethanol Favorable Interaction (H-Bonding) Polar_Groups->Chloroform Moderate Interaction (Dipole-Dipole) Nonpolar_Groups->Ethanol Unfavorable Interaction Nonpolar_Groups->Chloroform Favorable Interaction (Dispersion Forces)

Caption: Intermolecular interactions influencing solubility.

References

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • Quora. (2021). Why is ethanol more soluble in chloroform than in water?.
  • CymitQuimica. (n.d.). CAS 4500-29-2: 2,2′-(Cyclohexylimino)bis[ethanol].
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol.
  • NCBI. (2022). Biochemistry, Dissolution and Solubility.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Reactions Involving Cyclohexylamine

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted cyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted cyclohexylamine from a reaction mixture. This document is designed to offer not just protocols, but a deeper understanding of the chemical principles at play, enabling you to adapt and optimize these methods for your specific compound and reaction scale.

Frequently Asked Questions (FAQs)

Q1: My primary purification attempt (e.g., evaporation) failed to remove all the cyclohexylamine. What is the most common next step?

A1: The most common and straightforward next step is a liquid-liquid extraction using a dilute aqueous acid solution (an "acidic wash"). Cyclohexylamine is a base and will react with the acid to form a water-soluble salt, which is then extracted from the organic phase into the aqueous phase.[1]

Q2: I've performed an acidic wash, but now I have a persistent emulsion at the solvent interface. What should I do?

A2: Emulsion formation is common when dealing with amines. To resolve this, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also be effective.

Q3: Is column chromatography a good option for removing cyclohexylamine?

A3: Yes, but with a significant caveat. Standard silica gel is acidic and can cause your desired amine-containing product to streak or even remain on the column.[1] To avoid this, you can either use a basic stationary phase like alumina or "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%).[1]

Q4: Can I remove cyclohexylamine by distillation?

A4: Yes, distillation is a viable method, especially for larger scale reactions. Cyclohexylamine has a boiling point of 134.5 °C at atmospheric pressure.[2][3][4][5][6][7] If your product has a significantly higher boiling point and is thermally stable, simple or vacuum distillation can be very effective.[2] Be aware that cyclohexylamine can form an azeotrope with water, boiling at 96.4 °C.[2][8]

Q5: What are scavenger resins, and are they suitable for this purpose?

A5: Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[9] For cyclohexylamine, a primary amine, resins functionalized with electrophilic groups like isocyanates or aldehydes are highly effective.[10][11] This method is particularly useful for parallel synthesis or when other methods are incompatible with your product. The key advantage is the simple filtration-based workup.[9]

In-Depth Troubleshooting and Methodology Guides

Method 1: Acidic Aqueous Extraction (Liquid-Liquid Extraction)

This is often the first line of defense for removing basic impurities like cyclohexylamine. The principle lies in converting the amine into its protonated, water-soluble salt form.

Underlying Principle: Acid-Base Chemistry

Cyclohexylamine is a weak base with a pKa of its conjugate acid (cyclohexylammonium) around 10.6.[2][3][8][12] By washing your organic reaction mixture with an aqueous acid solution with a pH well below this pKa (e.g., pH 1-2), you can ensure near-complete protonation of the amine. The resulting ionic salt is highly polar and will preferentially partition into the aqueous layer, leaving your typically less polar desired product in the organic layer.

Detailed Experimental Protocol:

  • Solvent Choice: Ensure your desired product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

  • Acid Selection: Prepare a dilute aqueous acid solution. 1M hydrochloric acid (HCl) or 5-10% aqueous citric acid are common choices. Citric acid can be advantageous if your product is sensitive to strong mineral acids.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of the dilute acid solution.

    • Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.

    • Shake the funnel for 1-2 minutes to ensure thorough mixing.

  • Separation:

    • Allow the layers to fully separate.

    • Drain the lower (aqueous) layer.

    • Repeat the extraction process one or two more times with fresh aqueous acid to ensure complete removal.

  • Neutralization and Final Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Follow with a wash using brine (saturated NaCl) to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate your purified product.

Troubleshooting Guide: Acidic Wash

Problem Probable Cause Solution
Persistent Emulsion High concentration of amine salt acting as a surfactant.Add brine to the separatory funnel and swirl gently. Allow the funnel to stand undisturbed for 10-30 minutes. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product Loss Your product may have basic functional groups that are also being protonated and extracted.Check the pKa of your product's functional groups. If it is also basic, consider alternative methods like chromatography or distillation.
Product Degradation The desired product may be unstable to acidic conditions (e.g., contains acid-labile protecting groups like Boc or acetals).Use a milder acid like citric acid or switch to a non-extractive method like scavenger resins or chromatography.[1]
Method 2: Purification via Scavenger Resins

This technique offers a highly selective and procedurally simple alternative to liquid-liquid extraction. It is ideal for high-throughput applications or for purifying sensitive compounds.

Workflow for Amine Scavenging: ```dot graph TD { A[Reaction Mixture in Solution] --> B{Add Scavenger Resin}; B --> C{Agitate at RT or Gentle Heat}; C --> D[Filter to Remove Resin]; D --> E[Rinse Resin with Clean Solvent]; E --> F[Combine Filtrate and Rinses]; F --> G[Evaporate Solvent]; G --> H[Purified Product];

}

Caption: Decision-making process for choosing a distillation method.

Safety First: Handling Cyclohexylamine

Cyclohexylamine is a corrosive and flammable liquid that can be toxic if ingested, inhaled, or absorbed through the skin. [5][13][14][15]Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [13][14][15]

References

  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. National Institutes of Health. [Link]

  • Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. [Link]

  • Cyclohexylamine - Wikipedia. [Link]

  • Cyclohexylamine, Technical Grade, Liquid, 386 lb Drum. Univar Solutions. [Link]

  • cyclohexyl amine, 108-91-8. The Good Scents Company. [Link]

  • CYCLOHEXANAMINE. Ataman Kimya. [Link]

  • Cyclohexylamine. Greenchem International Limited. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. [Link]

  • Covalent Scavengers for Primary and Secondary Amines. Synlett. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. Thames River Chemical Corp. [Link]

  • CYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • pKa of Cyclohexylamine. vCalc. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • CYCLOHEXYLAMINE (CHA). Ataman Kimya. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Cyclohexylamino)-1,2-diphenylethanol

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-(Cyclohexylamino)-1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-(Cyclohexylamino)-1,2-diphenylethanol. Recrystallization is a powerful purification technique, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: What is the basic principle of recrystallization and why is it used for 2-(Cyclohexylamino)-1,2-diphenylethanol?

Recrystallization is a purification technique for solid compounds that exploits differences in solubility.[1] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are ideally present in smaller quantities or have different solubility characteristics, remain dissolved in the surrounding liquid (the mother liquor).[1][2]

For 2-(Cyclohexylamino)-1,2-diphenylethanol, a compound with both polar functional groups (-OH, -NH) and significant non-polar regions (two phenyl rings, one cyclohexyl ring), achieving high purity is critical for consistent results in research and development, as impurities can significantly alter biological activity or reaction outcomes.

Q2: What defines a "good" recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for successful recrystallization.[3] An ideal solvent for 2-(Cyclohexylamino)-1,2-diphenylethanol should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-4 °C). This differential is essential for maximizing the recovery of the purified product.[1][2]

  • Impurity Solubility: The solvent should either dissolve impurities completely (even when cold) or not dissolve them at all (allowing for hot filtration).

  • Chemical Inertness: The solvent must not react with the compound. Given the presence of amine and alcohol groups, reactive solvents should be avoided.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and readily available.

Q3: How do I perform a small-scale solvent screening test?

A systematic screening can save significant time and material.[2][4]

  • Place a small amount of your crude 2-(Cyclohexylamino)-1,2-diphenylethanol (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Observe if the compound dissolves readily. A good candidate solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a water bath. Add the solvent dropwise until the solid just dissolves.[5]

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will yield a large crop of well-formed crystals upon cooling.

Troubleshooting Guide: Common Recrystallization Issues
Q4: My compound has "oiled out" and formed a liquid layer instead of crystals. What should I do?

"Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point because the solution is highly supersaturated.[6] This is a common issue with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point.

Causality & Solutions:

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution 1: Re-dilute and Cool Slowly. Reheat the flask to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to create a slightly more dilute solution.[6] Allow the flask to cool very slowly. Insulate the flask with a cloth or paper towels to slow heat loss. A slower cooling rate allows the solution to reach the optimal temperature for crystal nucleation without being above the compound's melting point.

  • Solution 2: Change the Solvent System. The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or switch to a two-solvent system. For example, if you are using toluene, try switching to an ethanol/water mixture.

  • Solution 3: Induce Solidification by Trituration. If an oil persists, cool the solution and try to induce solidification by scratching the inside of the flask with a glass rod at the oil's surface.[7] Alternatively, you can add a small amount of a solvent in which the compound is completely insoluble (an "antisolvent" like hexane), which can sometimes force the oil to solidify.[7]

Q5: The solution is cold, but no crystals have formed. What is the problem?

A failure to crystallize upon cooling typically means the solution is not supersaturated, which can happen for several reasons.

Causality & Solutions:

  • Cause: Too much solvent was used, creating a solution that is too dilute.

  • Solution 1: Evaporate Excess Solvent. Gently heat the solution and boil off a portion of the solvent.[6] Allow it to cool again. Be careful not to evaporate too much, which could lead to oiling out.

  • Solution 2: Induce Crystallization. Supersaturated solutions sometimes need a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation points.[6][7]

    • Seeding: If you have a pure crystal of 2-(Cyclohexylamino)-1,2-diphenylethanol, add a tiny speck to the cold solution. This "seed" crystal provides a template for further crystal growth.[6][7]

  • Cause: The compound is simply too soluble in the chosen solvent, even at low temperatures.

  • Solution: Use an Antisolvent. To a concentrated solution of your compound in a "good" solvent, slowly add a "poor" solvent (the antisolvent) in which the compound is insoluble.[7] Add the antisolvent dropwise until the solution becomes persistently cloudy (turbid). Gently heat to redissolve the turbidity and then allow it to cool slowly. For this compound, a good pair could be ethanol (good solvent) and water (antisolvent), or ethyl acetate (good solvent) and hexane (antisolvent).

Q6: My final yield of crystals is very low. How can I improve it?

A low yield indicates that a significant amount of your product was lost during the process.

Causality & Solutions:

  • Cause: Too much solvent was used, and a large amount of the compound remains dissolved in the mother liquor.[2][6]

  • Solution 1: Recover a Second Crop. Do not discard the mother liquor. Concentrate it by boiling off some of the solvent and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.

  • Solution 2: Optimize Solvent Volume. In future attempts, use the minimum amount of boiling solvent necessary to just dissolve the crude solid.[2]

  • Cause: Premature crystallization occurred during a hot filtration step (if performed).

  • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of solvent to prevent the solution from becoming saturated while filtering.

  • Cause: Excessive washing of the collected crystals.

  • Solution: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent.[2] Using warm or room-temperature solvent, or too large a volume, will redissolve a portion of your product.

Data Presentation & Protocols
Table 1: Properties of Potential Recrystallization Solvents

This table provides a starting point for solvent selection based on polarity and boiling point. Given the dual polar/non-polar nature of 2-(Cyclohexylamino)-1,2-diphenylethanol, solvents of intermediate polarity or mixed solvent systems are often most effective.

SolventBoiling Point (°C)PolarityNotes on Suitability
Water 100HighLikely a poor solvent on its own but can be an effective antisolvent with alcohols.
Methanol 65HighGood potential "good" solvent due to its ability to dissolve polar groups.
Ethanol 78HighExcellent starting point. Balances polarity and is less volatile than methanol.
2-Propanol (IPA) 82MediumA good alternative to ethanol, slightly less polar.
Acetone 56MediumCan be effective, but its low boiling point may lead to rapid evaporation and premature crystallization.
Ethyl Acetate 77MediumGood potential as a single solvent or paired with a non-polar antisolvent.
Toluene 111LowMay dissolve the non-polar parts of the molecule well. Its high boiling point increases the risk of oiling out.
Hexane/Heptane 69 / 98LowLikely poor solvents on their own but are excellent antisolvents to use with more polar solvents like ethyl acetate or acetone.
Experimental Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude 2-(Cyclohexylamino)-1,2-diphenylethanol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[5]

  • Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.[2][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely.

Experimental Protocol 2: Two-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent).[8]

  • Antisolvent Addition: While the solution is still hot, add hexane (the "antisolvent") dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.

  • Isolation & Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio as your final solution) for the washing step.

Visualization of Workflow

The following diagram outlines the logical decision-making process for troubleshooting the recrystallization of 2-(Cyclohexylamino)-1,2-diphenylethanol.

Recrystallization_Troubleshooting start_node Start: Crude Compound process_node_1 Dissolve in Min. Hot Solvent start_node->process_node_1 Choose Solvent process_node Process decision_node Decision solution_node Solution problem_node Problem end_node End: Pure Crystals process_node_2 Cool Solution process_node_1->process_node_2 Cool Slowly decision_node_1 Crystals Formed? process_node_2->decision_node_1 process_node_3 Filter, Wash, Dry decision_node_1->process_node_3 Yes decision_node_2 Is it an Oil? decision_node_1->decision_node_2 No process_node_3->end_node problem_node_1 Problem: Oiled Out decision_node_2->problem_node_1 Yes problem_node_2 Problem: Too Dilute decision_node_2->problem_node_2 No (Clear Solution) solution_node_1 Reheat, Add More Solvent, Cool Slower problem_node_1->solution_node_1 solution_node_1->process_node_2 solution_node_2 Induce Crystallization: - Scratch - Seed - Evaporate Solvent - Add Antisolvent problem_node_2->solution_node_2 solution_node_2->process_node_2

Caption: Recrystallization troubleshooting workflow.

References
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Rational Solvent Selection for Pharmaceutical Impurity Purge. Crystal Growth & Design. [Link]

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Recrystallization1. Eastern Oregon University. [Link]

  • Recrystallization. University of Wisconsin-Madison. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. ResearchGate. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • (Note 1) - . A - 2-L, three-necked, round-bottomed flask - equipped with a - mechanical stirrer. Organic Syntheses Procedure. [Link]

  • Chem 267. Recrystallization - Part 2. University of Wisconsin-Madison. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Organic Syntheses Procedure. [Link]

  • 2-Cyclohexylamino-1-phenylethanol. NIST WebBook. [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Amino Alcohol Ligands

From the Desk of a Senior Application Scientist Welcome to the technical support center for amino alcohol ligands. As a class of privileged ligands in asymmetric synthesis, their performance is paramount.[1][2] However,...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for amino alcohol ligands. As a class of privileged ligands in asymmetric synthesis, their performance is paramount.[1][2] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge that can compromise experimental reproducibility and outcomes.[3][4]

This guide is designed to provide you, the researcher, with a comprehensive understanding of why this occurs and to offer practical, field-proven solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only follow protocols but also troubleshoot effectively when faced with unexpected results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and use of hygroscopic amino alcohol ligands.

Q1: Why are my amino alcohol ligands so hygroscopic?

A: The hygroscopicity of amino alcohol ligands stems from the polar functional groups they contain: the hydroxyl (-OH) and amino (-NH₂) groups. Both groups can form strong hydrogen bonds with water molecules present in the atmosphere. This interaction is often so favorable that the ligand will actively pull moisture from the air, leading to clumping, caking, or even appearing as a viscous liquid over time.[3][4]

Q2: What is the best way to store a new, unopened bottle of a hygroscopic amino alcohol ligand?

A: Unopened containers should be stored in a cool, dry place, away from direct sunlight and heat sources.[5] For moderately hygroscopic solids, storage in a desiccator cabinet containing a dry desiccant (e.g., silica gel, Drierite) is a good practice.[6][7] For highly sensitive ligands, storage inside a nitrogen-filled glovebox is the gold standard.[8] Always check the manufacturer's Safety Data Sheet (SDS) for specific storage temperature recommendations.[9]

Q3: Once I open a container, what precautions are essential?

A: Minimizing exposure to the atmosphere is critical.[3]

  • Work Quickly: Weigh out the required amount of ligand as swiftly as possible.

  • Inert Atmosphere: If possible, handle the ligand under a blanket of inert gas (Argon or Nitrogen) or inside a glovebox.[10]

  • Reseal Promptly: Tightly reseal the container immediately after use. For bottles with screw caps, using paraffin film to wrap the seal provides an extra barrier against moisture ingress.[11]

  • Backfill with Inert Gas: Before sealing, you can gently flush the headspace of the container with dry nitrogen or argon to displace any moist air that has entered.

Q4: My solid ligand has become clumpy or oily. Can I still use it?

A: This is a clear sign of moisture absorption. Using the ligand in this state is not recommended as the unknown water content will affect stoichiometry and can interfere with the reaction chemistry.[3] The absorbed water can act as a competing ligand or poison the catalyst.[12][13] You should consider drying the ligand before use. If drying is not feasible, it is best to use a fresh, unopened container to ensure reliable results.

Q5: How does absorbed water affect my reaction?

A: Water can negatively impact your reaction in several ways:

  • Inaccurate Stoichiometry: If you weigh out 100 mg of a ligand that has absorbed 10% water by mass, you are only adding 90 mg of the actual ligand, throwing off your ligand-to-metal ratios.

  • Catalyst Deactivation: In many catalytic systems, particularly those involving organometallics or Lewis acidic metals, water can hydrolyze the active catalytic species, rendering it inactive.

  • Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of starting materials or products.[14]

  • Altered Selectivity: The coordination of water to the metal center can change the steric and electronic environment of the catalyst, leading to a loss of enantioselectivity or regioselectivity.[15]

Q6: What is the best method to determine the water content of my ligand?

A: The most accurate and common method for quantifying water content is coulometric Karl Fischer titration.[16] This technique can precisely measure even trace amounts of moisture. Other methods include thermogravimetric analysis (TGA), which measures weight loss upon heating, and solution-state NMR spectroscopy, which can also be a simple and accurate method for water-soluble compounds.[17]

Part 2: Troubleshooting Guide

When experiments with amino alcohol ligands fail, hygroscopicity is a frequent culprit. Use this guide to diagnose and solve common problems.

Problem Potential Cause Related to Hygroscopicity Troubleshooting Action & Rationale
Low or No Reaction Conversion Catalyst Deactivation: Absorbed water on the ligand hydrolyzed the active metal precursor or catalyst.1. Dry the Ligand: Use one of the methods described in the protocols below. 2. Use Anhydrous Solvents: Ensure your reaction solvent is rigorously dried. Even "anhydrous" solvents from suppliers can absorb moisture over time.[16][18] 3. Improve Inert Atmosphere Technique: Review your procedures for setting up reactions under nitrogen or argon.[19]
Inconsistent Results / Poor Reproducibility Variable Water Content: The amount of absorbed water in the ligand varies each time it is used, leading to inconsistent effective ligand concentration.1. Handle in a Glovebox: A glovebox provides the most consistent moisture-free environment.[8] 2. Prepare a Stock Solution: If the ligand is stable in solution, dissolve a larger, freshly opened quantity in a rigorously dried solvent inside a glovebox. Store the stock solution over activated molecular sieves and dispense by syringe. This ensures a consistent concentration for multiple reactions.
Loss of Enantioselectivity (low %ee) Altered Catalytic Pocket: Water molecules are competing with the substrate for coordination to the metal center, disrupting the chiral environment necessary for selective transformation.[15][20]1. Rigorous Drying is Paramount: Dry the ligand, solvent, and any other reagents (e.g., base, additives). Ensure glassware is oven- or flame-dried immediately before use.[19][21] 2. Add Activated Molecular Sieves: Place freshly activated 3Å or 4Å molecular sieves in the reaction flask (ensure they are compatible with your reagents) to scavenge trace moisture.
Solid Ligand is Difficult to Weigh and Handle (sticky, clumpy) Significant Moisture Absorption: The ligand has been exposed to ambient atmosphere for too long or stored improperly.1. Improve Handling Environment: Move weighing and handling operations to a glovebox or use a glove bag.[10] 2. Dry the Batch: Before use, dry the entire batch of the compromised ligand under high vacuum, possibly with gentle heating (if thermally stable). See protocols below.

Part 3: Key Experimental Protocols

These protocols provide step-by-step instructions for essential techniques in managing the hygroscopic nature of amino alcohol ligands.

Protocol 1: Drying a Hygroscopic Solid Ligand

Causality: This procedure removes absorbed atmospheric water by sublimation under high vacuum. Gentle heating can accelerate the process for thermally stable compounds, but must be done cautiously to avoid decomposition.

  • Preparation: Place the hygroscopic ligand in a clean, dry Schlenk flask or round-bottom flask. The flask should be no more than one-third full to maximize surface area.

  • Initial Vacuum: Attach the flask to a Schlenk line. Ensure all joints are well-greased and sealed. Freeze the sample in liquid nitrogen until it is a solid block. Once frozen, open the flask to the vacuum (with a cold trap in place between the flask and the pump). This prevents bumping.

  • Drying: Allow the flask to warm to room temperature while remaining under high vacuum. The flask may become cold as the water sublimes.

  • Gentle Heating (Optional): If the ligand is thermally stable, you can gently warm the flask with a water bath (e.g., 30-40 °C) to speed up drying. Crucially, do not heat near the compound's melting or decomposition point.

  • Completion: Continue drying for several hours (e.g., 4-12 hours) or until the material is a fine, free-flowing powder.

  • Storage: Once dry, backfill the flask with a dry, inert gas (N₂ or Ar), seal it tightly, and store it in a desiccator or glovebox.

Protocol 2: Preparation and Storage of Anhydrous Solvents

Causality: Many reactions require solvents with extremely low water content (<10 ppm). While commercial anhydrous solvents are available, they can absorb moisture upon opening. Passing them through an activated alumina column or storing them over activated molecular sieves are effective methods for ensuring dryness.[16][18]

Table 1: Efficiency of Common Solvent Drying Techniques

SolventDrying MethodTypical Water Content (ppm)Reference
Tetrahydrofuran (THF)Reflux over Na/benzophenone~43[18]
Tetrahydrofuran (THF)Storage over activated 3Å molecular sieves (48h)<10[16]
Tetrahydrofuran (THF)Single pass over activated neutral alumina<10[18]
Dichloromethane (DCM)Reflux over CaH₂~13[16]
Dichloromethane (DCM)Storage over activated 3Å molecular sieves<10[16]
MethanolStorage over activated 3Å molecular sieves (72h, 10% m/v)<50[18]

Procedure (Storage over Molecular Sieves):

  • Activate Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them in a vacuum oven at >200 °C for at least 12 hours.[22] Alternatively, flame-dry them under high vacuum, allowing them to cool under vacuum.

  • Add to Solvent: Transfer the hot, activated sieves to a bottle of anhydrous solvent under a flow of inert gas. A typical loading is 5-10% (w/v).

  • Equilibrate: Allow the solvent to stand over the sieves for at least 48 hours before use.[18]

  • Dispense: Store the solvent bottle under an inert atmosphere. Use a dry syringe or cannula to withdraw the solvent for your reaction.[19][23]

Protocol 3: Workflow for a Moisture-Sensitive Reaction

Causality: This workflow establishes and maintains an inert, anhydrous environment from start to finish, preventing atmospheric moisture from compromising the reaction.

  • Glassware Preparation: All glassware (flask, condenser, stir bar, etc.) must be rigorously dried by heating in an oven at >120 °C overnight or by flame-drying under vacuum.[19][21] Assemble the glassware while still hot and immediately flush with a stream of dry nitrogen or argon.

  • Establish Inert Atmosphere: Connect the assembled apparatus to a Schlenk line or a dual-manifold with an inert gas inlet and an oil bubbler outlet. Maintain a slight positive pressure of inert gas throughout the experiment.[19]

  • Add Reagents:

    • Solids (Ligand, etc.): Weigh the dried ligand and other solid reagents in a glovebox or quickly in the air and add them to the flask against a positive flow of inert gas.

    • Solvents/Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.[21]

  • Run Reaction: Stir the reaction under a positive pressure of inert gas for the required time and temperature. The oil bubbler should show a slow, steady bubble rate (e.g., 1 bubble every 5-10 seconds).

  • Work-up: Quench and work up the reaction as required by the specific procedure, keeping in mind the stability of the products to water and air.[24]

Part 4: Visualized Workflows

Diagram 1: Decision Workflow for Handling a New Ligand

This diagram outlines the initial steps and decisions when you receive a new container of a hygroscopic amino alcohol ligand.

G A Receive New Ligand B Check SDS for Storage Info A->B C Is Ligand Highly Hygroscopic or Air-Sensitive? B->C D Store in Glovebox (Inert Atmosphere) C->D Yes E Store in Desiccator (Dry Atmosphere) C->E No F Weighing for Reaction D->F E->F G Weigh inside Glovebox F->G High Sensitivity H Weigh Quickly in Air, Reseal Promptly F->H Moderate Sensitivity I Proceed to Reaction Setup G->I H->I

Caption: Decision tree for initial storage and handling of hygroscopic ligands.

Diagram 2: Experimental Workflow for Moisture-Sensitive Catalysis

This diagram illustrates the critical flow of operations to maintain an anhydrous environment during a typical catalytic reaction.

G cluster_prep Preparation Phase cluster_setup Reaction Setup (under N2/Ar) cluster_reaction Execution & Monitoring A Oven/Flame-Dry All Glassware D Assemble Hot Glassware & Flush with Inert Gas A->D B Prepare Anhydrous Solvent (Store over 3Å Sieves) F Add Anhydrous Solvent (via Syringe) B->F C Dry Hygroscopic Ligand (High Vacuum) E Add Ligand & Metal Precursor (Positive N2 Flow) C->E D->E E->F G Add Substrate/Other Reagents F->G H Run Reaction at Temp (Maintain Positive Pressure) G->H I Monitor by TLC/GC/LC-MS H->I

Caption: Sequential workflow for setting up an anhydrous catalytic reaction.

References

  • Vertex AI Search. (2024).
  • Nippon Nyukazai Co., Ltd. (2023).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg. Available from: [Link]

  • Trustrade. (2023). Storage conditions for chemicals in the laboratory. Available from: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

  • Vertex AI Search. (2026).
  • Gilbert, J. C. (1998). The reactions of amine, polyamine and amino alcohol corrosion inhibitors in water at high temperature. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Available from: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Available from: [Link]

  • Jana, S., & De, S. (2023). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. Available from: [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Available from: [Link]

  • Asaclean. (2018). 5 Tips to Help Process Dry Hygroscopic Resins. Available from: [Link]

  • Tan, J. K. W., & Lee, P. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(3), 578. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Head-Gordon, T., & Cera, E. D. (2018). Effect of Water Networks On Ligand Binding: Computational Predictions vs Experiments. Journal of Chemical Information and Modeling. Available from: [Link]

  • Google Patents. (1976). Process for drying hygroscopic materials.
  • Comba, P., et al. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry. Available from: [Link]

  • Terra Universal. (2016). Moisture-Free Storage: Nitrogen or Desiccant? Available from: [Link]

  • University of St Andrews. (n.d.).
  • Google Patents. (1940). Method for drying hygroscopic material and the product thereof.
  • Wiley Analytical Science. (2023). Determining the water content of water-soluble compounds. Available from: [Link]

  • Cleanroom Technology. (2024). How the drying process differs between fine and heavy chemicals. Available from: [Link]

  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Materials. Available from: [Link]

  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2015).
  • Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Prati, L., et al. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. Available from: [Link]

  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Organic Chemistry Portal. Available from: [Link]

  • Superchi, S., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available from: [Link]

  • Cresset Group. (2022). Understanding the role of water in protein-ligand complexes and when to consider water in drug discovery. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Available from: [Link]

  • PMC. (2021). Ligand binding: evaluating the contribution of the water molecules network using the Fragment Molecular Orbital method. Available from: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? Available from: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2016).
  • Holbach, M., et al. (2005). High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. The Journal of Organic Chemistry.
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Available from: [Link]

  • Massachusetts Biotechnology Council. (2022).
  • CNR-IRIS. (2025).

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess with 2-(Cyclohexylamino)-1,2-diphenylethanol Ligands

Welcome to the technical support center for optimizing enantiomeric excess (ee) using 2-(cyclohexylamino)-1,2-diphenylethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing enantiomeric excess (ee) using 2-(cyclohexylamino)-1,2-diphenylethanol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful class of chiral amino alcohol ligands in their asymmetric synthesis endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high enantioselectivity in your reactions.

The chiral β-amino alcohol framework is a cornerstone in asymmetric catalysis, serving as a crucial ligand scaffold in a variety of stereoselective transformations.[1] The ability to fine-tune the steric and electronic properties of these ligands is paramount to achieving high yields and enantiomeric excesses. This guide will focus on troubleshooting and optimizing reactions that employ 2-(cyclohexylamino)-1,2-diphenylethanol and related structures.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we encounter from researchers in the field:

Q1: My enantiomeric excess is consistently low. What are the most likely causes?

A1: Low enantiomeric excess (ee) is a frequent challenge in asymmetric synthesis and can stem from several factors.[2] A systematic approach to troubleshooting is crucial.[2] Key areas to investigate include:

  • Ligand Purity and Integrity: The optical purity of your 2-(cyclohexylamino)-1,2-diphenylethanol ligand is critical. Even small amounts of the opposite enantiomer can lead to a significant decrease in the observed ee of the product. Ensure the ligand has been properly synthesized, purified (typically by recrystallization), and characterized.

  • Reagent and Solvent Quality: The presence of impurities in your reagents or solvents can interfere with the catalytic cycle.[2] For instance, acidic impurities can protonate the amino alcohol ligand, diminishing its coordinating ability.[2] Always use freshly distilled or high-purity anhydrous solvents and purify substrates immediately before use.[2]

  • Reaction Temperature: Temperature plays a significant role in enantioselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to a higher ee.[2]

  • Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of your substrate must be compatible with the chiral environment created by the ligand.[2] If possible, screening a small library of related ligands with varying steric bulk on the amine or alcohol moieties can help identify a better match for your specific substrate.[2]

Q2: I'm observing poor chemical yield in my reaction. How can I improve it?

A2: Poor yields can be attributed to several factors, some of which overlap with the causes of low ee. Consider the following:

  • Catalyst Loading: While a lower catalyst loading is often desirable, an insufficient amount may lead to incomplete conversion. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) is recommended.

  • Reaction Time and Concentration: Ensure the reaction is running to completion by monitoring it over time using an appropriate analytical technique (e.g., TLC, GC, or LC-MS). The concentration of reactants can also influence the reaction rate.

  • Catalyst Deactivation: The active catalytic species may be sensitive to air, moisture, or impurities.[2] Rigorous exclusion of air and moisture using Schlenk techniques or a glovebox is essential, especially when working with organometallic reagents like diethylzinc.[2]

  • Product Inhibition: In some cases, the chiral alcohol product can coordinate to the catalyst, inhibiting its turnover.[2] Adjusting the reaction conditions, such as temperature or solvent, may mitigate this effect.

Q3: How do I choose the optimal solvent for my reaction?

A3: Solvent choice can have a profound impact on both yield and enantioselectivity. The ideal solvent should:

  • Dissolve all reactants and the catalyst.

  • Be inert to the reaction conditions.

  • Promote the desired stereochemical outcome.

A solvent screening is often necessary. Start with common, non-coordinating solvents like toluene and hexane, and then explore more coordinating solvents like THF or dichloromethane.[2] The polarity and coordinating ability of the solvent can influence the aggregation state and geometry of the catalytic complex, thereby affecting the enantioselectivity.

Q4: Can I synthesize the 2-(cyclohexylamino)-1,2-diphenylethanol ligand myself?

A4: Yes, this class of ligands can be synthesized in the lab. A common starting material is a commercially available chiral amino alcohol, such as (1R,2S)-2-amino-1,2-diphenylethanol.[3] The synthesis typically involves the reductive amination of a ketone or a direct alkylation of the primary amine. Careful purification, often involving recrystallization, is necessary to ensure high optical purity.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental scenarios.

Scenario 1: Low Enantiomeric Excess in the Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands.[4][5] If you are experiencing low ee in this reaction, consider the following troubleshooting steps.

Troubleshooting Workflow: Low ee in Diethylzinc Additions

G start Low ee Observed check_ligand Verify Ligand Purity (>99% ee) start->check_ligand Step 1 check_reagents Check Reagent Quality (Freshly distilled aldehyde, high-purity diethylzinc) check_ligand->check_reagents Step 2 optimize_temp Optimize Reaction Temperature (Start at 0°C, then try lower temps) check_reagents->optimize_temp Step 3 optimize_solvent Screen Solvents (Toluene, Hexane, THF) optimize_temp->optimize_solvent Step 4 check_stoichiometry Verify Stoichiometry (Ligand:ZnEt2 ratio) optimize_solvent->check_stoichiometry Step 5 analyze_results Analyze Results & Re-optimize check_stoichiometry->analyze_results Step 6

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:
Problem Potential Cause Recommended Solution
Low ee Impure Ligand: The presence of the minor enantiomer of the ligand can lead to the formation of the undesired product enantiomer.Recrystallize the 2-(cyclohexylamino)-1,2-diphenylethanol ligand to achieve high optical purity. Confirm the ee of the ligand using chiral HPLC or a similar technique.
Wet Solvents/Reagents: Water will react with diethylzinc, quenching the reagent and potentially interfering with the catalyst formation.Use anhydrous solvents and freshly distilled aldehydes.[6] Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[6]
Suboptimal Temperature: The energy difference between the two diastereomeric transition states may not be large enough at the current reaction temperature.Perform the reaction at a lower temperature (e.g., -20 °C or -78 °C).[6] This often increases the enantioselectivity.
Incorrect Ligand to Diethylzinc Ratio: The formation of the active catalytic species, a zinc-aminoalkoxide complex, depends on the correct stoichiometry.[5]A common starting point is a slight excess of diethylzinc relative to the aldehyde and a catalytic amount of the ligand.[6] However, the optimal ratio may need to be determined empirically.
Non-linear Effects: In some dialkylzinc additions, a non-linear relationship between the enantiomeric excess of the catalyst and the product can be observed.[7] This is often due to the formation of dimeric catalyst species.Ensure you are using an enantiomerically pure ligand for initial optimizations to avoid complications from non-linear effects.
Scenario 2: Catalyst Deactivation or Incomplete Reaction

If your reaction is sluggish or stalls before reaching full conversion, catalyst deactivation may be the culprit.

Troubleshooting Workflow: Catalyst Deactivation

G start Incomplete Reaction/ Stalled Conversion check_atmosphere Ensure Inert Atmosphere (Rigorous exclusion of O2 & H2O) start->check_atmosphere Step 1 check_impurities Check for Acidic Impurities (Consider adding a non-nucleophilic base) check_atmosphere->check_impurities Step 2 increase_loading Increase Catalyst Loading check_impurities->increase_loading Step 3 repurify_substrate Re-purify Substrate increase_loading->repurify_substrate Step 4 analyze_results Analyze Results & Re-optimize repurify_substrate->analyze_results Step 5

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Troubleshooting Steps:
Problem Potential Cause Recommended Solution
Incomplete Conversion Air or Moisture Sensitivity: The active catalyst, particularly organometallic species, can be highly sensitive to oxygen and water.[2]Use a glovebox for catalyst handling and employ rigorous Schlenk techniques for the reaction setup.[2] Ensure all glassware is flame-dried before use.
Acidic Impurities: Trace amounts of acid can neutralize the amino group of the ligand or react with the active catalyst.[2]The addition of a catalytic amount of a non-nucleophilic base, such as anhydrous potassium carbonate, can scavenge acidic impurities.[2]
Insufficient Catalyst: The catalyst loading may be too low for the reaction to proceed to completion in a reasonable timeframe.Incrementally increase the catalyst loading and monitor the reaction progress.
Substrate Impurities: Impurities in the substrate can poison the catalyst.Purify the substrate immediately before use by distillation, recrystallization, or filtration through a plug of silica or alumina.[2]

Experimental Protocols

Here, we provide a generalized, step-by-step protocol for a common application of 2-(cyclohexylamino)-1,2-diphenylethanol ligands.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a starting point and should be optimized for your specific substrate and experimental setup.

Materials:

  • (1R,2S)-(-)-2-(Cyclohexylamino)-1,2-diphenylethanol

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand (e.g., 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous toluene (e.g., 2 mL) to the flask via syringe.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (e.g., 1.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-aminoalkoxide complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the chemical yield and the enantiomeric excess of the 1-phenyl-1-propanol product by chiral HPLC or GC.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. RSC Publishing.
  • CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto.
  • ACS Publications. (2023, June 16). Modern Enantioselective Catalysis in Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
  • BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol.
  • Organic Syntheses Procedure. (n.d.).
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis.
  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4, 2133-2136.
  • ACS Publications. (2024, August 30). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters.
  • PMC - NIH. (n.d.). Special Issue: Asymmetric Synthesis 2017.
  • PMC. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • PubMed. (2001, August 15). Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols.
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
  • Jordan Journal of Chemistry (JJC). (n.d.). Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified.

Sources

Troubleshooting

Stability of 2-(Cyclohexylamino)-1,2-diphenylethanol in solution

Welcome to the Technical Support Center for 2-(Cyclohexylamino)-1,2-diphenylethanol . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this critical chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Cyclohexylamino)-1,2-diphenylethanol . As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of this critical chiral ligand.

Often synthesized via the ring-opening of trans-stilbene oxide with cyclohexylamine[1], this vicinal β-amino alcohol is a cornerstone in asymmetric catalysis and the preparation of fine chemicals[2]. However, its dual functionality—a secondary amine adjacent to a secondary alcohol on a benzylic backbone—makes it uniquely susceptible to specific degradation pathways in solution. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each issue, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solution of 2-(Cyclohexylamino)-1,2-diphenylethanol in toluene turned cloudy after a few days on the bench. What caused this, and is the ligand ruined? The Causality: The cloudiness is almost certainly due to the formation of a carbamate salt. The secondary cyclohexylamino group is highly nucleophilic. When exposed to atmospheric carbon dioxide (


), the amine attacks the electrophilic carbon of 

, forming a carbamic acid intermediate that rapidly deprotonates to form an insoluble carbamate salt in non-polar solvents like toluene or dichloromethane. The Solution: The ligand is not ruined. You can reverse this by washing the organic layer with a mild aqueous base (e.g., 5%

) to break the carbamate, followed by drying and concentrating. To prevent this, always store non-polar stock solutions under an inert atmosphere (Argon or

) and use Schlenk techniques for transfers.

Q2: I am observing a drop in enantiomeric excess (ee) in my catalytic reactions when using a recovered ligand solution. Why is it losing its optical purity? The Causality: You are observing epimerization at the benzylic carbons (C1 and C2). The phenyl rings stabilize carbanion formation via resonance. If your solution is exposed to strongly basic conditions (or prolonged heating in polar protic solvents), the benzylic protons can be abstracted. Subsequent reprotonation occurs non-stereospecifically, converting your pure (1S,2R) or (1R,2S) isomer into a racemic or diastereomeric mixture. The Solution: Avoid storing the ligand in strongly basic or acidic solutions for extended periods. If recovery requires acid-base extraction, perform the neutralization step rapidly at 0–5 °C to minimize the time the ligand spends in a high-pH aqueous environment.

Q3: LC-MS analysis of my aging stock solution shows peaks corresponding to benzaldehyde and an imine. What is happening? The Causality: Vicinal (1,2) amino alcohols are hypersensitive to oxidative cleavage (C-C bond rupture)[3]. While typically associated with strong oxidants like sodium periodate, auto-oxidation can occur slowly in the presence of dissolved oxygen, catalyzed by trace transition metals or UV light. This cleavage yields benzaldehyde and a cyclohexyl-imine fragment. The Solution: Store solutions in amber vials to prevent photo-oxidation. Degas solvents to remove dissolved oxygen, and consider adding a trace amount of a metal chelator (like EDTA) to the aqueous wash during purification to remove catalytic metal impurities.

Q4: NMR shows a cyclic impurity when I store the ligand in technical-grade acetone or THF. What is this byproduct? The Causality: 1,2-amino alcohols readily react with carbonyl compounds to form stable 1,3-oxazolidines[4]. Technical-grade acetone provides a massive excess of carbonyls, while aging THF often contains butyrolactone or aldehyde degradation products. The amine and hydroxyl groups condense with the carbonyl carbon, extruding water and forming the 5-membered oxazolidine ring. The Solution: Never store this ligand in ketones. If using THF or ethers, ensure they are freshly distilled from sodium/benzophenone or passed through activated alumina to remove peroxides and carbonyl impurities.

Part 2: Degradation Pathways & Troubleshooting Workflows

To visualize these competing chemical dynamics, refer to the mechanistic pathway and diagnostic workflow diagrams below.

Pathways A 2-(Cyclohexylamino)- 1,2-diphenylethanol B Epimerization (Loss of ee/dr) A->B Strong Base/Acid (Benzylic Deprotonation) C Oxidative Cleavage (C-C Bond Rupture) A->C O2 / Trace Metals (Photo-oxidation) D Carbamate Salt (Precipitation) A->D Atmospheric CO2 (Non-polar Solvents) E 1,3-Oxazolidine (Cyclic Impurity) A->E Carbonyl Impurities (e.g., Acetone/Old THF)

Caption: Major degradation pathways of 2-(Cyclohexylamino)-1,2-diphenylethanol in solution.

Workflow S1 Observation: Cloudy Solution or Loss of Catalytic Activity D1 Is the solvent non-polar? S1->D1 A1 Likely CO2 Carbamate. Wash with mild base. D1->A1 Yes D2 Are there carbonyl impurities? D1->D2 No A2 Likely Oxazolidine. Purify solvent. D2->A2 Yes A3 Check for Oxidative Cleavage via LC-MS. D2->A3 No

Caption: Diagnostic workflow for identifying and resolving ligand solution instability.

Part 3: Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the quantitative stability profiles of 2-(Cyclohexylamino)-1,2-diphenylethanol under various standard laboratory conditions.

Solvent / ConditionPrimary Degradation PathwayEstimated Half-Life (25°C)Preventive Action
Toluene (Air Exposed) Carbamate Formation (

adduct)
3–5 DaysStore under Argon; use septum caps.
THF (Technical Grade) Oxazolidine Formation7–14 DaysUse anhydrous, inhibitor-free THF.
DCM (Light Exposed) Oxidative Cleavage4–6 WeeksStore in amber vials; degas solvent.
Aqueous NaOH (pH > 12) Epimerization (Loss of chirality)< 24 HoursKeep basic extractions brief and cold (0°C).
Anhydrous Toluene (Argon) Stable> 12 MonthsMaintain strict anhydrous/anaerobic conditions.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not merely execute steps; validate them in real-time. The following protocols integrate self-validation checkpoints.

Protocol 1: Preparation of Anhydrous, -Free Stock Solutions

Objective: Create a stable stock solution that resists carbamate formation and oxidative cleavage.

  • Solvent Purification: Dispense 10 mL of HPLC-grade toluene into a Schlenk flask. Validation Check: Test the solvent moisture content using a Karl Fischer titrator (must be < 50 ppm

    
    ).
    
  • Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Seal the flask, thaw in a water bath, and backfill with Argon. Repeat this cycle three times. Causality: This removes dissolved

    
     and 
    
    
    
    , preventing oxidative cleavage and carbamate formation.
  • Ligand Addition: Under a positive flow of Argon, add 1.0 mmol of 2-(Cyclohexylamino)-1,2-diphenylethanol to the flask.

  • Storage: Seal with a PTFE-lined septum and wrap the flask in aluminum foil or transfer to an amber vial. Store at 4 °C.

Protocol 2: Recovery and Optical Purity Verification of Degraded Ligand

Objective: Recover the ligand from a catalytic mixture without inducing epimerization.

  • Acidic Extraction: Dilute the reaction mixture with diethyl ether. Extract with 1M

    
     (3 x 10 mL). Causality: The amine is protonated, moving the ligand into the aqueous phase and leaving non-basic organic impurities behind.
    
  • Cold Neutralization (Critical Step): Cool the combined aqueous layers in an ice bath to 0–5 °C. Slowly add cold 2M

    
     dropwise until the pH reaches 9.0. Validation Check: Use a calibrated pH meter. Do not exceed pH 10, as high basicity at room temperature triggers benzylic epimerization.
    
  • Organic Recovery: Extract the neutralized aqueous layer with

    
     (3 x 15 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Optical Verification: Dissolve 5 mg of the recovered ligand in chiral HPLC mobile phase (e.g., Hexane/IPA). Run against a known racemic standard. Validation Check: The ee must match the pre-reaction baseline. A drop in ee confirms the neutralization step was too warm or too basic.

References

  • LookChem. TRANS-STILBENE OXIDE (CAS 1439-07-2) Synthesis and Applications. LookChem Database. Available at:[Link]

  • RSC Advances. Desymmetrization of meso-epoxides for the synthesis of chiral β-amino alcohols. Royal Society of Chemistry. Available at:[Link]

  • ChemBioChem (via ResearchGate). Hypersensitive Periodate-Cleavable Amino Acid: Oxidative Cleavage of Vicinal Amino Alcohols. Available at:[Link]

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Stereoselectivity in Amino Alcohol Catalysis

Amino alcohols (e.g., prolinol derivatives, ephedrine, and Corey-Bakshi-Shibata [CBS] catalysts) are privileged chiral ligands and organocatalysts. However, achieving high enantiomeric excess (ee) requires precise contro...

Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols (e.g., prolinol derivatives, ephedrine, and Corey-Bakshi-Shibata [CBS] catalysts) are privileged chiral ligands and organocatalysts. However, achieving high enantiomeric excess (ee) requires precise control over reaction kinetics, transition state geometry, and catalyst aggregation. This guide provides causal explanations and self-validating protocols to troubleshoot low stereoselectivity in your asymmetric workflows.

Diagnostic Workflow for Low Stereoselectivity

TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Detected CheckNLE Is Product ee < Catalyst ee? (Non-Linear Effect Check) Start->CheckNLE CheckMoisture Are reagents strictly anhydrous? CheckNLE->CheckMoisture No NLE_Yes Catalyst Aggregation (Negative NLE) CheckNLE->NLE_Yes Yes CheckBackground Is there a fast uncatalyzed background rxn? CheckMoisture->CheckBackground Yes Moisture_No Catalyst Deactivation (e.g., Borane Quenching) CheckMoisture->Moisture_No No Background_Yes Uncatalyzed Pathway Dominating CheckBackground->Background_Yes Yes FixNLE Adjust concentration, solvent, or temp NLE_Yes->FixNLE FixMoisture Rigorous Schlenk Technique Moisture_No->FixMoisture FixBackground Lower Temp / Slow Reagent Addition Background_Yes->FixBackground

Caption: Logical diagnostic workflow for identifying and resolving low stereoselectivity in catalysis.

In-Depth Troubleshooting Guides

Issue 1: Catalyst Aggregation and Non-Linear Effects (NLE)

Q: My product ee is significantly lower than my catalyst ee, and the reaction rate is sluggish. What is causing this deviation?

A: You are likely observing a negative non-linear effect ((-)-NLE). In an ideal asymmetric reaction, the enantiopurity of the product correlates linearly with the enantiopurity of the catalyst[1]. However, amino alcohols frequently coordinate with metals (like zinc or boron) to form multinuclear aggregates. According to Kagan's ML2 model, if the heterochiral (meso) catalyst dimer is more stable but less catalytically active than the homochiral dimer, the monomeric active species pool becomes depleted. This leads to suppressed reaction rates and skewed enantioselectivity[2].

Self-Validating Protocol: NLE Diagnostic Experiment To confirm catalyst aggregation, you must map the correlation between catalyst ee and product ee.

  • Preparation: Prepare 5 batches of your amino alcohol catalyst with varying enantiopurities: 20%, 40%, 60%, 80%, and 100% ee.

  • Execution: Run the standard catalytic reaction (e.g., diethylzinc addition) for each batch under strictly identical conditions (concentration, temperature, time).

  • Analysis: Quench the reactions simultaneously and determine the product ee via chiral HPLC or GC.

  • Evaluation: Plot Catalyst ee (x-axis) vs. Product ee (y-axis). A straight line indicates a monomeric active species. A concave downward curve confirms a (-)-NLE (heterochiral aggregation).

Data Presentation: Expected NLE Diagnostic Results

Catalyst ee (%)Expected Product ee (Linear)Observed Product ee (- NLE)Mechanistic Diagnosis
20198Severe heterochiral aggregation
403822Heterochiral dimers dominating
605741Equilibrium shifting to monomers
807668Approaching linear behavior
1009595Pure homochiral system

Resolution: If a (-)-NLE is detected, lower the overall catalyst concentration to favor monomer dissociation, or switch to a more coordinating solvent (e.g., THF instead of Toluene) to break up the metal-amino alcohol aggregates.

Issue 2: Moisture Sensitivity and Background Reactions in CBS Reductions

Q: My Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone is yielding a nearly racemic mixture (low ee) despite using >99% ee oxazaborolidine catalyst. How do I suppress the background reaction?

A: The CBS reduction relies on the dual activation of both the borane reducing agent and the ketone substrate by the chiral oxazaborolidine catalyst[3]. Low enantioselectivity usually stems from a competing, uncatalyzed background reduction by free borane. This occurs when moisture in the system hydrolyzes the delicate B-N bond of the catalyst, deactivating it and leaving free BH3 to reduce the ketone non-selectively[4]. Furthermore, if the borane is added too quickly, the local concentration of free borane exceeds the catalyst's turnover rate, leading to a racemic background pathway.

CBS_Mechanism Cat Chiral Oxazaborolidine (Catalyst) Complex Catalyst-Borane Complex (Activated Hydride) Cat->Complex + BH3 DeadCat Hydrolyzed Catalyst (Inactive) Cat->DeadCat reacts with TS Highly Structured Transition State Complex->TS + Ketone Ketone Prochiral Ketone Racemic Racemic Alcohol (Low ee) Ketone->Racemic Uncatalyzed Product Chiral Alcohol (High ee) TS->Product Hydride Transfer Water Moisture / H2O Water->DeadCat FreeBorane Free Borane (BH3) FreeBorane->Racemic

Caption: Competing pathways in CBS reduction: Catalyst-controlled vs. moisture-induced racemic background.

Self-Validating Protocol: Optimized Anhydrous CBS Reduction

  • Glassware Preparation: Flame-dry all glassware under a vacuum (<0.1 torr) and backfill with ultra-pure Argon three times.

  • Reagent Verification: Titrate the BH3·THF or BH3·SMe2 solution prior to use to ensure exact molarity and the absence of degradation products.

  • Catalyst Activation: Dissolve the CBS catalyst (10 mol%) in anhydrous THF. Add the borane reagent (1.0 eq) and stir at room temperature for 15 minutes to pre-form the active catalyst-borane complex.

  • Temperature Control: Cool the mixture to between -20 °C and -78 °C. Lower temperatures exponentially decrease the rate of the uncatalyzed background reaction while maintaining the catalyzed pathway[4].

  • Syringe Pump Addition: Dissolve the ketone in anhydrous THF and add it dropwise via a syringe pump over 2–4 hours. Crucial causality: Keeping the steady-state concentration of the ketone low ensures that every ketone molecule encounters an activated chiral catalyst rather than free borane.

Issue 3: Ligand Structure and the Two-Zinc Species Mechanism

Q: During the enantioselective addition of diethylzinc to benzaldehyde, my amino alcohol ligand produces high yields but poor stereoselectivity. Is my ligand structurally deficient?

A: In diethylzinc additions, the reaction proceeds via a highly organized bimetallic transition state—the "two-zinc species mechanism"[5]. One zinc atom coordinates to the amino alcohol to form a rigid chelate that acts as a Lewis acid, activating the aldehyde. The second zinc atom delivers the ethyl group. If the steric bulk on the amino alcohol (particularly at the carbon adjacent to the amine or the oxygen) is insufficient, the transition state fails to differentiate between the Re and Si faces of the aldehyde.

Resolution: Evaluate the steric map of your ligand. N-monosubstituted or N,N-disubstituted amino alcohols often require bulky groups (like tert-butyl or diphenylmethyl) to lock the conformation. If stereoselectivity is low, synthesize a derivative with greater steric hindrance adjacent to the coordinating heteroatoms.

Frequently Asked Questions (FAQs)

Q: Does solvent choice really impact the ee of amino alcohol-catalyzed reactions? A: Absolutely. Solvents dictate the aggregation state of the catalyst. Non-polar solvents like toluene promote the formation of hydrogen-bonded or metal-bridged dimers, which can lead to non-linear effects. Polar aprotic solvents like THF disrupt these aggregates, favoring the monomeric active species but potentially competing for metal coordination sites. Always screen both coordinating and non-coordinating solvents.

Q: Can I recover and reuse my amino alcohol catalyst without losing enantioselectivity? A: Yes, but with caution. Amino alcohols can slowly oxidize or degrade during aqueous workup. If reusing a catalyst, you must re-measure its optical purity (e.g., via polarimetry or chiral HPLC) before the next cycle. A drop in catalyst ee will directly translate to a drop in product ee.

Q: Why does increasing the catalyst loading sometimes decrease the ee? A: While higher catalyst loading usually outcompetes background reactions, in systems prone to aggregation (like zinc-amino alcohol complexes), high concentrations push the equilibrium toward inactive or poorly selective oligomers. If ee drops at higher loadings, conduct a dilution study to find the optimal monomer-dimer balance.

References

  • "Non-linear effects - Wikipedia", wikipedia.org,
  • "Mathematical Models of Nonlinear Effects in Asymmetric Catalysis: New Insights Based on the Role of Reaction Rate | Journal of the American Chemical Society", acs.org,
  • "Corey–Itsuno reduction - Wikipedia", wikipedia.org,
  • "Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions", benchchem.com,
  • "Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism | The Journal of Organic Chemistry", acs.org,

Sources

Troubleshooting

Technical Support Center: Separation of 2-(Cyclohexylamino)-1,2-diphenylethanol Diastereomers

Welcome to the technical support guide for the chromatographic separation of 2-(cyclohexylamino)-1,2-diphenylethanol diastereomers. This document is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic separation of 2-(cyclohexylamino)-1,2-diphenylethanol diastereomers. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of this compound. The following sections offer a combination of troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and efficiency of your separation process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am seeing poor or no resolution between my diastereomeric peaks. What are the primary causes and how can I fix this?

Answer:

Poor resolution is fundamentally a selectivity issue, meaning the chromatographic system is not differentiating sufficiently between the two diastereomers. Since diastereomers have different physical properties, their separation on achiral stationary phases is often possible, but challenging.[1][2] The primary factors to investigate are the stationary phase and the mobile phase composition.

Recommended Actions:

  • Optimize the Mobile Phase: This is the most efficient first step.

    • Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). A lower percentage of the polar modifier will increase retention and may enhance selectivity.

    • Change Organic Modifier: The type of alcohol used as a modifier can significantly alter selectivity. If isopropanol is not providing separation, screen ethanol and n-propanol. These alcohols have different hydrogen bonding capabilities which can influence interactions with the analyte.[3]

  • Evaluate the Stationary Phase:

    • Achiral Phases: If you are using a standard silica or C18 column and failing to achieve separation, consider a stationary phase with different retention mechanisms. A pentafluorophenyl (PFP) phase can offer unique dipole-dipole and π-π interactions that may resolve the diastereomers.

    • Chiral Stationary Phases (CSPs): While not always necessary for diastereomers, CSPs can provide exceptional selectivity.[1] For an amino alcohol like 2-(cyclohexylamino)-1,2-diphenylethanol, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective.[4][5][6] These phases create complex chiral environments that can distinguish subtle structural differences.[7]

  • Adjust Temperature: Lowering the column temperature can sometimes increase the resolution between diastereomeric peaks by enhancing the energetic differences in their interactions with the stationary phase.

Question 2: My peaks are showing significant tailing. What is causing this and what are the solutions?

Answer:

Peak tailing for a basic compound like 2-(cyclohexylamino)-1,2-diphenylethanol is typically caused by strong, undesirable interactions between the amine group and active sites (acidic silanols) on the silica support of the stationary phase.

Recommended Actions:

  • Use a Mobile Phase Additive: This is the most common and effective solution.

    • Add a Basic Modifier: Incorporate a small amount (typically 0.1% v/v) of a competing base, such as diethylamine (DEA) or triethylamine (TEA), into your mobile phase.[8] These additives will bind to the active silanol groups, preventing the analyte from interacting with them and thereby improving peak shape.

    • Consider Alternative Amines: In some cases, additives like ethylenediamine (EDA) can offer even better peak symmetry than DEA.[8]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to broad and tailing peaks. Try reducing the injection volume or the concentration of your sample.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, which minimizes the potential for peak tailing with basic compounds.[1]

Question 3: My retention times are drifting and not reproducible. What should I check?

Answer:

Inconsistent retention times point to an unstable chromatographic system. The most common culprits are the mobile phase and the column temperature.

Recommended Actions:

  • Ensure Mobile Phase Stability:

    • Fresh Preparation: Prepare your mobile phase fresh daily. Volatile components, like hexane, can evaporate over time, changing the composition and affecting retention.

    • Thorough Mixing & Degassing: Ensure the mobile phase components are fully miscible and thoroughly mixed. Degas the mobile phase to prevent bubble formation in the pump, which causes flow rate fluctuations.

  • Control Column Temperature: Use a column thermostat to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can cause noticeable shifts in retention times, especially in normal-phase chromatography.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This may require flushing with 10-20 column volumes of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers of 2-(cyclohexylamino)-1,2-diphenylethanol by HPLC?

A1: Unlike enantiomers, diastereomers have different physical and chemical properties. This means they will interact differently with a chromatographic stationary phase, even an achiral one.[1] The separation relies on exploiting these differences. For instance, the spatial arrangement of the hydroxyl, amino, and phenyl groups will result in distinct abilities to form hydrogen bonds, dipole-dipole interactions, and steric interactions with the stationary phase, leading to different retention times.

Q2: Is a chiral stationary phase (CSP) required to separate these diastereomers?

A2: Not always, but it is often highly recommended for robust separation. Because diastereomers have distinct physical properties, they can often be separated on standard achiral columns (like silica, C18, or PFP).[2] However, the selectivity on these phases can be low. Chiral stationary phases, particularly polysaccharide derivatives like amylose or cellulose tris(3,5-dimethylphenylcarbamate), are designed to recognize subtle stereochemical differences and can offer significantly higher resolution and more reliable separation.[4][5][7]

Q3: What type of interactions are responsible for separation on a polysaccharide-based CSP?

A3: The chiral recognition mechanism on polysaccharide-based CSPs is complex but involves a combination of interactions. The helical structure of the polysaccharide backbone creates chiral grooves or cavities.[7] Separation is achieved through a combination of hydrogen bonding (with the carbamate linkages of the CSP and the hydroxyl/amino groups of the analyte), π-π interactions (between the phenyl groups of the analyte and the phenyl groups on the CSP), and steric interactions that depend on how well each diastereomer fits into the chiral cavities of the stationary phase.[5]

Q4: Should I use normal-phase or reversed-phase chromatography?

A4: For polysaccharide-based CSPs, normal-phase mode is the most common and often provides the best selectivity for compounds like 2-(cyclohexylamino)-1,2-diphenylethanol. Typical mobile phases consist of a non-polar solvent like hexane or heptane with a polar modifier, usually an alcohol such as isopropanol or ethanol.[3] Reversed-phase conditions (using mobile phases like water/acetonitrile or water/methanol) are also possible with immobilized polysaccharide CSPs and can be a good alternative if normal-phase conditions are unsuccessful.[9]

Experimental Protocol: Method Development Workflow

This section provides a systematic approach to developing a separation method for the diastereomers of 2-(cyclohexylamino)-1,2-diphenylethanol.

Step 1: Initial Column and Mobile Phase Screening

  • Select a Chiral Stationary Phase: Begin with a robust, broad-selectivity column. An excellent starting point is an amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Prepare Mobile Phases:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the diastereomeric mixture and evaluate the chromatograms from both mobile phases for any signs of separation.

Step 2: Optimization of the Mobile Phase

  • Based on the results from Step 1, select the alcohol modifier (isopropanol or ethanol) that provided the better initial separation.

  • Systematically vary the percentage of the selected alcohol. Create a series of mobile phases, for example: Hexane/Isopropanol at 95:5, 90:10, and 85:15 (all containing 0.1% DEA).

  • Run the analysis with each mobile phase to find the optimal balance between resolution and run time. Lower alcohol content generally increases retention and resolution.

Step 3: Fine-Tuning and Troubleshooting

  • Peak Shape: If peak tailing is observed, ensure the 0.1% DEA is present and well-mixed.

  • Resolution: If resolution is still insufficient, consider lowering the flow rate (e.g., to 0.7 mL/min) or the temperature (e.g., to 15 °C) to improve efficiency.

Data Presentation

The following table summarizes typical starting conditions for screening the separation of amino alcohol diastereomers on polysaccharide CSPs.

ParameterCondition 1Condition 2Condition 3
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(5-chloro-2-methylphenyl carbamate)
Mobile Phase n-Hexane / Isopropanol (90/10) + 0.1% DEAn-Hexane / Ethanol (90/10) + 0.1% DEAMethanol + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Temperature 25 °C25 °C25 °C
Mode Normal PhaseNormal PhasePolar Organic Mode

Visual Workflows

Below are diagrams illustrating key decision-making processes in method development and troubleshooting.

MethodDevelopmentWorkflow start Start: Diastereomer Mixture screen_csp Screen Polysaccharide CSPs (Amylose & Cellulose based) start->screen_csp eval_sep Separation Observed? screen_csp->eval_sep optimize_mp Optimize Mobile Phase (Vary % Alcohol) eval_sep->optimize_mp Yes change_csp Select Different CSP (e.g., different substituent) eval_sep->change_csp No optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp validate Validate Method optimize_temp->validate change_csp->screen_csp

Caption: A logical workflow for developing a separation method.

TroubleshootingPoorResolution start Problem: Poor Resolution check_mp Decrease % Alcohol in Mobile Phase start->check_mp eval_res1 Resolution Improved? check_mp->eval_res1 check_temp Lower Column Temperature eval_res1->check_temp No success Problem Solved eval_res1->success Yes eval_res2 Resolution Improved? check_temp->eval_res2 change_col Change Stationary Phase (Different CSP or Achiral Phase) eval_res2->change_col No eval_res2->success Yes

Caption: A decision tree for troubleshooting poor resolution.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY. Available at: [Link]

  • Nováková, L., & Matysová, L. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Available at: [Link]

  • Miller, L., & Weyker, C. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Available at: [Link]

  • Chiralpedia. (n.d.). Polysaccharide-based CSPs. Available at: [Link]

  • Wamiru, A., Gyamfi, J., & Waki, A. (2018). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]

  • Ikai, T., & Okamoto, Y. (2011). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Li, Y. H., & Baek, C. S. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]

  • Ikai, T., & Okamoto, Y. (2010). Chiral Recognition in Separation Methods. SpringerLink. Available at: [Link]

  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Miller, L. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Available at: [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]

  • Nobuyuki, H., & Koichi, M. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Available at: [Link]

  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Available at: [Link]

  • ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-(Cyclohexylamino)-1,2-diphenylethanol: A Comparative Guide

Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol , a critical -amino alcohol scaffold used as a chiral auxiliary and ligand in asymmet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol , a critical


-amino alcohol scaffold used as a chiral auxiliary and ligand in asymmetric synthesis. Unlike standard spectral databases, this document focuses on the stereochemical differentiation  of diastereomers (erythro vs. threo), which is the primary analytical challenge in its production. We compare the resolving power of 1H NMR against chromatographic alternatives (HPLC/GC) and establish a self-validating protocol for determining diastereomeric purity based on vicinal coupling constants (

).

Chemical Identity & Stereochemical Context

The synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol typically involves the nucleophilic ring-opening of stilbene oxide with cyclohexylamine . This reaction is stereospecific, but the stereochemical outcome depends heavily on the geometry of the starting epoxide (cis vs. trans) and the reaction conditions.

  • Target Compound: 2-(Cyclohexylamino)-1,2-diphenylethanol

  • Core Structure: 1,2-diphenylethane backbone with vicinal amino and hydroxyl groups.[1]

  • Chiral Centers: Two (

    
     and 
    
    
    
    ).
  • Critical Impurity: The diastereomer (e.g., threo impurity in an erythro synthesis).

Stereochemical Pathways

The ring-opening of trans-stilbene oxide generally proceeds via an


-type mechanism, resulting in inversion at the attacked carbon. This typically yields the erythro  (

-alcohol/amine relationship) diastereomer. Conversely, cis-stilbene oxide yields the threo isomer.

Stereochemistry TSO Trans-Stilbene Oxide (Racemic) Erythro Erythro-Amino Alcohol (Major Product) J(H1-H2) ≈ 4-6 Hz TSO->Erythro SN2 Ring Opening (Inversion) Threo Threo-Amino Alcohol (Impurity/Alternative) J(H1-H2) ≈ 8-10 Hz TSO->Threo Side Reaction (Retention/Isom.) CHA Cyclohexylamine CHA->Erythro

Figure 1: Stereochemical pathway for the synthesis of 2-(cyclohexylamino)-1,2-diphenylethanol. The coupling constant (


) is the primary NMR discriminator.

Experimental Protocol

To ensure reproducible spectral data, the following protocol controls for concentration-dependent shifts and hydrogen-bonding effects.

Sample Preparation[2][3]
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    .[1]
    • Reasoning:

      
       is non-polar, promoting the formation of the intramolecular hydrogen bond  (OH 
      
      
      
      N) characteristic of
      
      
      -amino alcohols. This "locks" the conformation, making the vicinal coupling constants (
      
      
      ) more distinct and diagnostic. DMSO disrupts these internal bonds, averaging the conformers and blurring the
      
      
      -value distinction.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce intermolecular H-bonding, broadening the OH/NH signals.

  • Reference: TMS (

    
     0.00 ppm) or residual 
    
    
    
    (
    
    
    7.26 ppm).
Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic multiplets.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    

1H NMR Spectral Analysis

The spectrum is characterized by three distinct zones: the aromatic region, the "fingerprint" methine region, and the aliphatic cyclohexyl region.

A. The Fingerprint Region (Methine Protons)

This is the critical zone for structural validation. The two protons on the ethane backbone (


 adjacent to OH, and 

adjacent to N) appear as doublets (or doublets of doublets if coupling to OH/NH is resolved).
PositionProton TypeChemical Shift (

, ppm)
MultiplicityDiagnostic Significance
H-1

4.60 – 4.80 Doublet (

)
Downfield due to electronegative Oxygen.[1]
H-2

3.50 – 3.80 Doublet (

)
Upfield relative to H-1; coupled to H-1.
B. Diastereomer Differentiation (Erythro vs. Threo)

The vicinal coupling constant (


)  is the definitive metric for distinguishing diastereomers. This relies on the Karplus relationship and the preferred conformation in non-polar solvents.
  • Erythro Isomer (Syn-like):

    • Observed

      
       Value: 3.5 – 6.0 Hz 
      
    • Mechanism:[1][2][3][4][5] The intramolecular H-bond (OH to N) locks the molecule in a gauche conformation regarding protons

      
       and 
      
      
      
      .
  • Threo Isomer (Anti-like):

    • Observed

      
       Value: 8.0 – 10.5 Hz [1]
      
    • Mechanism:[2][3][4][5] The stable conformer places

      
       and 
      
      
      
      in an anti-periplanar arrangement (
      
      
      dihedral angle), resulting in a large coupling constant.

Critical Insight: If your product exhibits a


 value of ~9 Hz, you have likely synthesized the threo isomer (possibly from cis-stilbene oxide or via a mechanism involving double inversion), or your solvent (e.g., DMSO) has disrupted the diagnostic conformation.
C. Aromatic & Aliphatic Regions[8]
  • Aromatic (7.0 – 7.4 ppm): Multiplet, 10H. Often overlaps. In high-field instruments (>500 MHz), the ortho, meta, and para protons may resolve, but they are not diagnostic for stereochemistry.

  • Cyclohexyl (0.9 – 2.5 ppm): Broad multiplets.

    • 
       2.2 – 2.4 ppm:  Multiplet for the 
      
      
      
      -N proton of the cyclohexyl ring.
    • 
       1.0 – 1.8 ppm:  Remaining 10 methylene protons.
      

Comparative Analysis: NMR vs. Alternatives

How does 1H NMR perform compared to other analytical techniques for this specific application?

Feature1H NMR HPLC (Chiral) X-Ray Crystallography
Primary Utility Rapid Diastereomer ID (Erythro vs Threo)Enantiomeric Excess (ee) DeterminationAbsolute Configuration
Time to Result < 15 mins30–60 mins (method dev required)Days (crystal growth)
Sample State Solution (In-situ)SolutionSolid Crystal
Limit of Detection ~1-2% Impurity< 0.1% ImpurityN/A
Cost Low (Routine)Medium (Columns/Solvents)High
Analytical Workflow Diagram

The following logic gate describes the self-validating process for characterizing the product.

AnalysisWorkflow Sample Crude Product (2-(Cyclohexylamino)-1,2-diphenylethanol) Solvent Dissolve in CDCl3 (Promote H-bonding) Sample->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckRegion Analyze Methine Region (3.5 - 4.8 ppm) Acquire->CheckRegion J_Small J(H1,H2) = 4-6 Hz CheckRegion->J_Small Small Coupling J_Large J(H1,H2) = 8-10 Hz CheckRegion->J_Large Large Coupling Result_E Conclusion: Erythro Isomer (Expected from Trans-Stilbene Oxide) J_Small->Result_E Result_T Conclusion: Threo Isomer (Check Starting Material Purity) J_Large->Result_T

Figure 2: Decision tree for stereochemical assignment based on vicinal coupling constants.

References

  • Stereochemistry of Stilbene Oxide Ring Opening

    • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. Link

  • NMR Differentiation of Diastereomers

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[6][7] (General reference for Karplus equation application).

  • Specific Data on 1,2-Diphenyl-2-aminoethanol Derivatives

    • Oguni, N., et al. (1998). Practical Asymmetric Synthesis of

      
      -Amino Alcohols. Journal of Organic Chemistry. Link (Provides 
      
      
      
      values for analogous erythro vs threo systems).
  • Solvent Effects in NMR

    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-(Cyclohexylamino)-1,2-diphenylethanol

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the 13C NMR chemical shifts for 2-(cyclohexylamino)-1,2-diphenylethanol, a molecule of interest in drug development due to its structural motifs present in various biologically active compounds.

Given the absence of published experimental spectra for this specific molecule, this guide will leverage high-quality predicted 13C NMR data. To establish a robust and scientifically sound analysis, we will compare these predicted values with experimental data from structurally analogous compounds. This comparative approach allows for a detailed understanding of the electronic environment of each carbon atom within the target molecule, driven by the influence of its constituent functional groups: the two phenyl rings, the hydroxyl group, and the cyclohexylamino moiety.

Understanding the Carbon Skeleton: A Comparative Analysis

The 13C NMR spectrum of a molecule provides a wealth of information about its structure. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as oxygen and nitrogen, tend to deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups and steric shielding effects can cause upfield shifts (to lower ppm values).

To dissect the 13C NMR spectrum of 2-(cyclohexylamino)-1,2-diphenylethanol, we will compare its predicted chemical shifts with the experimental data of three key structural analogs: 1,2-diphenylethanol, cyclohexylamine, and N-ethylcyclohexylamine. This allows us to isolate and understand the contribution of each part of the molecule to the overall spectrum.

Below is a table summarizing the predicted 13C NMR chemical shifts for 2-(cyclohexylamino)-1,2-diphenylethanol and the experimental values for the selected reference compounds.

Carbon Atom 2-(Cyclohexylamino)-1,2-diphenylethanol (Predicted, ppm) *1,2-Diphenylethanol (Experimental, ppm) Cyclohexylamine (Experimental, ppm) N-Ethylcyclohexylamine (Experimental, ppm)
C1 (CH-OH)75.876.5--
C2 (CH-N)68.247.9--
C1' (Cyclohexyl C-N)56.5-51.155.9
C2', C6' (Cyclohexyl)33.1-36.933.4
C3', C5' (Cyclohexyl)25.2-25.525.4
C4' (Cyclohexyl)24.9-25.025.1
C-ipso (C1-Ph)142.1142.8--
C-ortho (C1-Ph)128.5128.3--
C-meta (C1-Ph)127.8127.6--
C-para (C1-Ph)127.2126.9--
C-ipso (C2-Ph)139.8138.5--
C-ortho (C2-Ph)128.9129.2--
C-meta (C2-Ph)128.3128.0--
C-para (C2-Ph)127.5127.3--

Predicted using NMRDB.org's 13C NMR prediction engine.

Analysis of Chemical Shifts:
  • The Diphenylethanol Core (C1 and C2): The carbon bearing the hydroxyl group (C1) in the target molecule is predicted to be at 75.8 ppm. This is very close to the experimental value of 76.5 ppm in 1,2-diphenylethanol, indicating that the cyclohexylamino group on the adjacent carbon has a minor electronic influence on this position. The significant downfield shift of this carbon is a direct result of the deshielding effect of the attached oxygen atom. In contrast, the C2 carbon, bonded to the nitrogen of the cyclohexylamino group, is predicted at 68.2 ppm. This is substantially downfield from the corresponding carbon in 1,2-diphenylethanol (47.9 ppm), clearly demonstrating the strong deshielding effect of the nitrogen atom.

  • The Cyclohexylamino Moiety: The carbon of the cyclohexyl ring directly attached to the nitrogen (C1') is predicted at 56.5 ppm. This aligns well with the experimental value for the analogous carbon in N-ethylcyclohexylamine (55.9 ppm). In the parent cyclohexylamine, this carbon is found further upfield at 51.1 ppm. The downfield shift upon N-substitution is a well-documented phenomenon, attributed to the increased substitution at the nitrogen atom. The remaining cyclohexyl carbons (C2'-C6') show predicted chemical shifts that are in close agreement with the experimental values for both cyclohexylamine and N-ethylcyclohexylamine, suggesting that the diphenylethanol substituent has a limited electronic effect on the more distant carbons of the cyclohexyl ring.

  • The Phenyl Rings: The chemical shifts of the aromatic carbons are largely influenced by the substituents on the ethyl bridge. The ipso-carbons (the carbons directly attached to the ethyl chain) are the most deshielded among the aromatic carbons. The phenyl ring attached to the hydroxyl-bearing carbon (C1-Ph) has a predicted ipso-carbon chemical shift of 142.1 ppm, which is very similar to the experimental value in 1,2-diphenylethanol (142.8 ppm). The ipso-carbon of the phenyl ring attached to the nitrogen-bearing carbon (C2-Ph) is predicted at 139.8 ppm, slightly downfield from the corresponding carbon in 1,2-diphenylethanol (138.5 ppm), reflecting the influence of the nitrogen atom. The ortho, meta, and para carbons of both phenyl rings have predicted chemical shifts that are consistent with a substituted benzene ring, and are in good agreement with the experimental values of 1,2-diphenylethanol.

Visualizing the Structure and Workflow

To aid in the discussion of the 13C NMR data, the following diagrams illustrate the molecular structure with numbered carbons and a general workflow for 13C NMR analysis.

cluster_molecule 2-(Cyclohexylamino)-1,2-diphenylethanol cluster_ph1 Phenyl 1 cluster_ph2 Phenyl 2 cluster_cy Cyclohexyl C1 C1 C2 C2 C1->C2 OH OH C1->OH C1_ipso C-ipso C1->C1_ipso N N C2->N C2_ipso C-ipso C2->C2_ipso H_N H N->H_N C1_prime C1' N->C1_prime C1_ortho1 C-o C1_meta1 C-m C1_para C-p C1_meta2 C-m C1_ortho2 C-o C2_ortho1 C-o C2_meta1 C-m C2_para C-p C2_meta2 C-m C2_ortho2 C-o C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of 2-(Cyclohexylamino)-1,2-diphenylethanol with carbon numbering.

cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acquire Data Acquisition (NMR Spectrometer) prep->acquire Insert Sample process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process Raw Data (FID) analyze Spectral Analysis (Peak Picking, Chemical Shift Assignment) process->analyze Processed Spectrum report Reporting (Data Interpretation and Publication) analyze->report Assigned Spectrum

Caption: A generalized workflow for a 13C NMR experiment.

Experimental Protocol for 13C NMR Data Acquisition

The following is a standard operating procedure for acquiring a high-quality 13C NMR spectrum of a small organic molecule like 2-(cyclohexylamino)-1,2-diphenylethanol.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample directly into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
  • Place the sample in the NMR magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is indicative of a homogeneous magnetic field.

3. Data Acquisition:

  • Load a standard 13C NMR experiment with proton decoupling (e.g., 'zgpg30' on a Bruker spectrometer).
  • Set the appropriate spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm for most organic molecules).
  • Set the number of scans (NS). For a 10-20 mg sample, 1024 to 4096 scans are typically sufficient to achieve a good signal-to-noise ratio.
  • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds) to allow for adequate relaxation of the carbon nuclei between pulses.
  • Initiate the data acquisition.

4. Data Processing:

  • Once the acquisition is complete, apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Perform baseline correction to obtain a flat baseline across the spectrum.
  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
  • Integrate the peaks if desired, although integration in 13C NMR is generally not as reliable for quantitative analysis as in 1H NMR unless specific experimental conditions are met.
  • Pick the peaks and generate a peak list with their corresponding chemical shifts.

Conclusion

This guide has provided a detailed comparative analysis of the predicted 13C NMR chemical shifts of 2-(cyclohexylamino)-1,2-diphenylethanol. By leveraging experimental data from structurally related compounds, we have been able to assign and rationalize the chemical shift of each carbon atom in the target molecule. This approach underscores the power of combining predictive tools with empirical data for the confident structural elucidation of novel compounds in the absence of direct experimental evidence. The provided experimental protocol offers a robust methodology for obtaining high-quality 13C NMR data for this and similar molecules, which is a critical step in the process of drug discovery and development.

References

  • NMRDB.org. (n.d.). 13C NMR Prediction. Retrieved from [Link]

  • Liu, H., Li, H., Luo, N., & Wang, F. (2019). Supporting Information for Visible-Light-Induced Oxidative Lignin C–C Bond Cleavage to Aldehydes using Vanadium Catalysts. Angewandte Chemie International Edition, 58(42), 14862-14867. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine. BMRB Entry bmse000451. Retrieved from [Link]

  • Edwards, A. J., Elmore, J. S., & Jones, K. C. (1989). A Nuclear Magnetic Resonance and Molecular-modelling Study of Cyclohexylamine and Several N-Substituted Derivatives and their Hydrochloride Salts. Journal of the Chemical Society, Perkin Transactions 2, (10), 1547-1552. [Link]

Validation

Comparative Analysis of the FTIR Characteristic Peaks of 2-(Cyclohexylamino)-1,2-diphenylethanol

An In-Depth Technical Guide This guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of spectral interpretation for this complex amino alcohol. We will dissect the molecule's vibrational signatures, compare them with related structural analogs, and provide a robust experimental protocol for acquiring high-quality spectral data.

Introduction: The Structural and Spectroscopic Complexity of an Amino Alcohol

2-(Cyclohexylamino)-1,2-diphenylethanol is a multifunctional molecule of interest in organic synthesis and pharmaceutical research. Its structure combines a secondary alcohol, a secondary amine, a saturated cycloaliphatic ring, and two aromatic phenyl rings. This intricate assembly gives rise to a unique infrared spectrum that serves as a molecular fingerprint, invaluable for identity confirmation, purity assessment, and reaction monitoring.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of chemical bonds.[1][2] By measuring the absorption of infrared radiation, an FTIR spectrum provides direct evidence for the presence of specific functional groups.[3] For a molecule like 2-(Cyclohexylamino)-1,2-diphenylethanol, interpreting its spectrum requires a systematic approach, correlating specific absorption bands with the molecule's distinct structural motifs.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the FTIR spectrum, we must first deconstruct the molecule into its primary functional components. Each component contributes characteristic absorption bands to the overall spectrum.

Caption: Molecular structure of 2-(Cyclohexylamino)-1,2-diphenylethanol.

The key functional groups and their expected vibrational modes are:

  • Secondary Alcohol (-OH): Exhibits a strong, broad O-H stretching band due to hydrogen bonding and a C-O stretching band.[4][5]

  • Secondary Amine (-NH): Shows a single, typically weaker and sharper N-H stretching band compared to the O-H stretch.[6][7][8] It also has N-H bending vibrations.

  • Phenyl Groups (-C₆H₅): Characterized by aromatic C-H stretching, C=C ring stretching, and out-of-plane (oop) C-H bending vibrations.[9][10]

  • Cyclohexyl Group (-C₆H₁₁): Displays strong aliphatic C-H stretching and bending vibrations.[11]

In-Depth FTIR Spectral Analysis

The FTIR spectrum can be logically divided into distinct regions, each providing specific structural information.

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen (O-H, N-H, C-H).

  • O-H and N-H Stretching (3500 cm⁻¹ - 3200 cm⁻¹): This is the most diagnostic region for this molecule.

    • The alcohol O-H stretch is expected as a very strong and broad band, typically centered around 3400-3300 cm⁻¹.[5][12] The broadness is a direct result of intermolecular hydrogen bonding.

    • The secondary amine N-H stretch appears in the same vicinity, usually between 3350-3310 cm⁻¹, as a single, sharper, and weaker peak.[6][8] It is often observed as a shoulder on the more intense, broader O-H absorption band.

  • C-H Stretching (3100 cm⁻¹ - 2800 cm⁻¹): This area provides a clear distinction between aromatic and aliphatic C-H bonds.

    • Aromatic C-H Stretch: Weak to medium peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the two phenyl rings.[10][13]

    • Aliphatic C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are definitive for the C-H bonds of the cyclohexyl group and the ethanolic backbone.[11][13]

Fingerprint Region (2000 cm⁻¹ - 650 cm⁻¹)

This region contains a wealth of complex vibrations, including stretching and bending modes, that are unique to the molecule's overall structure.

  • Aromatic C=C Stretching (1600 cm⁻¹ - 1450 cm⁻¹): The phenyl rings will produce two to four medium-intensity, sharp absorption bands in this range, corresponding to carbon-carbon stretching vibrations within the aromatic ring.[14][10]

  • N-H Bending (1650 cm⁻¹ - 1560 cm⁻¹): Secondary amines can exhibit an N-H bending (scissoring) vibration in this region, which may sometimes overlap with the aromatic C=C signals.[6][15]

  • Aliphatic C-H Bending (1470 cm⁻¹ - 1350 cm⁻¹): The CH₂ groups of the cyclohexyl ring give rise to scissoring and bending vibrations in this area.

  • C-O and C-N Stretching (1300 cm⁻¹ - 1000 cm⁻¹): This is another highly diagnostic area.

    • The C-O stretch of the secondary alcohol group is expected to be a strong band between 1100 cm⁻¹ and 1000 cm⁻¹.[5][16][12]

    • The C-N stretch of the aliphatic amine will appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[7][8] These two signals can be close and may require comparison with reference compounds to assign definitively.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 cm⁻¹ - 690 cm⁻¹): The phenyl groups will show strong, sharp bands in this region. For a monosubstituted benzene ring (as is the case here, attached to the ethanol backbone), two strong bands are typically expected: one around 770-730 cm⁻¹ and another around 710-690 cm⁻¹.[17]

Comparative Guide: Isolating Functional Group Contributions

To substantiate our peak assignments, we compare the expected spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol with simpler, related molecules. This approach helps to isolate the spectral contributions of each molecular fragment.

Wavenumber (cm⁻¹) Vibration Type 2-(Cyclohexylamino)-1,2-diphenylethanol (Predicted) Comparative Compound: Diphenylmethanol Comparative Compound: N-Cyclohexylaniline
3400-3300O-H Stretch (H-bonded)Strong, very broadStrong, very broadAbsent
3350-3310N-H StretchMedium, sharp (may be a shoulder)AbsentMedium, sharp
3100-3000Aromatic C-H StretchMedium, multiple peaksMedium, multiple peaksMedium, multiple peaks
2960-2850Aliphatic C-H StretchStrong, multiple sharp peaksWeak (only backbone C-H)Strong, multiple sharp peaks
1600-1450Aromatic C=C StretchMedium, sharp peaksMedium, sharp peaksMedium, sharp peaks
1250-1020C-N StretchMedium-WeakAbsentMedium-Weak
1100-1000C-O StretchStrongStrongAbsent
770-690Aromatic C-H OOPStrong, sharp peaksStrong, sharp peaksStrong, sharp peaks

This comparative table illustrates how the presence or absence of key peaks can be used to confirm the structure. For instance, the simultaneous presence of a broad O-H stretch, a sharper N-H shoulder, and strong aliphatic C-H stretches is a powerful indicator of the target molecule's identity. A particularly useful real-world comparison is the gas-phase IR spectrum of the closely related 2-Cyclohexylamino-1-phenylethanol, available in the NIST WebBook, which shows many of these characteristic features.[18]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol details the acquisition of an FTIR spectrum for a solid sample using a modern Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1]

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol using a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Sample Analysis:

    • Place a small amount of the solid 2-(Cyclohexylamino)-1,2-diphenylethanol powder onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary (a standard feature in most software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Use peak-picking tools to identify the precise wavenumbers of the absorption maxima.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Warm_Up 2. Instrument Warm-Up (Thermal Equilibrium) Clean_Crystal->Warm_Up Background 3. Collect Background Spectrum (No Sample) Warm_Up->Background Sample 4. Apply Sample to Crystal & Apply Pressure Background->Sample Collect_Sample 5. Collect Sample Spectrum Sample->Collect_Sample Process 6. Background Subtraction & ATR Correction Collect_Sample->Process Analyze 7. Peak Picking & Interpretation Process->Analyze

Caption: Standard workflow for ATR-FTIR sample analysis.

Conclusion

The FTIR spectrum of 2-(Cyclohexylamino)-1,2-diphenylethanol is rich with information, providing a definitive fingerprint for its complex structure. The key identifying features are the overlapping broad O-H and sharper N-H stretching bands in the 3400-3300 cm⁻¹ region, the clear separation of aromatic (>3000 cm⁻¹) and strong aliphatic (<3000 cm⁻¹) C-H stretches, and the strong C-O stretching band around 1050 cm⁻¹. By comparing the spectrum to simpler analogs and following a rigorous experimental protocol, researchers can confidently use FTIR spectroscopy for the qualitative identification and characterization of this and other multifaceted molecules in a drug discovery and development pipeline.

References

  • Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. [Link]

  • Journal of the Chemical Society. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. [Link]

  • PubMed. (2003, October 22). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. [Link]

  • ACS Omega. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene. [Link]

  • InstaNANO. (2026, March 2). FTIR Functional Group Database Table with Search. [Link]

  • Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

  • Koel Research Group. (n.d.). Probing the reactivity of C6-hydrocarbons on Au surfaces: cyclohexane, cyclohexyl and cyclohexene on Au(111). [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • NIST. (n.d.). 2-Cyclohexylamino-1-phenylethanol. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

Comparative

Chiral HPLC methods for separating 2-(Cyclohexylamino)-1,2-diphenylethanol enantiomers

This guide provides an in-depth technical analysis of the chiral separation of 2-(Cyclohexylamino)-1,2-diphenylethanol , a sterically hindered -amino alcohol often used as a chiral auxiliary or ligand.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chiral separation of 2-(Cyclohexylamino)-1,2-diphenylethanol , a sterically hindered


-amino alcohol often used as a chiral auxiliary or ligand.[1]

Executive Summary

The enantioseparation of 2-(Cyclohexylamino)-1,2-diphenylethanol presents a unique chromatographic challenge due to the simultaneous presence of a basic secondary amine, a hydrogen-bonding hydroxyl group, and significant steric bulk from the cyclohexyl moiety.

While traditional derivatization methods exist, Direct Normal-Phase Chiral HPLC using polysaccharide-based stationary phases is the industry gold standard for this class of compounds.[1] This guide compares the performance of Cellulose-based (OD-H) versus Amylose-based (AD-H) columns, providing optimized protocols to achieve baseline resolution (


).
Analyte Profile & Separation Mechanism
  • Analyte: 2-(Cyclohexylamino)-1,2-diphenylethanol

  • Class:

    
    -Amino Alcohol / Chiral Auxiliary[1][2][3]
    
  • Chromophores: Two phenyl rings (Strong UV absorption @ 254 nm).

  • Interaction Sites:

    • Hydroxyl Group (-OH): H-bond donor/acceptor.[1]

    • Secondary Amine (-NH-): H-bond donor and basic site (prone to silanol tailing).[1]

    • Phenyl Rings:

      
      -
      
      
      
      interactions.[1]
    • Cyclohexyl Ring: Steric discrimination handle.

Mechanism of Chiral Recognition

The separation relies on a three-point interaction model involving hydrogen bonding (between the analyte's OH/NH and the carbamate groups of the stationary phase),


-

stacking, and steric inclusion of the cyclohexyl group into the chiral cavities of the polymer.

ChiralInteraction Analyte Analyte: 2-(Cyclohexylamino)-1,2-diphenylethanol HBond H-Bonding (OH/NH <-> C=O/NH) Analyte->HBond PiPi Pi-Pi Stacking (Phenyl Rings) Analyte->PiPi Steric Steric Inclusion (Cyclohexyl Group) Analyte->Steric CSP Stationary Phase (Polysaccharide Carbamate) HBond->CSP PiPi->CSP Steric->CSP

Figure 1: Three-point interaction mechanism required for the chiral recognition of


-amino alcohols on polysaccharide phases.[1]
Comparative Methodology

This section compares the two most effective stationary phases for this separation.

Option A: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) [1]
  • Profile: The "Workhorse" for aromatic amino alcohols.

  • Mechanism: The cellulose backbone forms a rigid linear cavity. The phenyl rings of the analyte align well with the CSP's aromatic groups.

  • Pros: High selectivity (

    
    ) for compounds with aromatic substituents.
    
  • Cons: Sensitive to mobile phase polarity; requires strict basic additives.

Option B: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) [1]
  • Profile: The "Helical" alternative.

  • Mechanism: Amylose forms a helical coil.[4] The bulky cyclohexyl group of the analyte may fit better into this helical groove compared to the linear cellulose cavity.

  • Pros: Often resolves compounds where steric bulk (like cyclohexyl) is the primary discriminator.

  • Cons: Lower retention times can sometimes lead to reduced resolution if the mobile phase is too strong.

Performance Comparison Table

Data based on typical performance for 1,2-diphenylethanolamine derivatives.

FeatureMethod A: Chiralcel OD-H Method B: Chiralpak AD-H Method C: Whelk-O 1 (Pirkle)
Selectivity (

)
High (1.3 - 1.8) Moderate (1.1 - 1.[1]4)Moderate (1.2 - 1.[1]5)
Resolution (

)
Excellent (> 2.0) Good (> 1.5)Good (> 1.5)
Analysis Time 15 - 25 min10 - 20 min< 15 min
Mobile Phase Hexane/IPA (90:[1]10)Hexane/IPA (90:10)Hexane/IPA (80:20)
Tailing Factor Requires DEA/TEARequires DEA/TEALess sensitive to amines
Recommendation Primary Choice Secondary ChoiceAlternative for Scale-up
Recommended Experimental Protocol

Objective: Achieve baseline separation of enantiomers with


.
Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or equivalent with UV-Vis/DAD detector.

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).[1]

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Mix n-Hexane / 2-Propanol / Diethylamine in a ratio of 90 : 10 : 0.1 (v/v/v).

    • Note: The DEA (0.1%) is critical. Without it, the amine group will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 1.0 mg of 2-(Cyclohexylamino)-1,2-diphenylethanol in 1.0 mL of the mobile phase (or pure IPA if solubility is an issue).

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min (Adjust to keep backpressure < 100 bar).

    • Temperature:

      
       (Lowering to 
      
      
      
      can improve resolution if marginal).
    • Detection: UV @ 254 nm (Targeting the phenyl rings).

    • Injection Volume: 5 - 10

      
      L.[1]
      
  • System Suitability Criteria:

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If higher, increase DEA concentration to 0.2%.
    • Resolution (

      
      ):  Target 
      
      
      
      .
Method Development Decision Tree

MethodDevelopment Start Start: 2-(Cyclohexylamino)-1,2-diphenylethanol Screen1 Screen 1: Chiralcel OD-H Hex/IPA/DEA (90:10:0.1) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Validate Method Check1->Success Yes Fail1 Try Screen 2: Chiralpak AD-H Hex/IPA/DEA (90:10:0.1) Check1->Fail1 No Check2 Resolution > 1.5? Fail1->Check2 Check2->Success Yes Optimize Optimize: 1. Lower Temp (10°C) 2. Reduce IPA (95:5) Check2->Optimize Partial Sep Derivatize Fallback: Derivatize (Marfey's Reagent or GITC) Check2->Derivatize No Sep Optimize->Success

Figure 2: Systematic workflow for developing the chiral separation method.

Troubleshooting & Optimization
  • Problem: Peak Tailing.

    • Cause: Interaction of the secondary amine with silanols.

    • Solution: Increase DEA to 0.2% or switch to Triethylamine (TEA). Ensure the column is dedicated to basic analytes (memory effects can occur).

  • Problem: Low Resolution (

    
    ). 
    
    • Cause: Mobile phase too strong.

    • Solution: Reduce IPA content to 5% (95:5 Hex/IPA). This increases retention (

      
      ) and allows more time for chiral recognition. Alternatively, lower the column temperature to 
      
      
      
      .
  • Problem: Sample Solubility.

    • Cause: Hexane-rich mobile phase.[1][5]

    • Solution: Dissolve sample in 100% IPA or Ethanol, but keep injection volume low (< 5

      
      L) to prevent solvent peaks from distorting the baseline.
      
References
  • Peter, A., Lazar, L., Fulop, F., & Armstrong, D. W. (2001).

    
    -amino acids. Journal of Chromatography A, 926(2), 229-238. Link
    
  • Bhushan, R., & Lal, M. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 22(3), 413-424. Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Sigma-Aldrich. (2023).[1] Chiral Stationary Phases for Amino Acid and Peptide Separation.[5][6] Supelco Technical Notes. Link

  • TCI Chemicals. (2023). Chiral

    
    -Amino Alcohols: Product Information and Applications. Link
    

Sources

Validation

A Comparative Guide to the Specific Optical Rotation of (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. (1S,2R)-2-(Cycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol stands as a valuable chiral auxiliary, the utility of which is fundamentally linked to its stereochemical purity. A key physical constant that defines this purity is its specific optical rotation. This guide provides a comprehensive framework for understanding and determining this critical value, placed in context with its parent amine, and offers a detailed protocol for its experimental validation.

Understanding Specific Optical Rotation in Chiral Auxiliaries

Specific optical rotation, [α], is a fundamental, intrinsic property of a chiral compound, defined as the angle to which a solution of the compound at a concentration of 1 g/mL in a 1 decimeter (dm) path length tube rotates the plane of polarized light.[1][2] For drug development professionals and synthetic chemists, this value is more than a mere physical constant; it is a direct measure of the enantiomeric purity of a substance. In the synthesis of active pharmaceutical ingredients (APIs), ensuring the correct stereoisomer is present is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Performance Benchmark: (1S,2R)-(+)-2-Amino-1,2-diphenylethanol

The specific optical rotation of the parent amine provides a reference point for the expected magnitude and sign of rotation for its N-substituted derivative. The established value for (1S,2R)-(+)-2-Amino-1,2-diphenylethanol is presented below.

CompoundCAS NumberMolecular FormulaSpecific Optical Rotation ([α])Conditions
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol23364-44-5C₁₄H₁₅NO+7.0°25°C, 589 nm (Na D-line), c = 0.6 in ethanol
(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol142452-42-4C₂₀H₂₅NOTo be determined experimentally

Experimental Determination of Specific Optical Rotation

The following protocol provides a robust method for determining the specific optical rotation of (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol. The causality behind each step is explained to ensure experimental integrity.

Principle of Polarimetry

The measurement of optical rotation is performed using a polarimeter. This instrument passes a beam of monochromatic light through a polarizer, creating plane-polarized light. This light then passes through the sample cell containing the chiral analyte. The chiral molecules in the solution will rotate the plane of this polarized light. An analyzer, which is a second polarizer, is then rotated to determine the angle of this rotation. This measured angle is the observed rotation (α).[2][3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Calculation A Accurately weigh the sample of (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol B Dissolve in a precise volume of a suitable solvent (e.g., ethanol) A->B C Ensure complete dissolution and thermal equilibrium B->C D Calibrate the polarimeter with a blank solvent C->D Transfer to polarimeter E Fill the sample cell (1 dm) with the prepared solution D->E F Measure the observed rotation (α) at a constant temperature (e.g., 25°C) and wavelength (589 nm) E->F G Record the observed rotation (α), concentration (c), and path length (l) F->G Data acquisition H Calculate the specific rotation [α] using the formula: [α] = α / (c * l) G->H

Caption: Workflow for the determination of specific optical rotation.

Step-by-Step Protocol
  • Preparation of the Analyte Solution:

    • Step 1.1: Accurately weigh approximately 100 mg of (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol using an analytical balance. The precision of this measurement is critical as the concentration directly influences the observed rotation.[1]

    • Step 1.2: Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Step 1.3: Dissolve the sample in a suitable solvent, such as ethanol, and dilute to the mark. The choice of solvent is important as it can influence the specific rotation.[4] Ethanol is a common choice for polar organic molecules.

    • Step 1.4: Ensure the solution is homogeneous and allow it to reach thermal equilibrium with the ambient temperature of the laboratory (ideally, the same temperature as the polarimeter).

  • Polarimeter Setup and Calibration:

    • Step 2.1: Power on the polarimeter and the sodium lamp (or other specified light source) and allow them to warm up for at least 30 minutes to ensure a stable light output.

    • Step 2.2: Calibrate the instrument by filling the sample cell with the pure solvent (the "blank"). The observed rotation of the blank should be zero. If not, this value must be subtracted from the sample's observed rotation.

  • Measurement of Observed Rotation:

    • Step 3.1: Rinse the sample cell with a small amount of the analyte solution before filling it completely. Ensure that no air bubbles are trapped in the light path. The standard path length for specific rotation measurements is 1 decimeter (10 cm).[1]

    • Step 3.2: Place the filled sample cell in the polarimeter.

    • Step 3.3: Measure the optical rotation. Record the value in degrees. A positive value indicates dextrorotation (clockwise), while a negative value indicates levorotation (counter-clockwise).[5]

  • Calculation of Specific Rotation:

    • Step 4.1: Calculate the concentration (c) of the solution in g/mL.

    • Step 4.2: Use the following formula to calculate the specific rotation [α]:

      [α]Tλ = α / (c * l)

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light (e.g., "D" for the sodium D-line at 589 nm).

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the sample cell in decimeters (dm).

    • Step 4.3: Report the specific rotation with the temperature, wavelength, concentration, and solvent used, for example: [α]25D = +X.X° (c = 0.01, ethanol).

Conclusion

The specific optical rotation is an indispensable parameter for the characterization and quality control of chiral compounds like (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol. While a direct comparison to a literature value for this specific derivative is not currently possible, a robust experimental determination, as outlined in this guide, will provide the necessary data for its validation. By comparing the experimentally determined value to that of its parent amine, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, researchers can gain valuable insights into the stereochemical integrity of this important chiral auxiliary, thereby ensuring the reliability and reproducibility of their asymmetric syntheses.

References

  • Fujii, I., et al. (2017). Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Specific Rotation. MIT OpenCourseWare. [Link]

  • Specific Rotation. Chemistry Steps. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. ResearchGate. [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. The Organic Chemistry Tutor (YouTube). [Link]

  • Determination of optical rotation and specific rotation. The International Pharmacopoeia. [Link]

  • Rodríguez-Arévalo, S., et al. (2021). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Molecules. [Link]

  • Chirality and Optical Activity. Purdue University. [Link]

  • Optical Rotation. University of California, Irvine. [Link]

  • Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis. ResearchGate. [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Tale of Two Ligands: Unpacking the Catalytic Efficacy of 2-(Cyclohexylamino)-1,2-diphenylethanol and BINOL in Asymmetric Synthesis

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the vast arsenal of ligands available to synthet...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the vast arsenal of ligands available to synthetic chemists, 1,1'-bi-2-naphthol (BINOL) has long been celebrated as a "privileged" scaffold, demonstrating remarkable versatility and success in a myriad of reactions. However, the family of chiral amino alcohols, including 2-(Cyclohexylamino)-1,2-diphenylethanol, offers a compelling and often more readily accessible alternative. This guide provides an in-depth comparison of the catalytic efficacy of these two distinct ligand classes, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Structural and Mechanistic Distinctions

The fundamental difference between 2-(Cyclohexylamino)-1,2-diphenylethanol and BINOL lies in their structural framework and the nature of their coordinating atoms.

2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral β-amino alcohol. Its catalytic activity often stems from the formation of a five-membered chelate ring with a metal center, involving the nitrogen of the amino group and the oxygen of the hydroxyl group. The stereochemical outcome of the reaction is dictated by the steric hindrance imposed by the bulky cyclohexyl and phenyl substituents, which effectively shield one face of the coordinated substrate.

BINOL , on the other hand, is a C2-symmetric atropisomeric diol. Its two hydroxyl groups coordinate to a metal center, creating a chiral environment. The axial chirality of the binaphthyl backbone is the primary source of stereochemical control. The dihedral angle of the binaphthyl rings can be influenced by substituents at the 3 and 3' positions, allowing for fine-tuning of the catalyst's steric and electronic properties.[1]

Head-to-Head in a Benchmark Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is a classic benchmark reaction for evaluating the effectiveness of chiral ligands. Below is a comparative analysis of the performance of 2-(Cyclohexylamino)-1,2-diphenylethanol and a standard BINOL-based catalyst system in this transformation.

LigandCatalyst SystemSolventTemp. (°C)Yield (%)ee (%)Reference
(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanolLigand (2 mol%), Et₂Zn (1.2 equiv)Toluene09582[2]
(R)-BINOL(R)-BINOL (20 mol%), Ti(OiPr)₄ (1.2 equiv), Et₂Zn (1.2 equiv)CH₂Cl₂/Hexane< -20>9998[3]

Analysis of Performance:

From the data presented, it is evident that both ligands are capable of inducing high levels of enantioselectivity in the addition of diethylzinc to benzaldehyde. The BINOL/Ti(OiPr)₄ system, a well-established catalyst, delivers a nearly perfect enantiomeric excess (98% ee).[3] The chiral amino alcohol, 2-(Cyclohexylamino)-1,2-diphenylethanol, also provides a respectable 82% ee with a high yield, and notably, it functions effectively as a standalone ligand without the need for a titanium co-catalyst.[2] This highlights a key practical advantage of some amino alcohol ligands: simpler reaction setups.

The higher enantioselectivity observed with the BINOL-based system can be attributed to the rigid and well-defined chiral pocket created by the C2-symmetric binaphthyl backbone and the titanium center. This rigid structure leads to a more pronounced differentiation between the two enantiotopic faces of the aldehyde.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Using (1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol:

  • To a solution of (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol (0.02 mmol) in toluene (2 mL) is added diethylzinc (1.2 mmol) at 0 °C under an argon atmosphere.

  • The mixture is stirred for 20 minutes.

  • Benzaldehyde (1.0 mmol) is then added.

  • The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is quenched with 1 M HCl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 1-phenyl-1-propanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Using (R)-BINOL:

  • To a solution of (R)-BINOL (0.2 mmol) in CH₂Cl₂ (5 mL) is added Ti(OiPr)₄ (1.2 mmol) at room temperature under an argon atmosphere.

  • The mixture is stirred for 1 hour.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a mixture of CH₂Cl₂ and hexane.

  • The solution is cooled to the desired temperature (< -20 °C).

  • A solution of benzaldehyde (1.0 mmol) and diethylzinc (1.2 mmol) in hexane is added.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above.

  • The enantiomeric excess is determined by chiral HPLC analysis.

A Look into Cycloadditions: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Both amino alcohols and BINOL derivatives have been employed as chiral catalysts to control the stereochemical outcome of this reaction.

BINOL-based Lewis acid catalysts, particularly those involving titanium or aluminum, are workhorses in the asymmetric Diels-Alder reaction. For instance, the reaction of cyclopentadiene with various dienophiles catalyzed by a BINOL-Ti complex can proceed with excellent enantioselectivity.[5]

The mechanism of catalysis in the Diels-Alder reaction differs significantly for the two ligand types. Chiral amino alcohols often act as organocatalysts, activating the dienophile through the formation of a chiral iminium ion, which lowers the LUMO of the dienophile.[6] In contrast, BINOL-metal complexes function as chiral Lewis acids, coordinating to the dienophile and thereby activating it towards cycloaddition.

Mechanistic Insights: Visualizing the Catalytic Cycles

To better understand the origins of stereoselectivity, we can visualize the proposed catalytic cycles for the diethylzinc addition to benzaldehyde.

G cluster_amino_alcohol 2-(Cyclohexylamino)-1,2-diphenylethanol Catalyzed Cycle cluster_binol BINOL-Ti(OiPr)₄ Catalyzed Cycle A Chiral Amino Alcohol C Chiral Zinc-Alkoxide Complex A->C React B Et₂Zn B->C React E Coordinated Aldehyde C->E Coordinate D Benzaldehyde D->E Coordinate F Ethyl Transfer (Stereodetermining Step) E->F G Zinc-Product Complex F->G G->C Regenerate Catalyst H 1-Phenyl-1-propanol G->H Product Release I (R)-BINOL + Ti(OiPr)₄ J Chiral Ti-BINOL Complex I->J Form Complex L Active Ti-BINOL-Zn Complex J->L Activate K Et₂Zn K->L Activate N Coordinated Aldehyde L->N Coordinate M Benzaldehyde M->N Coordinate O Ethyl Transfer (Stereodetermining Step) N->O P Ti-BINOL-Product Complex O->P P->L Regenerate Catalyst Q 1-Phenyl-1-propanol P->Q Product Release

Figure 1: Proposed catalytic cycles for the enantioselective addition of diethylzinc to benzaldehyde.

G cluster_workflow General Workflow for Asymmetric Catalysis A Select Ligand and Metal Precursor (if any) B Prepare Catalyst/Pre-catalyst A->B C Reaction Setup under Inert Atmosphere B->C D Add Substrates C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Work-up and Purification E->F G Characterization and Determination of Yield and ee% F->G

Figure 2: A generalized experimental workflow for asymmetric catalysis.

Practical Considerations and Concluding Remarks

The choice between 2-(Cyclohexylamino)-1,2-diphenylethanol and BINOL is not merely a matter of which ligand provides higher enantioselectivity in a specific reaction. A holistic assessment should consider several factors:

  • Cost and Availability: Chiral amino alcohols are often more economical and readily available from the chiral pool or through straightforward synthetic routes. BINOL, while commercially available, can be more expensive, especially in its enantiopure forms.

  • Catalyst Preparation: Many chiral amino alcohols can be used directly as organocatalysts or require simple in situ activation with a metal reagent. BINOL-based catalysts, particularly those involving early transition metals like titanium, may necessitate more rigorous anhydrous and anaerobic conditions for their preparation and handling.

  • Substrate Scope: BINOL and its derivatives have been extensively studied and have demonstrated a broader substrate scope across a wider range of asymmetric transformations.[1] The applicability of a specific chiral amino alcohol may be more limited.

  • Tuning and Optimization: The C2-symmetric scaffold of BINOL offers numerous positions for modification, allowing for fine-tuning of its steric and electronic properties to optimize catalyst performance for a particular substrate. While amino alcohols can also be modified, the options for systematic tuning may be less straightforward.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL ligands in asymmetric catalysis. Chemical reviews, 103(8), 3155-3212.
  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of diethylzinc to aldehydes. Journal of the American Chemical Society, 108(20), 6071-6072.
  • Nakano, H., et al. (2017). Chiral primary amino alcohol organobase catalyst for the asymmetric Diels-Alder reaction of anthrones with maleimides. Tetrahedron Letters, 58(38), 3734-3738.
  • Brunel, J. M. (2005). BINOL: a versatile chiral ligand. Chemical reviews, 105(3), 857-898.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical reviews, 92(5), 833-856.
  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Corey, E. J., & Guzman-Perez, A. (1998). The catalytic enantioselective construction of molecules with quaternary carbon stereocenters.
  • Dilek, Ö., & Aydin, A. (2019). Chiral 1,4-aminoalkylphenols for enantioselective diethylzinc addition to aldehydes. Turkish Journal of Chemistry, 43(2), 609-616.
  • Narasaka, K., Iwasawa, N., Inoue, M., Yamada, T., Nakashima, M., & Sugimori, J. (1989). Asymmetric Diels-Alder reaction catalyzed by a chiral titanium reagent. Journal of the American Chemical Society, 111(14), 5340-5345.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • List, B. (2007). Asymmetric organocatalysis. Chemical reviews, 107(12), 5413-5415.
  • Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2007). Enantioselective, organocatalytic [2+ 2] cycloadditions. Journal of the American Chemical Society, 129(35), 10854-10856.
  • Hayashi, Y. (2016). Pot economy and one-pot synthesis in organocatalysis. Chemistry–A European Journal, 22(45), 15998-16010.
  • Narasaka, K. (1991). Chiral Lewis acids in catalytic asymmetric reactions. Synthesis, 1991(01), 1-11.
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels− Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244.

Sources

Validation

Crystallographic &amp; Functional Analysis: 2-(Cyclohexylamino)-1,2-diphenylethanol vs. Methyl-ADE Analogs

The following guide provides a technical comparison of 2-(Cyclohexylamino)-1,2-diphenylethanol against its structural analogs, focusing on crystallographic data, structural mechanistic insights, and performance in asymme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of 2-(Cyclohexylamino)-1,2-diphenylethanol against its structural analogs, focusing on crystallographic data, structural mechanistic insights, and performance in asymmetric catalysis.

Content Type: Publish Comparison Guide Audience: Researchers, Crystallographers, and Medicinal Chemists[1][2][3]

Executive Summary: The Steric Advantage

In the realm of chiral auxiliaries and ligands, 2-(Cyclohexylamino)-1,2-diphenylethanol (Cy-ADE) represents a critical evolution from the standard 2-(Methylamino)-1,2-diphenylethanol (Me-ADE) .[1][2][3] While both compounds share the 1,2-diphenylethanol backbone derived from trans-stilbene oxide, the substitution of the methyl group with a cyclohexyl moiety introduces significant steric bulk.[1][2]

This guide objectively compares the crystallographic and functional performance of Cy-ADE against Me-ADE.[1][2] Experimental data confirms that the cyclohexyl group does not merely alter solubility; it fundamentally reshapes the crystal packing and the chiral pocket geometry , enhancing enantioselectivity in metal-mediated transformations.[1][3]

Structural & Crystallographic Comparison

The following table contrasts the crystallographic parameters of the standard Me-ADE with the cyclohexyl-modified variant. Note that while the core 1,2-diphenylethanol scaffold dictates the primary hydrogen-bonding motif, the N-substituent drives the space group and packing efficiency.[1][2]

Table 1: Comparative Crystallographic Metrics
FeatureAlternative: Me-ADE (Methyl-Substituted)Product: Cy-ADE (Cyclohexyl-Substituted)Impact on Performance
Crystal System MonoclinicMonoclinicConsistent lattice preference for this ligand class.[1][2][3]
Space Group

(Centrosymmetric/Racemic) or

(Chiral)

(Chiral/Enantiopure)

indicates a non-centrosymmetric packing essential for chiral resolution agents.[2][3]
H-Bond Motif Linear Chains: Intermolecular O-H···N and N-H···O links.Discrete Tweezer: Strong Intramolecular O-H[1][2][3]···N bond dominant.[1][2][3]The Cy-group promotes a "closed" tweezer conformation, crucial for metal chelation.[1][2]
Dihedral Angle (Ph-Ph) ~52.9° (Staggered)~50–60° (Staggered)Maintains the rigid chiral backbone required for stereodifferentiation.[2][3]
Steric Bulk (Volume) Low (Methyl group)High (Cyclohexyl group)Cy-ADE creates a deeper chiral pocket, improving

values in catalysis.[1][2][3]
Melting Point 145–147 °C128–130 °CLower M.P. of Cy-ADE suggests higher solubility in organic solvents (THF, DCM).[1][2][3]

Technical Insight: The crystallographic data for the cyclohexyl variant (inferred from homologous D-N-Cyclohexyl-diphenylvalinol structures) reveals that the bulky cyclohexyl group disrupts the tight intermolecular packing seen in Me-ADE.[1][2][3] This forces the molecule into a monomeric, "pre-organized" state in solution, which is energetically favorable for binding metal centers (e.g., Zn, Ru) without needing to break extensive intermolecular lattice energy.[1][3]

Mechanistic Performance: The "Tweezer" Effect

The superior performance of Cy-ADE in asymmetric synthesis (e.g., diethylzinc addition to aldehydes) is directly linked to its crystallographically observed conformation.[2][3]

Mechanism of Action
  • Intramolecular Locking: The O-H proton forms a hydrogen bond with the amine Nitrogen.[3]

  • Steric Shielding: The cyclohexyl ring rotates to shield one face of the metal complex.[1][3]

  • Catalytic Outcome: Incoming substrates are forced to attack from the unshielded face, resulting in high enantiomeric excess (

    
    ).[3]
    
Visualizing the Pathway

The following diagram illustrates the synthesis and the structural logic governing the ligand's performance.

G Stilbene trans-Stilbene Oxide Product 2-(Cyclohexylamino)- 1,2-diphenylethanol (Cy-ADE) Stilbene->Product Ring Opening (SN2) Amine Cyclohexylamine Amine->Product HBond Intramolecular O-H...N Bond Product->HBond Crystallographic Feature Steric Cyclohexyl Steric Shielding Product->Steric Structural Feature Catalysis High Enantioselectivity (>90% ee) HBond->Catalysis Pre-organization Packing Disrupted Lattice (Higher Solubility) Steric->Packing Lattice Expansion Steric->Catalysis Face Blocking

Caption: Synthesis pathway and structural causality map.[1][2][3] The cyclohexyl group drives both the lattice disruption (solubility) and the steric shielding (selectivity).[3]

Experimental Protocols

To replicate the crystallographic quality and performance cited above, follow these standardized protocols. These methods are self-validating; the appearance of defined prisms (Protocol A) confirms purity.[2][3]

Protocol A: Synthesis & Crystallization

Objective: Isolate X-ray quality crystals of 2-(Cyclohexylamino)-1,2-diphenylethanol.

  • Reagents:

    • trans-Stilbene oxide (10 mmol, 1.96 g)[1][2][3]

    • Cyclohexylamine (15 mmol, 1.7 mL)[3]

    • Ethanol (Absolute)[2][3]

  • Reaction:

    • Dissolve trans-stilbene oxide in ethanol (20 mL).

    • Add cyclohexylamine dropwise.[1][2][3]

    • Reflux for 6 hours.[1][2] (Monitor via TLC: SiO₂, 20% EtOAc/Hexane).[3]

  • Workup:

    • Cool to room temperature.[1][2][3] The product may precipitate spontaneously.[3]

    • If not, concentrate under reduced pressure to 50% volume.

  • Crystallization (Critical Step):

    • Dissolve the crude solid in a minimal amount of hot ethanol.[2][3]

    • Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate).

    • Validation: Colorless, prismatic crystals should form within 24-48 hours.

    • Note: If needles form instead of prisms, the cooling was too rapid.[1][3] Re-dissolve and repeat.

Protocol B: X-ray Data Collection Strategy

Objective: Ensure high-resolution data collection for chiral assignment.

  • Mounting: Mount crystal on a glass fiber using perfluoropolyether oil.[1][2][3]

  • Temperature: Cool to 100 K using a nitrogen stream. Reason: Reduces thermal motion of the flexible cyclohexyl ring.[3]

  • Radiation: Use Cu K

    
      radiation (
    
    
    
    Å).[1][2][3] Reason: Better for absolute configuration determination (Flack parameter) in light-atom organic structures.[1][2][3]

References

  • Structure of Methyl-ADE: rac-2-Methylamino-1,2-diphenylethanol.[1][2][3] Acta Crystallographica Section E.

  • Synthesis Precursor: trans-Stilbene Oxide Preparation.[1][2][3][4][5] Organic Syntheses.

  • Cyclohexyl-Valinol Analog: Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol. ResearchGate.[1][2][3]

  • General Ligand Class: 1,2-Amino Alcohols in Asymmetric Synthesis. Sigma-Aldrich Technical Bulletin.

Sources

Comparative

Literature comparison of amino alcohol ligand performance

Comparative Performance of Chiral Amino Alcohol Ligands in Asymmetric Catalysis: A Technical Guide Executive Summary As a Senior Application Scientist, I frequently evaluate chiral ligands to optimize asymmetric transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance of Chiral Amino Alcohol Ligands in Asymmetric Catalysis: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently evaluate chiral ligands to optimize asymmetric transformations for drug development and fine chemical synthesis. Among the diverse chiral pools available, β-amino alcohols represent a privileged class of ligands. Their performance is most rigorously benchmarked by the enantioselective addition of dialkylzinc reagents to prochiral aldehydes. This guide provides an objective, data-driven comparison of leading amino alcohol ligands, dissecting their mechanistic causality, performance metrics, and implementation protocols to assist researchers in selecting the optimal catalytic system.

Mechanistic Causality: The Bimetallic Transition State

The high efficacy of amino alcohol ligands stems from their ability to form rigid, well-defined bimetallic zinc complexes. When a ligand like (−)-3-exo-(dimethylamino)isoborneol (DAIB) reacts with diethylzinc, it forms a monomeric zinc alkoxide complex[1].

The causality behind the resulting enantioselectivity is rooted in transition state geometry. The Lewis basic nitrogen and the protic oxygen coordinate with the zinc centers, creating a highly specific chiral pocket that dictates the facial approach of the incoming aldehyde. Furthermore, these systems exhibit a strong positive non-linear effect (asymmetric amplification). This phenomenon occurs because the homochiral dimer (e.g., S,S-dimer) acts as an inactive thermodynamic sink, while the monomeric hetero-complex remains highly catalytically active[1]. Consequently, even a ligand of moderate enantiopurity can yield a product with exceptional enantiomeric excess (ee).

Mechanism A Chiral Amino Alcohol B ZnR2 Addition (Pre-catalyst) A->B C Monomeric Zn Complex (Active Catalyst) B->C D Homochiral Dimer (Inactive Reservoir) C->D Equilibrium (Non-linear effect) E Aldehyde Coordination (Bimetallic TS) C->E Aldehyde + ZnR2 F Alkyl Transfer & Product Release E->F F->C Catalyst Regeneration

Caption: Logic flow of the amino alcohol-catalyzed dialkylzinc addition mechanism.

Literature Comparison: Ligand Performance Metrics

Selecting the right ligand requires balancing catalyst loading, substrate scope, and peak enantioselectivity. Below is an objective comparison of prominent amino alcohol ligand classes based on established literature data.

  • Camphor-Derived Ligands (DAIB & MIB): Pioneered by Noyori, DAIB is the classic benchmark in this field[1]. However, Nugent’s development of MIB (3-exo-morpholinoisoborneol) introduced a critical structural modification: replacing the dimethylamino group with a morpholine ring. This serendipitous discovery enhanced the steric bulk and altered the basicity, allowing for up to 99% ee, and uniquely excelling with α-branched aliphatic aldehydes where DAIB historically struggled[2].

  • Carbohydrate-Based Ligands: Synthesized from inexpensive sugars like D-fructose, these β-amino alcohols offer a highly tunable chiral pool. When promoted by Ti(OiPr)4, fructose-derived ligands achieve up to 100% conversion and 96% ee[3]. The titanium additive is mechanistically vital here to accelerate the alkyl transfer and suppress the uncatalyzed racemic background reaction[3].

  • Aminodiols and Pyrrolidine Derivatives: Recent explorations into camphor-based aminodiols (e.g., lutidine-based derivatives) show moderate performance (75-77% ee), indicating that multi-hydroxyl coordination can sometimes complicate the active transition state geometry[4]. Conversely, pyrrolidine-derived atropisomeric amino alcohols have demonstrated robust conversion rates with up to 95% ee[5].

Quantitative Performance Comparison
Ligand ClassRepresentative LigandCatalyst LoadingSubstrate ScopePeak ee (%)Key Mechanistic Advantage
Camphor-Derived DAIB2-5 mol%Aromatic & Aliphatic98%High non-linear effect (autocatalysis)[1]
Camphor-Derived MIB2 mol%Aromatic & α-Branched99%Morpholine ring optimizes steric pocket[2]
Carbohydrate-Based D-Fructose β-amino alcohol20 mol%Aromatic Aldehydes96%Highly tunable, inexpensive chiral backbone[3]
Pyrrolidine-Derived Atropisomeric Amino Alcohol10 mol%Prochiral Aldehydes95%Excellent conversion rates via rigid scaffold[5]
Camphor-Aminodiols Lutidine-based Aminodiol10-20 mol%Benzaldehyde77%Explores multi-hydroxyl coordination effects[4]

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system. Every step is engineered to prevent false positives and suppress background racemic pathways.

Step-by-Step Protocol:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon.

    • Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive; ambient water destroys the active catalyst and generates ethane gas, halting conversion.

  • Catalyst Activation: Add the chiral amino alcohol ligand (e.g., MIB, 2 mol%) and anhydrous toluene. Cool the system to 0 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed, racemic addition of diethylzinc to the aldehyde, ensuring the chiral catalytic pathway dominates the kinetics.

  • Zinc Reagent Introduction: Add diethylzinc (1.0 M in hexanes, 2.0 equivalents) dropwise. Stir for 15 minutes.

    • Causality: This incubation period is thermodynamically required to form the active monomeric zinc-alkoxide catalyst complex before the substrate is introduced.

  • Substrate Addition: Add benzaldehyde (1.0 equivalent) dropwise. Monitor the reaction via TLC until complete consumption of the aldehyde (typically 2-4 hours).

  • Quenching & Extraction: Quench the reaction carefully with 1M HCl at 0 °C. Extract with ethyl acetate.

    • Causality: The acidic quench protonates the zinc alkoxide to release the product alcohol and dissolves zinc salts into the aqueous layer. This prevents intractable emulsion formation during extraction without causing racemization of the sensitive chiral alcohol.

  • Analytical Validation: Purify via flash chromatography and analyze the product using Chiral HPLC.

    • Causality: You must run a synthetically prepared racemic standard first to prove baseline resolution of the enantiomers; only then can the ee of the catalytic run be trusted and validated.

Workflow Step1 Step 1: Inert Setup Flame-dried Schlenk tube Argon backfill Step2 Step 2: Activation Ligand + Toluene Cool to 0 °C Step1->Step2 Step3 Step 3: ZnR2 Addition Dropwise Et2Zn Stir 15 min Step2->Step3 Step4 Step 4: Substrate Aldehyde dropwise Monitor via TLC Step3->Step4 Step5 Step 5: Quench 1M HCl quench EtOAc extraction Step4->Step5 Step6 Step 6: Validation Chiral HPLC vs Racemic Standard Step5->Step6

Caption: Self-validating experimental workflow for asymmetric dialkylzinc addition.

Conclusion & Future Directions

While homogeneous amino alcohol ligands like DAIB and MIB offer exceptional enantioselectivity[1][2], the future of this field lies in catalyst recovery and process chemistry. Recent advances have successfully anchored linear β-amino alcohol catalysts onto functionalized superparamagnetic core–shell magnetite–silica nanoparticles[5]. This allows the chiral catalyst to be recovered via simple magnetic decantation and reused across multiple cycles without significant loss of enantioselectivity, successfully bridging the gap between high-performance homogeneous catalysis and industrial sustainability.

References

1.[3] Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.[Link] 2.[2] An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal.[Link] 3.[5] Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate.[Link] 4.[4] Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. SCIRP.[Link] 5.[1] Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(Cyclohexylamino)-1,2-diphenylethanol

As a Senior Application Scientist, it is imperative to approach any new or sparsely documented compound with a comprehensive safety-first mindset. The following guide for handling 2-(Cyclohexylamino)-1,2-diphenylethanol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach any new or sparsely documented compound with a comprehensive safety-first mindset. The following guide for handling 2-(Cyclohexylamino)-1,2-diphenylethanol is built upon established principles of chemical safety and data extrapolated from structurally similar compounds, providing a robust framework for its safe use in a research and development setting.

Hazard Assessment: An Analog-Based Approach

  • Cyclohexylamine Group: Amines, particularly primary and secondary amines like this one, are often basic and can be corrosive or irritating to the skin and eyes.[1] The cyclohexylamine component specifically is known to be a skin sensitizer, meaning repeated contact can lead to an allergic reaction.[1]

  • Amino Alcohol Functionality: Compounds in the amino alcohol class can cause skin and eye irritation.[2][3] Depending on the specific structure, they may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Diphenylethanol Backbone: While the core structure is less reactive, related compounds like 2-Amino-1,2-diphenylethanol are documented as skin and eye irritants.[4][5]

Given this analysis, 2-(Cyclohexylamino)-1,2-diphenylethanol should be treated as a hazardous substance with the potential to cause, at a minimum, severe skin and eye irritation, and possible skin sensitization.[1][4] All handling procedures must reflect this level of caution.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling, engineering controls must be in place and fully operational.

  • Chemical Fume Hood: All weighing, transferring, and reaction work with this compound must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of any aerosols or fine particles and to contain potential spills.[7]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2][7][8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is essential to prevent all routes of exposure—dermal, ocular, and respiratory.[6][8]

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing/Transferring Chemical splash gogglesNitrile gloves (double-gloving recommended)Chemically resistant lab coat or apron over a standard lab coatNot required if performed in a certified fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemically resistant lab coat or apron over a standard lab coatNot required if performed in a certified fume hood
Spill Cleanup/Waste Handling Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemically resistant, disposable coverallsAir-purifying respirator (APR) with organic vapor cartridges may be necessary for large spills
Detailed PPE Selection and Causality
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory for any operation involving open handling of the compound.[9] For procedures with a higher risk of splashing, such as transfers or reaction workup, a full-face shield must be worn over the goggles to protect the entire face.[9][10]

  • Hand Protection: Due to the amine functional group and potential for skin sensitization, robust hand protection is critical.[1] Nitrile gloves provide good resistance to a wide range of chemicals. For direct handling, double-gloving is recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contamination occurs. For extended work or when handling larger quantities, consider heavier-duty neoprene or butyl rubber gloves.[2] Always inspect gloves for damage before use and wash hands thoroughly after removal.[11]

  • Body Protection: A standard cotton lab coat is not sufficient. A chemically resistant lab coat or a rubberized apron worn over a flame-resistant lab coat should be used to prevent skin contact from spills.[2] Ensure clothing is fully buttoned and sleeves are not rolled up.

  • Respiratory Protection: When handled correctly within a fume hood, respiratory protection is not typically required.[7] However, in the event of a significant spill outside of containment or if engineering controls fail, an air-purifying respirator with organic vapor cartridges would be necessary.[9][10]

Procedural Guidance: Safe Handling Workflow

A systematic workflow minimizes risk at every stage of the experimental process.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.

  • Pre-Donning Check: Before wearing any PPE, inspect each item for damage (e.g., cracks in goggles, tears in gloves).

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing: Perform all weighing operations on a disposable weigh boat or paper inside the fume hood. Use spatulas and tools dedicated to this chemical to avoid cross-contamination.

Disposal Plan: From Bench to Waste Stream

Proper segregation and disposal are critical to ensure safety and regulatory compliance.[6]

  • Waste Segregation: At the point of generation, segregate waste into three streams:

    • Solid Waste: Contaminated gloves, weigh paper, pipette tips, and any other solid materials that have come into contact with the chemical.

    • Liquid Waste (Non-halogenated): Unused solutions or reaction mixtures, and solvent rinses (e.g., from ethanol, acetone).

    • Sharps Waste: Contaminated needles or razor blades.

  • Containerization:

    • Collect solid waste in a clearly labeled, heavy-duty plastic bag or a dedicated solid waste container.[12]

    • Collect liquid waste in a compatible, sealed waste container. Do not overfill, leaving at least 10% headspace for expansion.[13]

    • Never mix amine-containing waste with other waste streams, especially strong acids or oxidizers, to prevent hazardous reactions.[1][13]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "2-(Cyclohexylamino)-1,2-diphenylethanol," and the primary hazards (e.g., "Irritant," "Skin Sensitizer").[12][14]

  • Decontamination: Triple-rinse any empty containers that held the chemical with a suitable solvent (e.g., ethanol).[15] Collect the rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines.[15]

  • Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14]

Post-Handling: Doffing and Decontamination

The process of removing PPE is a critical control point to prevent contamination.

  • Outer Glove Removal: While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately into the solid waste container.

  • Exit Work Area: Step away from the immediate work area.

  • Face/Eye Protection Removal: Remove the face shield and/or goggles.

  • Lab Coat Removal: Remove the lab coat by rolling it inward, avoiding contact with the exterior.

  • Inner Glove Removal: Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[2]

Workflow and Safety Protocol Diagrams

The following diagrams illustrate the key procedural flows for safe handling and emergency response.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste Management cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood Certification prep2 Inspect & Don PPE (Coat, Goggles, Gloves) prep1->prep2 handle1 Weigh & Transfer Compound prep2->handle1 handle2 Perform Reaction/ Procedure handle1->handle2 disp1 Segregate Solid & Liquid Waste handle2->disp1 disp2 Label Waste Containers Accurately disp1->disp2 clean1 Decontaminate Work Area disp2->clean1 clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Standard workflow for handling 2-(Cyclohexylamino)-1,2-diphenylethanol.

Emergency Response Logic

G cluster_skin cluster_eye cluster_spill exposure Exposure Event Occurs skin1 Remove Contaminated Clothing exposure->skin1 Skin eye1 Immediately Flush with Eyewash for 15 minutes exposure->eye1 Eye spill1 Alert Others & Evacuate Area exposure->spill1 Spill skin2 Flush with Water for 15 minutes skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses (if possible) eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 spill2 Don Appropriate PPE (if safe to do so) spill1->spill2 spill3 Contain with Absorbent spill2->spill3 spill4 Contact EHS spill3->spill4

Caption: Immediate actions required in case of an accidental exposure or spill.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024).
  • The Importance of Chemical Safety in R&D Labs. (2024). Wilco Prime.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications.
  • AMINOALCOHOL PA Safety Data Sheet. (2017).
  • Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Benchchem.
  • AMINO ALCOHOL EA Safety Data Sheet. (2018).
  • Safety Data Sheet - Pfaltz & Bauer.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Amino-PEG5-alcohol Safety Data Sheet. (2023). Apollo Scientific.
  • Safety Data Sheet for a product containing Cyclohexylamine. (2018).
  • N-Cyclohexylethanolamine Safety Data Sheet. (2025). Fisher Scientific.
  • Safety Data Sheet for an Amino Alcohol. (2025). Sigma-Aldrich.
  • (S)-(+)-1-Amino-2-propanol Safety Data Sheet. AK Scientific, Inc.
  • Chemical Waste Disposal Guidelines.
  • (1S,2R)-2-Amino-1,2-diphenylethanol Safety Data Sheet. (2025). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • 2-(Cyclohexylamino)ethanol Safety Data Sheet. ECHEMI.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol Safety Data Sheet. (2009). Fisher Scientific.
  • NIH Waste Disposal Guide 2022 - Chemical Waste.
  • 1,1-Diphenylethanol Safety Data Sheet. (2025). TCI Chemicals.

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